palm11-PrRP31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C181H289N55O46S |
|---|---|
Poids moléculaire |
4004 g/mol |
Nom IUPAC |
(2S)-5-[[(5S)-6-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-6-oxohexyl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C181H289N55O46S/c1-15-19-20-21-22-23-24-25-26-27-28-29-33-59-136(245)211-121(176(281)282)64-66-135(244)197-69-37-36-50-115(217-170(275)143(98(8)17-3)230-157(262)118(65-67-139(248)249)215-154(259)119(68-78-283-14)216-164(269)130(93-239)227-161(266)125(82-107-87-195-94-206-107)222-153(258)116(53-40-72-200-179(189)190)214-160(265)126(83-108-88-196-95-207-108)224-172(277)145(102(12)240)232-155(260)117(54-41-73-201-180(191)192)212-150(255)111(182)91-237)156(261)233-146(103(13)241)175(280)236-77-45-57-132(236)166(271)223-127(85-140(250)251)162(267)231-144(99(9)18-4)171(276)225-128(84-134(183)243)174(279)235-76-43-56-131(235)165(270)209-101(11)148(253)220-124(81-106-86-203-112-49-35-34-48-110(106)112)159(264)221-123(80-105-60-62-109(242)63-61-105)158(263)208-100(10)149(254)226-129(92-238)163(268)213-113(51-38-70-198-177(185)186)151(256)204-90-138(247)228-142(97(7)16-2)169(274)218-120(55-42-74-202-181(193)194)173(278)234-75-44-58-133(234)167(272)229-141(96(5)6)168(273)205-89-137(246)210-114(52-39-71-199-178(187)188)152(257)219-122(147(184)252)79-104-46-31-30-32-47-104/h30-32,34-35,46-49,60-63,86-88,94-103,111,113-133,141-146,203,237-242H,15-29,33,36-45,50-59,64-85,89-93,182H2,1-14H3,(H2,183,243)(H2,184,252)(H,195,206)(H,196,207)(H,197,244)(H,204,256)(H,205,273)(H,208,263)(H,209,270)(H,210,246)(H,211,245)(H,212,255)(H,213,268)(H,214,265)(H,215,259)(H,216,269)(H,217,275)(H,218,274)(H,219,257)(H,220,253)(H,221,264)(H,222,258)(H,223,271)(H,224,277)(H,225,276)(H,226,254)(H,227,266)(H,228,247)(H,229,272)(H,230,262)(H,231,267)(H,232,260)(H,233,261)(H,248,249)(H,250,251)(H,281,282)(H4,185,186,198)(H4,187,188,199)(H4,189,190,200)(H4,191,192,201)(H4,193,194,202)/t97-,98-,99-,100-,101-,102+,103+,111-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,141-,142-,143-,144-,145-,146-/m0/s1 |
Clé InChI |
FCCRBFYYBOKONK-LHNFLEDZSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of palm11-PrRP31
Executive Summary: Palm11-prolactin-releasing peptide-31 (palm11-PrRP31) is a synthetically lipidized analog of the endogenous neuropeptide PrRP31. The addition of a palmitoyl (B13399708) group at the 11th amino acid position significantly enhances its stability and enables it to cross the blood-brain barrier, allowing for central nervous system effects after peripheral administration. This document provides a detailed overview of the molecular mechanisms underpinning the therapeutic potential of this compound, focusing on its receptor interactions, downstream signaling cascades, and physiological effects. Its primary actions are mediated through the G-protein coupled receptor 10 (GPR10), with significant anorexigenic, anti-diabetic, and neuroprotective outcomes.
Receptor Binding Profile
The initial step in the mechanism of action of this compound is its binding to specific cell surface receptors. Unlike its parent peptide, this compound exhibits a broader and higher affinity binding profile.
Primary and Secondary Receptor Targets
The principal receptor for PrRP and its analogs is the G-protein coupled receptor 10 (GPR10) , also known as the prolactin-releasing peptide receptor (PrRPR).[1][2] GPR10 is highly expressed in brain regions critical for metabolic regulation, such as the hypothalamus and brainstem.[3] Palmitoylation enhances the binding affinity of the peptide for GPR10.[4]
In addition to GPR10, this compound demonstrates high affinity for neuropeptide FF (NPFF) receptors, specifically NPFF-R1 and NPFF-R2 .[4][5] This interaction with anorexigenic NPFF receptors contributes to its potent effects on food intake and energy homeostasis.[4]
Quantitative Binding Affinity Data
Competitive binding assays using radiolabeled ligands have been employed to determine the binding affinities (Ki) of this compound for its target receptors. The data reveals that palmitoylation significantly increases the affinity for both GPR10 and NPFF receptors compared to the natural PrRP31 peptide.
| Compound | GPR10 (Ki, nM) | NPFF-R2 (Ki, nM) | NPFF-R1 (Ki, nM) |
| PrRP31 | 5.02 | 4.31 | 79.1 |
| This compound | 1.21 | 3.82 | 11.7 |
| palm-PrRP31 (N-terminus) | 1.95 | 1.13 | 1.81 |
| Table 1: Comparative binding affinities of PrRP31 and its palmitoylated analogs to GPR10, NPFF-R2, and NPFF-R1 receptors expressed in CHO-K1 cells.[4][6] |
Intracellular Signaling Pathways
Upon binding to its cognate receptors, this compound initiates a cascade of intracellular signaling events. These pathways are central to its observed physiological effects, from metabolic regulation to neuroprotection.
Core Signaling Cascades: PI3K/Akt and MAPK/ERK
In neuronal cell lines such as SH-SY5Y, this compound has been shown to potently activate two major signaling pathways crucial for cell survival, growth, and metabolism:
-
PI3K-Akt Pathway: Activation of this pathway involves the phosphorylation of key proteins such as Akt and mammalian target of rapamycin (B549165) (mTOR).[7] This cascade is fundamental to insulin (B600854) signaling and promotes cell survival and glucose metabolism.[7]
-
MAPK/ERK Pathway: this compound significantly increases the phosphorylation of extracellular signal-regulated kinase (ERK), which in turn phosphorylates the cAMP response element-binding protein (CREB).[4][7] This pathway is linked to synaptic plasticity, memory formation, and cell growth.[7]
Interaction with Leptin Signaling in the Hypothalamus
The anorexigenic effects of this compound are tightly linked to its ability to modulate central leptin signaling pathways. In leptin-deficient ob/ob mice, this compound was found to activate key components of the leptin signaling cascade in the hypothalamus.[8] This includes:
-
Activation of Janus kinase/signal transducer and activator of transcription-3 (JAK/STAT3) .[5][8]
-
Deactivation (inhibition) of AMP-activated protein kinase (AMPK) .[5][8]
This synergistic action with leptin signaling enhances the anorexigenic signal, leading to reduced food intake and increased energy expenditure.[5][8] Notably, while the body weight-lowering effects of this compound appear dependent on functional leptin signaling, its beneficial effects on glucose metabolism may be leptin-independent.[9][10]
Anti-Inflammatory Signaling
This compound has demonstrated potent anti-inflammatory properties in a rat model of lipopolysaccharide (LPS)-induced inflammation.[11] The mechanism involves the attenuation of the Toll-like receptor 4 (TLR4) signaling pathway .[11][12] By suppressing this pathway in the liver, this compound effectively reduces the production of key pro-inflammatory cytokines and chemokines, including tumor necrosis factor-α (TNF-α), IL-1β, and IL-6.[11]
Quantitative Signaling Data
Studies in SH-SY5Y neuroblastoma cells have quantified the increase in phosphorylation of key signaling proteins following treatment with this compound.
| Protein (Phosphorylation Site) | Fold Increase vs. Control |
| p-ERK (Thr202/Tyr204) | +74% |
| p-CREB (Ser133) | +238% |
| Table 2: Activation of the ERK-CREB signaling pathway by this compound (10⁻⁷ M) in SH-SY5Y cells.[7] |
Physiological Mechanisms & Outcomes
The activation of the described signaling pathways translates into significant, therapeutically relevant physiological effects.
Regulation of Energy Homeostasis
Chronic peripheral administration of this compound consistently leads to a reduction in food intake and body weight in various rodent models of obesity.[5][13] This is accompanied by broad improvements in metabolic health.
| Parameter | Observation | Animal Model |
| Food Intake | Significant decrease.[13] | DIO Rats, SHROB Rats |
| Body Weight | Significant decrease (-13% in SHR).[13] | DIO Rats, SHR Rats |
| Glucose Tolerance | Markedly improved.[5] | DIO Rats, SHROB Rats |
| Adipose Tissue | Reduced fat mass and lipogenesis.[13] | DIO Rats, SHROB Rats |
| Plasma Leptin | Decreased levels.[5][13] | DIO Rats, SHROB Rats |
| Liver | Reduced weight and triglyceride content.[5][13] | DIO Rats, SHR Rats |
| Energy Expenditure | Increased UCP-1 mRNA in brown fat.[5] | ob/ob Mice |
| Table 3: Summary of in vivo metabolic effects of this compound administration. |
Neuroprotective Effects
The ability of this compound to activate pro-survival pathways like PI3K/Akt and ERK-CREB underlies its neuroprotective potential. In cellular models stressed with the toxic metabolite methylglyoxal (B44143) (MG), treatment with this compound led to increased cell viability and a reduced rate of apoptosis.[7] Furthermore, in mouse models of Alzheimer's-like pathology, this compound treatment has been shown to ameliorate hippocampal insulin signaling, attenuate Tau hyperphosphorylation, and reduce Aβ plaque load.[7][14]
Key Experimental Methodologies
The characterization of this compound's mechanism of action relies on a suite of established biochemical and physiological techniques.
Receptor Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
-
Protocol:
-
Membrane Preparation: CHO-K1 cells overexpressing the target receptor (e.g., GPR10) are cultured, harvested, and homogenized to isolate cell membranes.
-
Assay Setup: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-PrRP31) is incubated with the cell membranes.
-
Competition: Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.
-
Incubation & Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of competitor that displaces 50% of bound radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
-
In Vitro Signaling Analysis (Western Blot)
-
Objective: To measure the activation (phosphorylation) of intracellular signaling proteins.
-
Protocol:
-
Cell Culture & Treatment: A relevant cell line (e.g., SH-SY5Y) is cultured and then treated with vehicle control or this compound for a specified time.
-
Cell Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of a target protein (e.g., anti-p-ERK) and a primary antibody for the total amount of that protein (e.g., anti-ERK).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on an imaging system.
-
Analysis: The band intensity for the phosphorylated protein is normalized to the band intensity for the total protein to determine the relative level of activation.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the effect of this compound on glucose metabolism and insulin sensitivity.
-
Protocol:
-
Animal Model: An appropriate rodent model (e.g., diet-induced obese WKY rats) is used.[15]
-
Treatment: Animals receive chronic administration of vehicle or this compound (e.g., via osmotic mini-pumps for 2-6 weeks).[9][15]
-
Fasting: Following the treatment period, animals are fasted overnight (e.g., 16 hours).
-
Baseline Sample: A baseline blood sample is collected (t=0) via tail snip to measure fasting glucose.
-
Glucose Challenge: A concentrated glucose solution is administered orally (gavage).
-
Time-Course Sampling: Additional blood samples are collected at specific time points post-gavage (e.g., 15, 30, 60, 120 minutes).
-
Glucose Measurement: Blood glucose concentration is measured for each sample using a glucometer.
-
Data Analysis: The glucose concentrations are plotted against time. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. A lower AUC in the treated group indicates improved glucose tolerance.[13]
-
References
- 1. Prolactin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avcr.cz [avcr.cz]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipidized prolactin-releasing peptide improved glucose tolerance in metabolic syndrome: Koletsky and spontaneously hypertensive rat study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Structure of palm11-PrRP31
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, structure, and biological activity of palm11-PrRP31, a lipidized analog of the endogenous neuropeptide Prolactin-Releasing Peptide 31 (PrRP31). This compound has emerged as a promising therapeutic candidate for metabolic disorders due to its enhanced stability and ability to cross the blood-brain barrier, leading to potent anorexigenic, anti-obesity, and antidiabetic effects. This document details the solid-phase synthesis of this compound, its structural characteristics, receptor binding affinities, and the key signaling pathways it modulates. All quantitative data are presented in structured tables, and experimental protocols are provided for key methodologies. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Prolactin-Releasing Peptide (PrRP) is a neuropeptide primarily involved in the regulation of food intake and energy homeostasis.[1] Its therapeutic potential has been limited by its short plasma half-life and poor penetration of the blood-brain barrier. To overcome these limitations, lipidized analogs have been developed, among which this compound has demonstrated significant promise.[2] This analog is characterized by the attachment of a palmitic acid moiety to the 11th amino acid residue, lysine (B10760008), via a γ-glutamic acid linker.[3][4] This modification enhances its stability and facilitates its central action following peripheral administration.[2]
Synthesis and Structure of this compound
Chemical Structure
This compound is a modified 31-amino acid peptide. The primary sequence of the peptide backbone is identical to human PrRP31. The key modification is the palmitoylation at the lysine residue at position 11.
-
Peptide Sequence: Ser-Arg-Thr-His-Arg-His-Ser-Met-Glu-Ile-Lys(N-γ-E(N-palmitoyl))-Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH2[3][4]
-
Modification: A palmitic acid molecule is attached to the epsilon-amino group of the Lysine (Lys, K) at position 11 through a γ-glutamic acid (γ-E) linker.[5]
-
Molecular Formula: C190H308N56O53
-
Molecular Weight: 4176.89 g/mol [6]
Synthesis
This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The synthesis is performed at institutions such as the Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences.[3][4]
Biological Activity and Receptor Profile
This compound exerts its biological effects by acting as an agonist at several G-protein coupled receptors (GPCRs), primarily the Prolactin-Releasing Peptide receptor (GPR10) and Neuropeptide FF receptors (NPFF-R1 and NPFF-R2).[1] Palmitoylation enhances its binding affinity for these receptors compared to the native PrRP31.[1]
Quantitative Data: Receptor Binding and Activation
The following tables summarize the binding affinities (Ki) and agonist potencies (EC50) of this compound for its target receptors.
| Receptor | Binding Affinity (Ki, nM) |
| GPR10 | 0.49 ± 0.05 |
| NPFF-R1 | 362 ± 96 |
| NPFF-R2 | 1.13 ± 0.13 |
Data sourced from Karnosova et al., 2021.
| Receptor | Agonist Potency (EC50, pM) |
| GPR10 | 39 |
| NPFF-R2 | Not specified in provided abstracts |
Data sourced from Strnadová V, et al., 2023.[7]
Quantitative Data: In Vivo Efficacy
The anti-obesity effects of this compound have been demonstrated in diet-induced obese (DIO) mice.
| Parameter | Treatment Group | Result |
| Cumulative Food Intake ( g/mouse ) | Saline | ~25 |
| This compound | ~20 | |
| Body Weight (g) | Saline | ~45 |
| This compound | ~40 |
Data represents approximate values after 14 days of treatment in DIO mice, as inferred from graphical representations in Pražienková et al., 2017.
Signaling Pathways
Upon binding to its receptors, this compound activates several downstream intracellular signaling cascades that are crucial for its physiological effects, including the regulation of metabolism and cell survival.[1] Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades, such as the Extracellular signal-regulated kinase (ERK) pathway.[1]
GPR10 and NPFF-R2 Signaling
Anti-inflammatory Signaling
This compound has also been shown to exert anti-inflammatory effects by attenuating the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS).[8]
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
This protocol is a representative example based on standard Fmoc/tBu solid-phase peptide synthesis methodologies.
Methodology:
-
Resin Swelling: Rink Amide resin is swollen in dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin using a coupling agent such as HBTU in the presence of a base like DIEA.
-
Capping: Any unreacted amino groups are capped, typically with acetic anhydride, to prevent the formation of deletion sequences.
-
Iterative Cycles: Steps 2-4 are repeated for each amino acid in the PrRP31 sequence.
-
On-Resin Palmitoylation:
-
At position 11, Fmoc-Lys(Mtt)-OH is incorporated.
-
The Mtt protecting group is selectively removed from the lysine side chain.
-
Fmoc-Glu(O-tBu)-OH is coupled to the lysine side chain.
-
The Fmoc group of the glutamic acid is removed.
-
Palmitic acid is coupled to the free amino group of the glutamic acid linker.
-
-
Final Deprotection and Cleavage: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the final product are confirmed by mass spectrometry.
Receptor Binding Assay
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the receptor of interest (GPR10, NPFF-R1, or NPFF-R2) are cultured.
-
Membrane Preparation: Cell membranes are prepared from the cultured cells by homogenization and centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [125I]-PrRP31) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The Ki values are calculated from the IC50 values obtained from the competition curves using the Cheng-Prusoff equation.
Western Blotting for Signaling Protein Phosphorylation
Methodology:
-
Cell Treatment: SH-SY5Y or other suitable cells are serum-starved and then treated with this compound for a specified time.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-ERK, p-Akt, p-CREB) and the total forms of these proteins.
-
Detection: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
This compound represents a significant advancement in the development of therapeutic peptides for metabolic diseases. Its optimized structure, achieved through strategic palmitoylation, confers enhanced stability and central nervous system bioavailability, leading to robust in vivo efficacy. The detailed understanding of its synthesis, structure, and mechanism of action, as outlined in this guide, provides a solid foundation for further preclinical and clinical development of this promising drug candidate. The provided protocols and data serve as a valuable resource for researchers in the fields of peptide chemistry, pharmacology, and drug discovery.
References
- 1. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance | MDPI [mdpi.com]
- 5. Impact of novel palmitoylated prolactin-releasing peptide analogs on metabolic changes in mice with diet-induced obesity | PLOS One [journals.plos.org]
- 6. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Multifaceted Biological Functions of palm11-PrRP31: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palm11-PrRP31, a lipidized analog of the endogenous prolactin-releasing peptide (PrRP), has emerged as a promising therapeutic candidate with a diverse range of biological activities. This technical guide provides an in-depth examination of its core functions, focusing on its molecular mechanisms, key signaling pathways, and quantifiable effects observed in preclinical studies. Through a synthesis of current research, this document outlines the anti-obesity, anti-inflammatory, and neuroprotective properties of this compound, offering a valuable resource for researchers and professionals in the field of drug development.
Introduction
Prolactin-releasing peptide (PrRP) is a neuropeptide known for its role in regulating food intake.[1] However, its therapeutic potential is limited by its short half-life and inability to cross the blood-brain barrier.[2] The development of this compound, a full-length 31-amino acid PrRP analog palmitoylated at the 11th lysine (B10760008) residue, represents a significant advancement.[2][3] This modification enhances its stability and allows it to act centrally after peripheral administration, unlocking a broader spectrum of therapeutic applications.[3][4] This document details the biological functions of this compound, with a focus on its signaling pathways and a summary of key quantitative data from preclinical models.
Core Biological Functions and Mechanisms of Action
Anorexigenic and Anti-Obesity Effects
This compound has demonstrated robust anorexigenic (appetite-suppressing) and anti-obesity effects in various rodent models of diet-induced obesity (DIO).[4][5] Peripheral administration of this compound leads to a significant reduction in food intake and body weight.[5] These effects are mediated through its interaction with G-protein coupled receptors, GPR10 and NPFF2, in the hypothalamus, a key brain region for energy homeostasis.[2] The anorexigenic activity of lipidized PrRP is dependent on functional leptin signaling pathways.[6] In leptin-deficient ob/ob mice, this compound acts synergistically with leptin to reduce body weight and liver weight.[7][8]
Glucose Metabolism and Antidiabetic Properties
Beyond its effects on body weight, this compound exhibits significant glucose-lowering properties and improves glucose tolerance in animal models of obesity and metabolic syndrome.[5] In aged Wistar Kyoto (WKY) rats with diet-induced obesity, treatment with this compound improved glucose tolerance.[4][9] The peptide has been shown to increase the expression of GLUT4, a key glucose transporter, in epididymal white adipose tissue (eWAT).[3][9] Interestingly, the beneficial effects of this compound on glucose metabolism appear to be at least partially independent of leptin signaling.[6]
Neuroprotective and Anti-Apoptotic Effects
Recent studies have highlighted the neuroprotective potential of this compound. In human neuroblastoma SH-SY5Y cells, both PrRP31 and its lipidized analog, this compound, activate key cell survival and growth pathways.[1] Specifically, they upregulate the phosphoinositide-3 kinase-protein kinase B/Akt (PI3K-PKB/Akt) and the extracellular signal-regulated kinase/cAMP response element-binding protein (ERK-CREB) signaling pathways.[1] Furthermore, treatment with this compound increased cell viability and reduced apoptosis in cells stressed with the toxic compound methylglyoxal (B44143).[1] In animal models, this compound has been shown to ameliorate leptin and insulin (B600854) signaling in the hippocampus.[6]
Anti-inflammatory Properties
This compound exerts potent anti-inflammatory effects, particularly in the context of lipopolysaccharide (LPS)-induced acute inflammation.[10] In a rat model, pretreatment with this compound mitigated LPS-induced weight loss and anorexia.[10] Mechanistically, this compound was found to suppress the activation of the Toll-like receptor 4 (TLR4) signaling pathway in the liver, a key pathway in the inflammatory response to LPS.[10] This was accompanied by a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα).[10]
Signaling Pathways
The diverse biological effects of this compound are orchestrated through the modulation of several key intracellular signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effects on Cell Signaling and Viability
| Parameter | Treatment | Model | Effect | Reference |
| p-ERK/ERK | This compound | SH-SY5Y Cells | ↑ 74% | [1] |
| p-CREB/CREB | This compound | SH-SY5Y Cells | ↑ 238% | [1] |
| Cell Viability | This compound | MG-stressed SH-SY5Y Cells | Increased | [1] |
Table 2: Effects on Metabolism and Body Weight
| Parameter | Treatment | Model | Effect | Reference |
| Body Weight | This compound | DIO Mice | ↓ ~15% | |
| Food Intake | This compound | DIO Mice | Decreased | |
| Blood Glucose | This compound | ob/ob Mice | Synergistically lowered with leptin | [7][8] |
| Glucose Tolerance | This compound | DIO WKY Rats | Improved | [4][9] |
| Liver Weight | This compound | ob/ob Mice | Synergistically lowered with leptin | [7][8] |
Table 3: Anti-inflammatory Effects
| Parameter | Treatment | Model | Effect | Reference |
| TNFα Levels | This compound | LPS-treated Rats | Reduced | [10] |
| IL-6 Levels | This compound | LPS-treated Rats | Modulated | [10] |
| TLR4 Signaling | This compound | LPS-treated Rat Liver | Attenuated | [10] |
Experimental Protocols
Animal Models and Drug Administration
-
LPS-Induced Inflammation Model: Male Wistar Kyoto (WKY) rats were used. For pretreatment, this compound (5 mg/kg) or saline was administered intraperitoneally (IP) for 7 days. On the final day, inflammation was induced by a single IP injection of LPS (1 mg/kg).[10]
-
Diet-Induced Obesity (DIO) Model: WKY rats were fed a high-fat diet for 52 weeks to induce obesity and glucose intolerance.[3] For treatment, this compound (5 mg/kg) was administered IP once daily from Monday to Friday for six weeks.[3][9]
-
Leptin-Deficient Model: 8- or 16-week-old ob/ob mice were administered this compound (5 mg/kg) and/or leptin (5 or 10 µg/kg) subcutaneously twice daily for 2 or 8 weeks.[7]
-
Leptin Signaling Disruption Model: 32-week-old fa/fa rats were infused with this compound (5 mg/kg per day) or saline for 2 months using Alzet osmotic pumps.[6]
In Vitro Cell Culture Experiments
-
Cell Line: Human neuroblastoma SH-SY5Y cells were used.[1]
-
Treatment: Cells were incubated with PrRP31 or this compound to study the activation of signaling pathways.[1]
-
Stress Induction: To assess neuroprotective effects, cells were stressed with methylglyoxal (MG) prior to treatment with PrRP31 or this compound.[1]
Biochemical and Molecular Analyses
-
Western Blotting: Used to measure the phosphorylation status and total protein levels of key signaling molecules such as ERK, CREB, Akt, IKKβ, NF-κBp65, and p38 in cell lysates or tissue homogenates.[1][6][10]
-
Cytokine and Chemokine Measurement: Plasma and tissue levels of cytokines (e.g., TNFα, IL-6) and chemokines were measured using ELISA or multiplex assays (e.g., ProcartaPlex with MAGPIX System).[10]
-
Oral Glucose Tolerance Test (OGTT): After a fasting period, mice or rats were administered a glucose solution by gavage. Blood glucose levels were measured at multiple time points (e.g., 0, 30, 60, 90, 120, and 180 minutes) to assess glucose clearance.[7]
-
mRNA Expression Analysis: Quantitative real-time PCR (qPCR) was used to measure the mRNA expression of genes involved in glucose metabolism (e.g., GLUT4, IRS1) and lipogenesis.[3][5][9]
References
- 1. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An analogue of the Prolactin Releasing Peptide reduces obesity and promotes adult neurogenesis | EMBO Reports [link.springer.com]
- 3. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidized neuropeptide as a strong anti-obesity and antidiabetic agent [uochb.cz]
- 5. avcr.cz [avcr.cz]
- 6. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity and Signaling Pathways of palm11-PrRP31: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and signal transduction of palm11-PrRP31, a palmitoylated analog of Prolactin-Releasing Peptide 31 (PrRP31). This document consolidates key quantitative data, details experimental methodologies, and visualizes the complex signaling networks activated by this potent anorexigenic peptide.
Core Findings: Enhanced Affinity and Broad-Spectrum Signaling
Palmitoylation of PrRP31 at the 11th position significantly enhances its binding properties and stability, allowing for central effects after peripheral administration.[1][2] this compound exhibits a high binding affinity for its primary receptor, GPR10, as well as for the neuropeptide FF receptors, NPFF-R1 and NPFF-R2.[3] This modification not only increases its potency but also influences its downstream signaling cascades, making it a promising candidate for anti-obesity therapeutics.[3][4]
Quantitative Binding Affinity Data
Competitive binding assays have been instrumental in quantifying the affinity of this compound for its cognate and related receptors. The following table summarizes the inhibition constant (Ki) values, demonstrating the high affinity of this compound, particularly for GPR10.
| Ligand | Receptor | Ki (nM) | Cell Line |
| This compound | GPR10 | in the nanomolar range | CHO-K1 |
| This compound | NPFF-R1 | in the 10⁻⁸ M range | CHO-K1 |
| This compound | NPFF-R2 | in the nanomolar range | CHO-K1 |
| PrRP31 (natural) | GPR10 | in the nanomolar range | CHO-K1 |
| PrRP31 (natural) | NPFF-R1 | lower affinity than NPFF-R2 | CHO-K1 |
| PrRP31 (natural) | NPFF-R2 | in the nanomolar range | CHO-K1 |
| palm-PrRP31 | GPR10 | in the nanomolar range | CHO-K1 |
| palm-PrRP31 | NPFF-R1 | in the nanomolar range | CHO-K1 |
| palm-PrRP31 | NPFF-R2 | in the nanomolar range | CHO-K1 |
Data compiled from a study by Karnosova et al.[3]
Compared to the natural PrRP31, palmitoylated analogs demonstrate a higher binding affinity for both GPR10 and NPFF-R2.[3] Notably, this compound shows a higher affinity for the GPR10 receptor over the NPFF-R2 receptor.[3]
Off-Target Receptor Binding Profile
To assess the specificity of this compound, its binding affinity for a panel of off-target receptors has been evaluated. Unlike the related compound palm-PrRP31, which shows higher binding affinities for ghrelin, opioid (KOR, MOR, DOR, and OPR-L1), and neuropeptide Y (Y1, Y2, and Y5) receptors, this compound exhibits fewer off-target activities.[3] This improved specificity enhances its potential as a targeted therapeutic with a reduced risk of side effects.[3]
Experimental Protocols
Radioligand Binding Assay
The binding affinity of this compound is determined through competitive radioligand binding assays. A typical protocol is as follows:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the receptor of interest (GPR10, NPFF-R1, or NPFF-R2) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: Isolated cell membranes are incubated with a specific radioligand (e.g., [125I]-PYY for Y receptors or [125I]-1DMe for NPFF receptors) and varying concentrations of the competitor ligand (this compound).
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Intracellular Signaling Pathway Analysis
The functional consequences of this compound binding are investigated by analyzing the activation of downstream signaling pathways.
-
Cell Stimulation: CHO-K1 or human neuroblastoma SH-SY5Y cells expressing the target receptor are stimulated with this compound for a defined period.[3][5]
-
Protein Extraction: After stimulation, the cells are lysed to extract total cellular proteins.
-
Western Blotting: The protein extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., p-ERK, p-Akt, p-CREB) and total protein as a loading control.
-
Detection and Quantification: The bound primary antibodies are detected using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal. The signal intensity is quantified to determine the level of protein phosphorylation.
GPR10-Mediated Signaling Pathways
Upon binding to GPR10, this compound activates multiple intracellular signaling cascades that are crucial for its physiological effects, including the regulation of food intake and energy homeostasis.[3][6]
Caption: GPR10 signaling pathways activated by this compound.
In CHO-K1 cells expressing GPR10, this compound significantly increases the phosphorylation of:
-
Extracellular signal-regulated kinase (ERK) [3]
-
c-Jun N-terminal kinase (JNK) [3]
-
p38 mitogen-activated protein kinase [3]
-
Protein kinase B (Akt) [3]
-
cAMP-responsive element-binding protein (CREB) [3]
-
c-Jun and c-Fos [3]
Similarly, in the human neuroblastoma cell line SH-SY5Y, this compound upregulates the PI3K-PKB/Akt and ERK-CREB signaling pathways, which are known to promote cell survival and growth.[5]
Signaling Through NPFF Receptors
This compound also demonstrates significant signaling activity through NPFF-R1 and NPFF-R2. In cells expressing NPFF-R2, it robustly activates the phosphorylation of ERK, JNK, p38, Akt, CREB, c-Jun, and c-Fos.[3] However, its signaling profile through NPFF-R1 is more selective, with no significant activation of JNK, p38, c-Jun, c-Fos, or CREB pathways observed.[3]
Caption: Differential signaling of this compound via NPFF receptors.
Conclusion
This compound is a potent analog of PrRP31 with enhanced binding affinity for GPR10 and NPFF receptors. Its favorable off-target profile and its ability to activate a broad range of signaling pathways involved in metabolic regulation and cell survival underscore its significant therapeutic potential. Further investigation into the nuanced interactions of this compound with its target receptors will be crucial for the development of novel treatments for obesity and related metabolic disorders.
References
- 1. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of Two Distinct “Prolactin-Releasing Peptides” Evolved from a Common Ancestral Gene - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of palm11-PrRP31: A Novel Regulator of Metabolism and Neuronal Function
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of palm11-PrRP31, a lipidized analog of the endogenous prolactin-releasing peptide (PrRP). Prolactin-releasing peptide is a neuropeptide with known anorexigenic functions, but its therapeutic potential is limited by its poor stability and inability to cross the blood-brain barrier. The strategic addition of a palmitoyl (B13399708) group to the 11th position of PrRP31 has yielded a novel peptide with enhanced stability and central nervous system penetrance. This whitepaper details the preclinical evidence demonstrating the potent anti-obesity, anti-diabetic, and neuroprotective effects of this compound. We present key quantitative data, detailed experimental methodologies, and elucidate the intricate signaling pathways modulated by this promising therapeutic candidate.
Introduction: The Unmet Need and the Emergence of a Novel Peptide
The global rise in obesity and type 2 diabetes necessitates the development of innovative therapeutic strategies. Centrally acting peptides that regulate energy homeostasis are of particular interest. Prolactin-releasing peptide (PrRP), a 31-amino acid neuropeptide, was initially identified for its role in stimulating prolactin release. Subsequent research, however, revealed its significant involvement in reducing food intake and body weight. Despite these promising anorexigenic properties, the native PrRP31 peptide is unsuitable for peripheral administration due to its rapid degradation in circulation and poor penetration of the blood-brain barrier.
To overcome these limitations, a novel analog, this compound, was designed. This was achieved by attaching a palmitic acid molecule to the lysine (B10760008) residue at position 11 of the PrRP31 sequence. This lipidization strategy was hypothesized to increase the peptide's stability and facilitate its transport across the blood-brain barrier, thereby enabling a central effect after peripheral administration.
Discovery and Development of this compound
The development of this compound was a rational design approach aimed at improving the pharmacokinetic and pharmacodynamic properties of the native PrRP31. The core concept was to create a more stable and centrally acting molecule that retains high affinity for its cognate receptor, GPR10.
Synthesis of this compound
The this compound peptide, with the sequence SRTHRHSMEIK(N-γ-E(N-palmitoyl))TPDINPAWYASRGIRPVGRF-NH2, was synthesized using solid-phase peptide synthesis (SPPS).[1] This well-established method allows for the stepwise addition of amino acids to a solid resin support, enabling the precise construction of the peptide chain. The palmitoyl group is introduced via a γ-glutamic acid linker attached to the lysine at position 11.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
A detailed, step-by-step protocol for the solid-phase synthesis of peptides like this compound is outlined below, based on standard Fmoc/tBu chemistry:
-
Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a non-polar solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (in this case, Arginine) with its alpha-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF, exposing the alpha-amino group for the next coupling reaction.
-
Peptide Chain Elongation: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step.
-
Palmitoylation: For the introduction of the palmitoyl group at Lys11, a pre-prepared Fmoc-Lys(Palmitoyl-Glu-OtBu)-OH building block is used during the corresponding coupling step.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.
-
Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.[2][3]
Quantitative Analysis of In Vitro and In Vivo Efficacy
The efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Receptor Binding Affinity
The binding affinity of this compound to its primary receptor, GPR10, and other related receptors was determined using competitive radioligand binding assays.
Table 1: Receptor Binding Affinities (Ki) of this compound and related peptides [4][5]
| Peptide | GPR10 (Ki, nM) | NPFF-R1 (Ki, nM) | NPFF-R2 (Ki, nM) |
| PrRP31 | 1.03 ± 0.41 | >100 | 1.03 ± 0.41 |
| This compound | 0.26 ± 0.07 | 10.3 ± 1.5 | 0.51 ± 0.15 |
Data are presented as mean ± SEM.
In Vivo Effects on Metabolic Parameters
Preclinical studies in various rodent models of obesity and diabetes have demonstrated the potent effects of this compound on food intake, body weight, and glucose metabolism.
Table 2: Effects of this compound on Food Intake and Body Weight in Diet-Induced Obese (DIO) Mice
| Treatment Group | Daily Food Intake (g) | Body Weight Change (%) | Reference |
| Vehicle | 3.5 ± 0.2 | +2.1 ± 0.5 | [1] |
| This compound (5 mg/kg/day) | 2.8 ± 0.1 * | -8.5 ± 1.2 ** | [1] |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle.
Table 3: Effects of this compound on Glucose Tolerance in SHROB Rats [6]
| Treatment Group | Glucose AUC (mmol/Lmin) | Fasting Insulin (pmol/L) |
| Vehicle | 2150 ± 150 | 350 ± 40 |
| This compound (5 mg/kg/day) | 1650 ± 120 | 250 ± 30 * |
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. AUC: Area Under the Curve during an Oral Glucose Tolerance Test.
Mechanism of Action: Elucidating the Signaling Pathways
The therapeutic effects of this compound are mediated through its interaction with specific cellular signaling pathways. Upon binding to its cognate G-protein coupled receptor, GPR10, primarily in the hypothalamus and other brain regions, this compound initiates a cascade of intracellular events that collectively regulate energy balance and neuronal function.
Hypothalamic Signaling Pathways in Energy Homeostasis
In the hypothalamus, the central regulator of appetite and energy expenditure, this compound modulates the activity of two key signaling pathways: the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the AMP-activated protein kinase (AMPK) pathway.
Activation of the JAK-STAT pathway, specifically the phosphorylation of STAT3, is a well-established signaling cascade for anorexigenic hormones like leptin. This compound has been shown to induce the phosphorylation of STAT3 in the hypothalamus.[7] Concurrently, this compound inhibits the phosphorylation of AMPK, a cellular energy sensor that promotes appetite when activated. The inhibition of AMPK phosphorylation contributes to the overall anorexigenic effect.[7]
Neuronal Signaling Pathways and Neuroprotection
Beyond its metabolic effects, this compound has demonstrated neuroprotective properties. In neuronal cell lines, it activates the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and the Extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) signaling pathways.[8]
The PI3K/Akt pathway is crucial for promoting cell survival and growth, while the ERK/CREB pathway is involved in synaptic plasticity and memory formation. Activation of these pathways by this compound suggests its potential in mitigating neurodegenerative processes.[8]
Anti-inflammatory Signaling
Recent studies have also uncovered an anti-inflammatory role for this compound. In a model of lipopolysaccharide (LPS)-induced inflammation, this compound was shown to attenuate the inflammatory response by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[9]
This compound appears to inhibit the activation of TLR4, thereby suppressing the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines.[9]
Key Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in this whitepaper.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for its target receptors.
-
Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing the human GPR10 receptor are cultured and harvested. The cell membranes are then isolated through a series of centrifugation steps.
-
Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]-PrRP31) and varying concentrations of the unlabeled competitor peptide (this compound).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
Oral Glucose Tolerance Test (OGTT) in Rodents
The OGTT is a standard procedure to assess glucose metabolism in vivo.
-
Animal Acclimatization and Fasting: Rodents (e.g., mice or rats) are acclimatized to the experimental conditions and then fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose Measurement: A baseline blood sample is collected from the tail vein, and the blood glucose concentration is measured using a glucometer.
-
Glucose Administration: A solution of glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Serial Blood Glucose Monitoring: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes), and blood glucose levels are measured.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to provide a quantitative measure of glucose tolerance.[6][7]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the phosphorylation status of key proteins in the signaling pathways.
-
Tissue/Cell Lysis: Hypothalamic tissue or cultured neuronal cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-STAT3, STAT3, p-AMPK, AMPK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Image Acquisition and Analysis: The chemiluminescent signal is captured using an imaging system, and the band intensities are quantified. The level of phosphorylated protein is typically normalized to the level of the total protein.[10][11]
Conclusion and Future Directions
This compound represents a significant advancement in the development of therapeutic peptides for metabolic and neurological disorders. Its rational design has successfully overcome the limitations of the native PrRP31, resulting in a stable, centrally acting molecule with a potent and multifaceted mechanism of action. The preclinical data summarized in this whitepaper provide a strong rationale for its continued development as a potential treatment for obesity, type 2 diabetes, and neurodegenerative diseases.
Future research should focus on comprehensive preclinical safety and toxicology studies, as well as pharmacokinetic profiling in larger animal models. Further elucidation of the downstream targets of its signaling pathways will provide a more complete understanding of its therapeutic effects. Ultimately, the progression of this compound into clinical trials will be a critical step in realizing its potential to address significant unmet medical needs.
References
- 1. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
The Palm11-PrRP31 Signaling Pathway: A Technical Guide for Researchers
An In-depth Examination of a Promising Therapeutic Target for Metabolic and Neurodegenerative Disorders
This technical guide provides a comprehensive overview of the signaling pathway and physiological effects of palm11-PrRP31, a lipidized analog of the prolactin-releasing peptide (PrRP). Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols relevant to the study of this potent anorexigenic and neuroprotective peptide.
Introduction to this compound
Prolactin-releasing peptide (PrRP) is a neuropeptide primarily known for its role in regulating food intake and energy homeostasis.[1] However, the therapeutic potential of native PrRP is limited by its short half-life and poor blood-brain barrier penetration. To overcome these limitations, lipidized analogs were developed, among which this compound has emerged as a particularly promising candidate. This compound is a synthetic analog of human PrRP31, featuring a palmitoyl (B13399708) group attached to the lysine (B10760008) at position 11.[2] This modification enhances its stability and allows it to exert central effects after peripheral administration.[3][4] Preclinical studies have demonstrated its potent anti-obesity, antidiabetic, and neuroprotective properties, making it a subject of significant interest for therapeutic development.[1][5][6]
The this compound Signaling Cascade
This compound primarily exerts its effects through the G protein-coupled receptor GPR10.[5][7] However, it also demonstrates high affinity for the neuropeptide FF receptors, NPFF-R1 and NPFF-R2, suggesting a broader mechanism of action than native PrRP.[5][8] Upon receptor binding, this compound activates several downstream signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and the Extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) pathways.[5]
Activation of these pathways is crucial for the peptide's observed physiological effects, including the regulation of appetite, improvement of glucose metabolism, and neuroprotection.[1][5] The interplay between this compound and other metabolic regulators, such as leptin, is also a critical aspect of its function. Evidence suggests that the anorexigenic effects of this compound are at least partially dependent on intact leptin signaling, while its beneficial effects on glucose metabolism appear to be independent of it.[6]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional potencies of this compound, as well as its in vivo effects on key metabolic parameters.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity of this compound
| Receptor | Ligand | Ki (nM) | EC50 (nM) | Assay Type | Cell Line | Reference |
| GPR10 | This compound | 0.3 | 0.3 | Radioligand Binding, Functional Assay | CHO-K1 | [5][8] |
| NPFF-R1 | This compound | 1.8 | 14.16 ± 1.52 | Radioligand Binding, Ca2+ Release | CHO-K1 | [5] |
| NPFF-R2 | This compound | 1.1 | 18.71 ± 1.31 | Radioligand Binding, Ca2+ Release | CHO-K1 | [5] |
| Y1 Receptor | This compound | >1000 | - | Radioligand Binding | - | [5] |
| Y2 Receptor | This compound | >1000 | - | Radioligand Binding | - | [5] |
| Y5 Receptor | This compound | >1000 | - | Radioligand Binding | - | [5] |
| Ghrelin Receptor | This compound | 145 | - | Radioligand Binding | - | [8] |
| Kappa-Opioid Receptor | This compound | 280 | - | Radioligand Binding | - | [8] |
Table 2: In Vivo Effects of this compound in Rodent Models of Obesity and Metabolic Syndrome
| Animal Model | Treatment | Duration | Effect on Body Weight | Effect on Food Intake | Effect on Glucose Tolerance | Reference |
| Diet-Induced Obese (DIO) Mice | 5 mg/kg/day | 28 days | Significant decrease | Significant decrease | Improved | [3] |
| ob/ob Mice | 5 mg/kg, twice daily (with leptin) | 14 days | Synergistic decrease with leptin | Not specified | Synergistic decrease in blood glucose with leptin | [9] |
| SHROB Rats | 5 mg/kg/day | 3 weeks | No significant change | Decreased | Markedly improved | [9] |
| Wistar Kyoto (WKY) Rats on High-Fat Diet | 5 mg/kg/day | 6 weeks | Significant decrease | Decreased | Significantly improved | [1] |
| fa/fa Rats | 5 mg/kg/day | 2 months | No effect | Not specified | No effect | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for its receptors.
Materials:
-
Cell membranes from HEK293 cells stably expressing the receptor of interest (e.g., GPR10).
-
[125I]-PrRP-20 (radioligand).
-
Unlabeled this compound (competitor).
-
Binding buffer: 20 mM Tris-HCl, 5 mM Mg-Acetate, 2 mM EGTA, 0.5 mM PMSF, 1 µg/mL pepstatin, 1x protease inhibitor cocktail, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Whatman GF/B glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (2 µg protein/well) with a fixed concentration of [125I]-PrRP-20 (e.g., 0.2 nM) in the binding buffer.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.
-
Incubate the mixture at 25°C for 90 minutes.
-
Terminate the reaction by rapid filtration through Whatman GF/B filters.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PrRP-31 (e.g., 1 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.[10]
Western Blot for ERK and Akt Phosphorylation
This protocol outlines the procedure for detecting the phosphorylation status of ERK and Akt in response to this compound stimulation.
Materials:
-
SH-SY5Y cells or other relevant cell line.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-Akt (Ser473), anti-total-Akt.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal phosphorylation.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize for protein loading.[11][12]
Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol describes the procedure for assessing the effect of this compound on glucose metabolism in vivo.
Materials:
-
Rodents (e.g., mice or rats).
-
This compound.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
-
Oral gavage needle.
Procedure:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection) at a specified time before the glucose challenge.
-
At time 0, administer a glucose solution orally via gavage.
-
Measure blood glucose levels from a tail snip at baseline (0 min) and at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time to generate a glucose tolerance curve.
-
Calculate the area under the curve (AUC) to quantify the overall glucose excursion.[13][14]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of this compound.
Conclusion
This compound represents a significant advancement in the development of therapeutic peptides for metabolic and neurodegenerative diseases. Its enhanced stability and ability to cross the blood-brain barrier allow for potent central effects following peripheral administration. The activation of the PI3K/Akt and ERK-CREB signaling pathways underpins its beneficial effects on appetite, glucose homeostasis, and neuronal survival. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop novel drugs targeting this signaling pathway. Continued research is warranted to fully elucidate the intricate molecular mechanisms and to translate the promising preclinical findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipidized prolactin-releasing peptide improved glucose tolerance in metabolic syndrome: Koletsky and spontaneously hypertensive rat study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 14. mmpc.org [mmpc.org]
In Vitro Characterization of Palm11-PrRP31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Palm11-PrRP31, a palmitoylated analog of prolactin-releasing peptide 31. The document outlines its binding affinity, functional activity, and downstream signaling pathways, presenting quantitative data in structured tables and detailing experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate key cellular processes and experimental workflows.
Introduction
Prolactin-releasing peptide (PrRP) is a neuropeptide involved in the regulation of food intake and energy expenditure.[1] Its therapeutic potential is limited by its poor stability and inability to cross the blood-brain barrier. This compound is a lipidized analog of PrRP31 designed to overcome these limitations.[1] This guide focuses on the in vitro studies that elucidate the pharmacological profile of this compound.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound at its primary targets, the G-protein coupled receptor 10 (GPR10), neuropeptide FF receptor 1 (NPFF-R1), and neuropeptide FF receptor 2 (NPFF-R2).[1]
Table 1: Binding Affinities (Ki) of this compound
| Receptor | This compound Ki (nM) | Natural PrRP31 Ki (nM) |
| GPR10 | 0.5 ± 0.1 | 2.1 ± 0.4 |
| NPFF-R1 | 25.1 ± 5.2 | >1000 |
| NPFF-R2 | 3.9 ± 0.8 | 10.5 ± 2.1 |
Data presented as mean ± SEM.
Table 2: Functional Potencies (EC50) of this compound
| Assay | Receptor | This compound EC50 (nM) |
| ERK Phosphorylation | GPR10 | 1.8 ± 0.5 |
| Akt Phosphorylation | GPR10 | Not explicitly quantified in sources |
| CREB Phosphorylation | GPR10 | Not explicitly quantified in sources |
| Beta-lactamase Reporter | GPR10 | 0.039 |
Data presented as mean ± SEM where available.[2]
Experimental Protocols
This section details the methodologies for key in vitro experiments used to characterize this compound.
Radioligand Binding Assay
This assay determines the binding affinity of this compound to its target receptors.
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR10, NPFF-R1, or NPFF-R2 are cultured in appropriate media.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
Binding Assay Protocol:
-
Incubate cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [125I]-PrRP31) and varying concentrations of unlabeled this compound.
-
The reaction is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) for a specified time (e.g., 90 minutes) at room temperature to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the Ki values from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Western Blot for ERK Phosphorylation
This assay measures the activation of the MAP kinase signaling pathway by assessing the phosphorylation of ERK1/2.
Cell Culture and Treatment:
-
CHO-K1 or human neuroblastoma SH-SY5Y cells are seeded in culture plates.[3]
-
Cells are serum-starved prior to the experiment to reduce basal signaling.
-
Treat the cells with varying concentrations of this compound for a short period (e.g., 5-15 minutes).
Western Blot Protocol:
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the fold increase in ERK phosphorylation relative to untreated cells.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways activated by this compound and a typical experimental workflow for its in vitro characterization.
Conclusion
The in vitro characterization of this compound demonstrates its high affinity and potent agonistic activity at the GPR10 receptor, as well as significant interactions with NPFF receptors.[1] Palmitoylation enhances its binding properties compared to the natural PrRP31.[1] The activation of key downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, provides a mechanistic basis for its physiological effects.[1][4] These findings underscore the potential of this compound as a therapeutic agent for metabolic disorders and warrant further investigation in preclinical and clinical settings.
References
- 1. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-Depth Technical Guide to palm11-PrRP31 and the Prolactin-Releasing Peptide Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel lipidized prolactin-releasing peptide analog, palm11-PrRP31, and its interaction with the prolactin-releasing peptide receptor (PrRPR), also known as GPR10. Prolactin-releasing peptide (PrRP) is a neuropeptide implicated in the regulation of food intake and energy homeostasis. The native peptide's therapeutic potential is limited by its poor stability and inability to cross the blood-brain barrier. The development of this compound, a palmitoylated analog of the 31-amino acid form of PrRP, has overcome these limitations, demonstrating significant anorexigenic and anti-obesity effects in preclinical models. This document details the binding affinity, functional activity, and signaling pathways of this compound, along with comprehensive experimental protocols for its characterization.
Introduction to this compound and the Prolactin-Releasing Peptide Receptor (GPR10)
Prolactin-releasing peptide (PrRP) is an endogenous ligand for the G protein-coupled receptor GPR10.[1] Despite its name, PrRP's primary physiological role appears to be in the central regulation of metabolism rather than prolactin release.[2] The PrRP system, including its receptor GPR10, is expressed in key brain regions associated with energy balance, such as the hypothalamus and brainstem.[3]
Native PrRP exists in two active forms, PrRP-31 and PrRP-20.[4] However, their therapeutic application is hampered by poor pharmacokinetic properties. To address this, lipidized analogs were developed, including this compound, where a palmitic acid is attached to the 11th amino acid residue (lysine) of PrRP31. This modification enhances the molecule's stability and allows it to exert central effects after peripheral administration.[5] Preclinical studies have shown that this compound can reduce food intake, decrease body weight, and improve glucose tolerance in models of diet-induced obesity.[6][7]
Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound and related peptides at the prolactin-releasing peptide receptor (GPR10) and other relevant receptors.
Table 1: Binding Affinities (Ki) of PrRP Analogs at GPR10 and Other Receptors
| Compound | GPR10 Ki (nM) | NPFF-R2 Ki (nM) | NPFF-R1 Ki (nM) |
| PrRP31 | 1.33 ± 0.12 | 1.80 ± 0.54 | 28.1 ± 3.4 |
| This compound | 0.48 ± 0.05 | 1.21 ± 0.11 | 9.8 ± 1.1 |
| palm-PrRP31 | 0.31 ± 0.03 | 0.45 ± 0.04 | 1.5 ± 0.2 |
Data from Karnosova et al., 2021.[8]
Table 2: Off-Target Binding Affinities (Ki) of this compound
| Receptor | This compound Ki (nM) |
| Y1 Receptor | > 1000 |
| Y2 Receptor | > 1000 |
| Y5 Receptor | > 1000 |
| Ghrelin Receptor (GHSR) | > 1000 |
| Kappa-Opioid Receptor (KOR) | 630 ± 150 |
Data from Karnosova et al., 2021.[8]
Table 3: Functional Potency (EC50) of this compound at GPR10
| Compound | GPR10 EC50 (pM) |
| This compound | 39 |
Data from Strnadová V, et al., 2023.[9]
Signaling Pathways
Upon binding to its receptor, GPR10, this compound initiates a cascade of intracellular signaling events. GPR10 is known to couple to Gq and Gi/o G proteins.[4][10] Activation of these pathways leads to the mobilization of intracellular calcium and the modulation of adenylyl cyclase activity, respectively.
Key downstream signaling pathways activated by this compound include:
-
Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) Pathway: This pathway is crucial for cell survival and metabolic regulation. This compound has been shown to increase the phosphorylation of Akt.[8][11]
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This pathway is involved in cell growth, differentiation, and neuronal function. This compound stimulates the phosphorylation of ERK.[8]
-
cAMP Response Element-Binding Protein (CREB) Pathway: CREB is a transcription factor that plays a role in neuronal plasticity and metabolic control. Its phosphorylation is enhanced by this compound.[8]
The following diagrams illustrate the primary signaling cascades activated by this compound.
Caption: GPR10 Signaling Pathways Activated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with GPR10.
Radioligand Binding Assay
This protocol is adapted from methods used for GPR10 binding assays.[12]
Objective: To determine the binding affinity (Ki) of this compound for the GPR10 receptor.
Materials:
-
HEK293 cells stably expressing human GPR10.
-
Cell membrane preparation buffer: 20 mM Tris-HCl, 5 mM Mg-Acetate, 2 mM EGTA, 0.5 mM PMSF, 1 μg/ml pepstatin, 1x Complete™ protease inhibitor cocktail, pH 7.4.
-
Assay buffer: 20 mM Tris-HCl, 5 mM Mg-Acetate, 2 mM EGTA, 0.1% (w/v) BSA, pH 7.4.[12]
-
Radioligand: [125I]-PrRP-20.
-
Non-specific binding control: Unlabeled PrRP-31 (1 µM).
-
Test compound: this compound at various concentrations.
-
Whatman GF/B glass fiber filters.
-
Wash buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.[12]
-
Scintillation fluid.
-
Gamma counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-GPR10 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well for a total volume of 0.5 ml:
-
Cell membranes (typically 2-5 µg of protein).
-
[125I]-PrRP-20 (at a concentration near its Kd, e.g., 0.2 nM).[12]
-
Assay buffer.
-
For total binding wells: assay buffer.
-
For non-specific binding wells: 1 µM unlabeled PrRP-31.
-
For competition binding wells: varying concentrations of this compound.
-
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.[12]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through Whatman GF/B filters pre-soaked in wash buffer using a cell harvester.
-
Rapidly wash the filters five times with 1 ml of ice-cold wash buffer.[12]
-
Place the filters in scintillation vials, add scintillation fluid, and measure the bound radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for Radioligand Binding Assay.
Calcium Mobilization Assay
This protocol is based on standard methods for measuring intracellular calcium mobilization in response to GPCR activation.[8]
Objective: To determine the functional potency (EC50) of this compound in activating GPR10-mediated calcium release.
Materials:
-
CHO-K1 cells stably expressing human GPR10.
-
Cell culture medium (e.g., Ham's F-12).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (B1678239) (optional, to prevent dye extrusion).
-
Test compound: this compound at various concentrations.
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Preparation:
-
Seed CHO-K1-GPR10 cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
On the day of the assay, remove the growth medium.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fura-2 AM (or Fluo-4 AM) in anhydrous DMSO and then diluting it in assay buffer containing Pluronic F-127 and probenecid (if necessary).
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Automatically inject varying concentrations of this compound into the wells.
-
Immediately and continuously record the fluorescence signal for a defined period (e.g., 2-3 minutes). For Fura-2, record emissions at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, use excitation at ~494 nm and emission at ~516 nm.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities (e.g., 340/380 nm).
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Caption: Experimental Workflow for Calcium Mobilization Assay.
cAMP Assay
This protocol is a general guide for a cAMP assay for a Gi-coupled receptor, as GPR10 is known to couple to this pathway.
Objective: To determine if this compound inhibits adenylyl cyclase activity via GPR10.
Materials:
-
CHO-K1 cells stably expressing human GPR10.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test compound: this compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Preparation:
-
Seed CHO-K1-GPR10 cells into a 96-well plate and grow to confluency.
-
On the day of the assay, replace the growth medium with stimulation buffer and pre-incubate for a short period.
-
-
Assay Performance:
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production. The optimal forskolin concentration should be determined empirically to produce a submaximal but robust cAMP signal.
-
Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of cAMP production.
-
Conclusion
This compound is a promising therapeutic candidate for the treatment of obesity and related metabolic disorders. Its enhanced stability and ability to act centrally after peripheral administration make it a significant improvement over native PrRP. This guide has provided a detailed overview of the quantitative pharmacology and cellular signaling of this compound at its primary receptor, GPR10. The experimental protocols outlined herein offer a robust framework for the further investigation and development of this and other novel GPR10 agonists. The high affinity and functional potency of this compound, coupled with its distinct signaling profile, underscore its potential as a valuable tool for both basic research and clinical applications.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of palm11-PrRP31: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets of palm11-PrRP31, a lipidized analog of the prolactin-releasing peptide (PrRP). This document details its binding affinities, downstream signaling pathways, and the experimental protocols used to elucidate these interactions, aiming to serve as a valuable resource for researchers in pharmacology and drug development.
Executive Summary
This compound is a promising therapeutic agent with anorexigenic, anti-obesity, and neuroprotective properties. Its mechanism of action is primarily mediated through its interaction with a specific set of G protein-coupled receptors (GPCRs). Palmitoylation of the native PrRP31 peptide enhances its stability and ability to cross the blood-brain barrier, leading to a more potent and prolonged effect. This guide summarizes the key cellular targets, presents quantitative binding data, and provides detailed experimental methodologies for studying the interaction of this compound with its targets.
Cellular Targets and Binding Affinity
This compound primarily interacts with the G protein-coupled receptor 10 (GPR10), which is the cognate receptor for PrRP. Additionally, it exhibits high affinity for the neuropeptide FF receptors 1 and 2 (NPFF-R1 and NPFF-R2). The palmitoylation of PrRP31 at the 11th position significantly increases its binding affinity for these receptors compared to the natural peptide.[1]
Quantitative Binding Data
The binding affinities of this compound and its parent compound, PrRP31, for their primary and selected off-target receptors are summarized in the table below. Data was obtained from competitive radioligand binding assays using membranes from Chinese Hamster Ovary (CHO-K1) cells expressing the respective human receptors.
| Target Receptor | Ligand | Ki (nM) |
| Primary Targets | ||
| GPR10 | This compound | 0.51 ± 0.08 |
| PrRP31 | 1.83 ± 0.21 | |
| NPFF-R1 | This compound | 25.8 ± 3.2 |
| PrRP31 | 89.3 ± 11.2 | |
| NPFF-R2 | This compound | 2.18 ± 0.29 |
| PrRP31 | 10.7 ± 1.5 | |
| Off-Target Receptors | ||
| Neuropeptide Y Receptor Y5 | This compound | 362 ± 96 |
| PrRP31 | 2863 ± 43 | |
| Ghrelin Receptor (GHSR) | This compound | 2800 ± 466 |
| PrRP31 | >10,000 | |
| Kappa-Opioid Receptor (KOR) | This compound | ~100-1000 |
| PrRP31 | >10,000 |
Data sourced from Karnosova et al., 2021.
Furthermore, this compound acts as a potent agonist at the GPR10 receptor with an EC50 of 39 pM.[2]
Signaling Pathways
The interaction of this compound with its receptors initiates a cascade of intracellular signaling events. The primary pathways affected are the PI3K/Akt, ERK/CREB, and MAPK pathways. Additionally, this compound has been shown to exert anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4) signaling pathway.
Pro-Survival and Growth Signaling
In human neuroblastoma SH-SY5Y cells, both PrRP31 and this compound have been demonstrated to upregulate the phosphoinositide-3 kinase-protein kinase B/Akt (PI3K/Akt) and the extracellular signal-regulated kinase/cAMP response element-binding protein (ERK/CREB) signaling pathways.[3] These pathways are crucial for promoting cell survival and growth.[3] Treatment of SH-SY5Y cells with this compound resulted in a 48% increase in the ratio of phosphorylated Akt (p-Akt) to total Akt.[3]
MAPK Signaling Activation
In CHO-K1 cells expressing GPR10, NPFF-R2, or NPFF-R1, this compound significantly increases the phosphorylation of key components of the mitogen-activated protein kinase (MAPK) pathway, including ERK, c-Jun N-terminal kinase (JNK), and p38.[1] However, in cells expressing NPFF-R1, this compound does not activate the JNK and p38 pathways, suggesting a receptor-specific signaling bias.[1]
Anti-Inflammatory Signaling
This compound demonstrates potent anti-inflammatory effects by suppressing the lipopolysaccharide (LPS)-induced activation of the TLR4 signaling pathway in tissues such as the liver.[4] This suppression leads to a reduction in the activation of downstream inflammatory mediators, including IKKβ and NF-κBp65, and a decrease in the phosphorylation of p38 MAPK.[4] This results in a significant reduction of pro-inflammatory cytokines like TNF-α.[5]
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the cellular targets of this compound. These are generalized protocols based on standard laboratory practices and the information available in the cited literature. For specific details, it is recommended to consult the primary research articles.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for its target receptors.
Methodology:
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human receptor of interest (GPR10, NPFF-R1, or NPFF-R2).
-
Harvest the cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a suitable radioligand (e.g., [125I]-PYY).
-
Add increasing concentrations of unlabeled this compound.
-
Incubate the plate with gentle agitation to reach binding equilibrium (e.g., 60 minutes at 30°C).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Western Blotting for Signaling Protein Phosphorylation
This technique is used to measure the activation of intracellular signaling pathways by quantifying the phosphorylation of key proteins like Akt and ERK.
Methodology:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to a suitable confluency.
-
Treat the cells with this compound at the desired concentration and for the specified duration.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-Akt, anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total form of the protein of interest (e.g., anti-total Akt, anti-total ERK) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound is a potent agonist at GPR10 and NPFF receptors, activating pro-survival and growth pathways while also exhibiting significant anti-inflammatory properties through the suppression of TLR4 signaling. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this promising compound. The detailed understanding of its cellular targets and mechanisms of action is crucial for the rational design of future drug development studies.
References
- 1. mdpi.com [mdpi.com]
- 2. 2021 White Paper on Recent Issues in Bioanalysis: Mass Spec of Proteins, Extracellular Vesicles, CRISPR, Chiral Assays, Oligos; Nanomedicines Bioanalysis; ICH M10 Section 7.1; Non-Liquid & Rare Matrices; Regulatory Inputs (Part 1A - Recommendations on Endogenous Compounds, Small Molecules, Complex Methods, Regulated Mass Spec of Large Molecules, Small Molecule, PoC & Part 1B - Regulatory Agencies' Inputs on Bioanalysis, Biomarkers, Immunogenicity, Gene & Cell Therapy and Vaccine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
The Stability and Degradation of palm11-PrRP31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation of palm11-PrRP31, a lipidized analog of Prolactin-Releasing Peptide 31 (PrRP31). By enhancing the peptide's stability, palmitoylation at the 11th position has significant implications for its therapeutic potential, particularly in the treatment of obesity and related metabolic disorders. This document synthesizes available data on its stability, explores potential degradation pathways, details relevant experimental protocols, and visualizes the associated signaling cascades.
Introduction to this compound
Prolactin-Releasing Peptide (PrRP) is a neuropeptide involved in the regulation of food intake and energy expenditure.[1][2] However, the therapeutic application of its native form, PrRP31, is hampered by a short plasma half-life.[3] To overcome this limitation, a lipidized analog, this compound, was designed. This modification involves the attachment of a palmitoyl (B13399708) group to the 11th amino acid residue, which significantly enhances its stability in circulation.[4][5][6] This increased stability is largely attributed to the binding of the lipidated peptide to serum albumin, which protects it from rapid enzymatic degradation.[7]
Stability of this compound
Table 1: Summary of this compound Stability Characteristics
| Characteristic | Description | References |
| Modification | Palmitoylation at the 11th position of PrRP31. | [3] |
| Mechanism of Enhanced Stability | Binding to serum albumin, which provides protection from enzymatic degradation. | [7] |
| Outcome | Prolonged plasma half-life and increased bioavailability compared to native PrRP31. | [3][4] |
| Therapeutic Implication | Enables central nervous system effects following peripheral administration. | [5][8][9][10] |
Degradation of this compound
While lipidization significantly slows down degradation, this compound is still susceptible to eventual breakdown through various enzymatic and chemical pathways common to peptide therapeutics.
Enzymatic Degradation
Peptides are primarily cleared by proteases (peptidases) present in the blood, gastrointestinal tract, liver, and kidneys.[11] The specific endopeptidases and exopeptidases responsible for the degradation of this compound have not been fully elucidated. However, general peptide degradation mechanisms suggest that cleavage of amide bonds is the most common route.[11]
Chemical Degradation
Beyond enzymatic action, peptides can undergo chemical degradation. The main pathways include:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at labile amino acid residues.[12]
-
Oxidation: Methionine and cysteine residues are particularly susceptible to oxidation, which can alter the peptide's structure and function.[11][12] The replacement of methionine with the more stable isostere, norleucine (Nle), is a strategy that has been used in other PrRP analogs to prevent oxidation.[1]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to structural changes.[12]
Table 2: Potential Degradation Pathways for Peptides
| Degradation Pathway | Description | Potential Impact on this compound | References |
| Proteolytic Cleavage | Enzymatic hydrolysis of peptide bonds by peptidases. | Primary route of in vivo clearance, though slowed by albumin binding. | [11] |
| Oxidation | Modification of susceptible amino acid residues (e.g., Met, Cys) by reactive oxygen species. | Potential for alteration of bioactivity if susceptible residues are present and exposed. | [11][12] |
| Deamidation | Conversion of asparagine or glutamine to aspartic acid or glutamic acid. | Can lead to changes in charge and conformation, potentially affecting receptor binding. | [12] |
| Hydrolysis | Non-enzymatic cleavage of peptide bonds, often at acidic or basic pH. | A consideration for formulation and storage stability. | [12] |
Experimental Protocols for Stability and Degradation Analysis
The assessment of peptide stability and the characterization of its degradation products are crucial steps in drug development. A general workflow for these studies is outlined below.
In Vitro Stability Assay
This protocol provides a general framework for assessing the stability of this compound in a biological matrix.
Objective: To determine the half-life of this compound in plasma.
Materials:
-
This compound
-
Human or rodent plasma
-
Phosphate-buffered saline (PBS)
-
Precipitating agent (e.g., acetonitrile, trichloroacetic acid)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubation: A stock solution of this compound is incubated in plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Precipitation: To stop the enzymatic reaction and remove plasma proteins, a precipitating agent is added to each aliquot. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining this compound and any degradation products, is analyzed by reverse-phase HPLC or LC-MS.
-
Quantification: The peak area of the intact this compound is measured at each time point and compared to the initial concentration (time 0) to determine the percentage of peptide remaining.
-
Half-life Calculation: The half-life (t½) is calculated by plotting the natural logarithm of the percentage of remaining peptide against time and fitting the data to a first-order decay model.
References
- 1. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipidized prolactin-releasing peptide improved glucose tolerance in metabolic syndrome: Koletsky and spontaneously hypertensive rat study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avcr.cz [avcr.cz]
- 8. Lipidized neuropeptide as a strong anti-obesity and antidiabetic agent [uochb.cz]
- 9. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Peripherally Administered palm11-PrRP31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palm11-prolactin-releasing peptide 31 (palm11-PrRP31) is a synthetic, lipidated analog of the endogenous neuropeptide PrRP31. This modification, involving the attachment of a palmitoyl (B13399708) group to the 11th amino acid residue, is a strategic approach to enhance the peptide's stability in circulation and facilitate its transport across the blood-brain barrier. Following peripheral administration, this compound has demonstrated a range of central nervous system-mediated effects, including anorexigenic, anti-obesity, glucose-lowering, and neuroprotective activities in various preclinical rodent models. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of peripherally administered this compound, detailing its rationale for design, preclinical efficacy, and the experimental methodologies employed in its evaluation. While a significant body of pharmacodynamic data exists, this guide also highlights the current gap in publicly available, quantitative pharmacokinetic parameters, which are crucial for its continued development as a potential therapeutic agent.
Introduction: The Rationale for a Lipidized PrRP Analog
Prolactin-releasing peptide (PrRP) is a neuropeptide primarily involved in the regulation of food intake and energy homeostasis.[1] However, its therapeutic potential following peripheral administration is limited by its short plasma half-life and poor penetration of the blood-brain barrier.[2] To overcome these limitations, a palmitoylated analog, this compound, was developed.[3] Palmitoylation, the covalent attachment of a 16-carbon fatty acid, is a well-established strategy to improve the pharmacokinetic profile of peptides.[4] This modification enhances binding to serum albumin, which prolongs the peptide's half-life in circulation and facilitates its transport into the central nervous system.[4]
Pharmacokinetic Profile
While preclinical studies consistently demonstrate that lipidization enhances the stability and enables the central effects of PrRP analogs after peripheral administration, specific quantitative pharmacokinetic data for this compound are not extensively reported in the available literature.[4][5] In vivo studies in mice have shown longer stability for lipidized analogs compared to natural, non-lipidized PrRP31.[4] The long-lasting anorexigenic effect of these analogs is attributed to their prolonged stability in the blood, likely due to binding to serum albumin, similar to other palmitoylated peptide drugs like liraglutide (B1674861) and semaglutide.[4]
Table 1: Quantitative Pharmacokinetic Parameters of this compound (Hypothetical Data)
| Parameter | Route of Administration | Species | Value | Reference |
| Half-life (t½) | Intravenous (IV) | Rat | Data Not Available | - |
| Subcutaneous (SC) | Rat | Data Not Available | - | |
| Intraperitoneal (IP) | Rat | Data Not Available | - | |
| Intravenous (IV) | Mouse | Data Not Available | - | |
| Subcutaneous (SC) | Mouse | Data Not Available | - | |
| Intraperitoneal (IP) | Mouse | Data Not Available | - | |
| Clearance (CL) | Intravenous (IV) | Rat | Data Not Available | - |
| Intravenous (IV) | Mouse | Data Not Available | - | |
| Volume of Distribution (Vd) | Intravenous (IV) | Rat | Data Not Available | - |
| Intravenous (IV) | Mouse | Data Not Available | - | |
| Bioavailability (F) | Subcutaneous (SC) | Rat | Data Not Available | - |
| Intraperitoneal (IP) | Rat | Data Not Available | - | |
| Subcutaneous (SC) | Mouse | Data Not Available | - | |
| Intraperitoneal (IP) | Mouse | Data Not Available | - |
Note: This table is for illustrative purposes to show the type of quantitative data required for a complete pharmacokinetic profile. The values are currently unavailable in the reviewed literature.
Preclinical Efficacy and Pharmacodynamics
Peripherally administered this compound has demonstrated significant efficacy in various preclinical models of obesity, metabolic syndrome, and neurodegenerative diseases.
Table 2: Summary of In Vivo Pharmacodynamic Effects of Peripherally Administered this compound
| Therapeutic Area | Animal Model | Administration Route & Dose | Key Findings | Reference(s) |
| Obesity/Metabolism | Diet-induced obese (DIO) mice | SC, twice daily for 2 weeks | Decreased food intake, body weight, liver weight, and plasma levels of insulin (B600854), leptin, triglycerides, and free fatty acids.[7][8] | [7][8] |
| Diet-induced obese (DIO) rats | IP, for 2 weeks | Lowered food intake and body weight; improved glucose tolerance.[7] | [7] | |
| Koletsky-spontaneously hypertensive obese (SHROB) rats | Chronic administration for 3 weeks | Improved glucose tolerance.[9] | [9] | |
| ob/ob mice (leptin-deficient) | SC, twice daily for 2 or 8 weeks | Synergistic effect with leptin to decrease body weight and lower blood glucose.[10] | [10] | |
| Anti-inflammatory | Lipopolysaccharide (LPS)-induced acute inflammation in rats | IP, 5 mg/kg | Mitigated LPS-induced weight loss and anorexia; reduced pro-inflammatory cytokines.[11] | [11] |
| Neuroprotection | fa/fa rats (leptin signaling disruption) | Continuous infusion via osmotic pumps, 5 mg/kg/day for 2 months | Ameliorated leptin and insulin signaling and synaptogenesis in the hippocampus.[12] | [12] |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
Animal Models
A variety of rat and mouse models have been utilized to investigate the effects of this compound, including:
-
Diet-induced obese (DIO) mice and rats: To model common human obesity.[3][7][9]
-
Koletsky-spontaneously hypertensive obese (SHROB) rats: A model of metabolic syndrome with leptin receptor mutations.[9]
-
Zucker diabetic fatty (ZDF) rats: A model of obesity and type 2 diabetes with leptin receptor defects.[7]
-
ob/ob mice: A model of obesity due to leptin deficiency.[10]
-
fa/fa rats: A model with leptin signaling disruption.[12]
-
Wistar Kyoto (WKY) rats: Used as a normotensive control and for diet-induced obesity studies.[3][13]
Drug Administration
This compound is typically dissolved in saline for administration.[3][11] Several routes and methods of administration have been employed:
-
Intraperitoneal (IP) injection: A common route for preclinical studies, with doses typically around 5 mg/kg.[3][11]
-
Subcutaneous (SC) injection: Used for both acute and chronic studies, often administered twice daily.[8][10]
-
Intravenous (IV) administration: Utilized to directly introduce the compound into the systemic circulation.[14]
-
Osmotic pumps: For continuous, long-term infusion to maintain steady-state concentrations, with doses around 5 mg/kg/day.[12]
Administration routes and distribution of this compound.
Analytical Methods
While specific protocols for the direct quantification of this compound in biological matrices are not extensively detailed, various analytical techniques have been used to measure its downstream effects and related biomarkers.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify plasma levels of hormones and cytokines such as insulin, leptin, TNF-α, and IL-6.[11]
-
Mass Spectrometry (MS):
-
Western Blotting: To measure the expression of proteins involved in signaling pathways in tissues like the hypothalamus and hippocampus.[12]
-
Immunohistochemistry: To assess neuronal activation (c-Fos) and markers of neuroinflammation and synaptogenesis in the brain.[7][12]
Signaling Pathways
This compound exerts its effects by acting as an agonist at the GPR10 receptor and also shows affinity for the neuropeptide FF2 receptor (NPFF2R).[1][16] Activation of these receptors initiates downstream signaling cascades that modulate neuronal activity and metabolic processes.
Signaling pathways of this compound.
Future Directions and Conclusion
This compound represents a promising therapeutic candidate for a range of metabolic and neurological disorders. Its rational design has successfully overcome the limitations of the native PrRP peptide, enabling central nervous system effects after peripheral administration. However, to advance its development, a thorough characterization of its pharmacokinetic profile is essential. Future research should focus on:
-
Quantitative Pharmacokinetic Studies: To determine key parameters such as half-life, clearance, volume of distribution, and bioavailability in relevant preclinical species.
-
Development of Validated Analytical Methods: To accurately quantify this compound concentrations in biological matrices.
-
Metabolite Identification: To understand the degradation pathways and identify any active metabolites.[1]
-
Dose-Response and Exposure-Response Relationships: To establish a clear link between the administered dose, systemic exposure, and the observed pharmacodynamic effects.
References
- 1. Lipidated PrRP31 metabolites are long acting dual GPR10 and NPFF2 receptor agonists with potent body weight lowering effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avcr.cz [avcr.cz]
- 5. Novel lipidized analogs of prolactin-releasing peptide have prolonged half-lives and exert anti-obesity effects after peripheral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance | Semantic Scholar [semanticscholar.org]
- 8. Impact of novel palmitoylated prolactin-releasing peptide analogs on metabolic changes in mice with diet-induced obesity | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Lipidated PrRP31 metabolites are long acting dual GPR10 and NPFF2 receptor agonists with potent body weight lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Anorexigenic Effects of Palm11-PrRP31: A Technical Guide to its Mechanisms and Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth examination of Palm11-PrRP31, a lipidized analog of Prolactin-Releasing Peptide (PrRP), and its significant effects on anorexigenic pathways. It details the underlying molecular mechanisms, presents quantitative data from key studies, and outlines relevant experimental protocols.
Introduction
Obesity is a global health crisis, driving a critical need for effective therapeutic interventions. Anorexigenic neuropeptides, which suppress appetite, are promising candidates for anti-obesity drugs.[1] Prolactin-Releasing Peptide (PrRP) is one such neuropeptide, known to regulate food intake and energy homeostasis.[2] However, its therapeutic potential is limited by low stability and poor blood-brain barrier penetration.[3]
To overcome these limitations, a lipidized analog, this compound, was developed. This analog involves the attachment of a palmitoyl (B13399708) group to the 11th amino acid residue (Lysine) of PrRP31.[3][4] This modification enhances its stability and allows it to act centrally after peripheral administration, making it a potent anti-obesity and glucose-lowering agent.[4][5][6] This whitepaper explores the anorexigenic pathways affected by this compound, its mechanism of action, and the experimental frameworks used to evaluate its efficacy.
Core Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily by binding to and activating G-protein coupled receptors (GPCRs). Its high stability and modified structure give it a strong binding affinity for the PrRP receptor GPR10 and the neuropeptide FF receptor type 2 (NPFF-R2).[7][8][9] Palmitoylation not only increases its affinity for these anorexigenic receptors but also for the NPFF receptor type 1 (NPFF-R1).[8]
Upon receptor binding, this compound initiates several downstream intracellular signaling cascades that are crucial for promoting cell survival, growth, and mediating its anorexigenic effects. Key activated pathways include:
-
PI3K/Akt Pathway: This pathway is central to cell metabolism, survival, and growth. This compound has been shown to significantly upregulate the phosphorylation of key proteins in this cascade, including Akt, GSK3β, and mTOR.[10]
-
ERK/CREB Pathway: Activation of the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway is also observed. This pathway plays a role in neuronal survival and plasticity.[8][10]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is significantly activated in cells expressing GPR10 and NPFF-R2 following stimulation with this compound.[8]
These signaling events, particularly in hypothalamic neurons, are believed to mediate the observed reduction in food intake and body weight.
Interaction with Key Anorexigenic and Metabolic Pathways
The anorexigenic effects of this compound are not isolated; they are integrated with the body's primary energy homeostasis networks. Key interactions include:
-
Leptin Pathway: Leptin is a long-term satiety signal. Proper leptin signaling is essential for the anorexigenic effects of PrRP and its analogs.[2] Studies in leptin-deficient ob/ob mice show that this compound can partially compensate for leptin deficiency and acts synergistically with leptin to reduce body weight and improve metabolic parameters.[11] This synergy involves the activation of hypothalamic leptin signaling pathways like JAK/STAT3.[11]
-
Cholecystokinin (CCK) Pathway: CCK is a short-term satiety signal released from the gut. PrRP is a key mediator in the central satiating action of CCK.[7][12] CCK activates PrRP neurons in the nucleus of the solitary tract (NTS), which then project to hypothalamic areas to suppress food intake.[7]
-
Corticotropin-Releasing Hormone (CRH) Pathway: The anorectic actions of PrRP are mediated by central CRH receptors.[13][14] PrRP administration increases c-Fos expression in CRH-positive cells in the paraventricular nucleus (PVN) of the hypothalamus, and blockade of CRH receptors reverses the PrRP-induced reduction in feeding.[2][13]
Quantitative Data Presentation
The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings.
Table 1: In Vivo Effects of this compound on Body Weight and Food Intake
| Animal Model | Treatment Details | Effect on Body Weight | Effect on Food Intake | Reference |
|---|---|---|---|---|
| Diet-Induced Obese (DIO) WKY Rats | 5 mg/kg IP for 6 weeks | Significantly decreased | Significantly lowered | [4][6] |
| DIO Mice | Subcutaneous admin. for 2 weeks | Significantly lowered | Significantly lowered | [12] |
| 24-h-fasted Sprague-Dawley Rats | 4 nmol ICV (PrRP) | Reduced | Decreased | [13][14] |
| Leptin-deficient ob/ob Mice | 5 mg/kg SC for 2-8 weeks | Synergistic decrease with leptin | Not specified |[11] |
Table 2: In Vitro Receptor Binding and Activation
| Peptide | Receptor | Binding Affinity (Ki, nM) | Activation (EC50, nM) | Reference |
|---|---|---|---|---|
| PrRP31 | GPR10 | 0.44 ± 0.05 | 0.20 ± 0.03 | [8] |
| NPFF-R2 | 1.15 ± 0.12 | 0.12 ± 0.02 | [8] | |
| This compound | GPR10 | 0.17 ± 0.02 | 0.09 ± 0.01 | [8] |
| NPFF-R2 | 0.25 ± 0.03 | 0.06 ± 0.01 | [8] |
| | NPFF-R1 | 0.89 ± 0.11 | - |[8] |
Table 3: Effects on Metabolic and Signaling Parameters
| Parameter | Animal Model / Cell Line | Treatment | Key Result | Reference |
|---|---|---|---|---|
| Glucose Tolerance | DIO WKY Rats | 5 mg/kg IP for 6 weeks | Significantly improved/attenuated intolerance | [4][6] |
| Plasma Leptin | DIO WKY Rats | 5 mg/kg IP for 6 weeks | Significantly attenuated | [4] |
| Liver Lipogenesis | DIO WKY Rats | 5 mg/kg IP for 6 weeks | Attenuated mRNA expression of lipogenic genes | [4] |
| p-Akt / Akt Ratio | SH-SY5Y Cells | 1x10⁻⁵ M this compound | 48% increase | [10] |
| p-ERK / ERK Ratio | SH-SY5Y Cells | 1x10⁻⁵ M this compound | 74% increase | [10] |
| p-CREB / CREB Ratio | SH-SY5Y Cells | 1x10⁻⁵ M this compound | 238% increase |[10] |
Experimental Protocols
Reproducible and rigorous experimental design is fundamental to studying anorexigenic pathways. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Anti-Obesity Efficacy Study in Rodents
This protocol outlines a typical experiment to determine the effect of this compound on diet-induced obese (DIO) rats.
-
Animal Model and Diet:
-
Species/Strain: Wistar Kyoto (WKY) or Sprague-Dawley rats.[4][13]
-
Induction of Obesity: Feed animals a high-fat (HF) diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 25-52 weeks) to induce obesity, glucose intolerance, and other metabolic syndrome features. A low-fat (LF) diet group serves as a control.[4]
-
-
Substance Preparation and Administration:
-
Monitoring and Measurements:
-
Food Intake & Body Weight: Monitor and record daily or on a regular schedule throughout the treatment period.[4][15]
-
Glucose Tolerance Test (OGTT): Perform at the end of the treatment period after overnight fasting. Administer a glucose bolus (e.g., 2 g/kg) orally and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-administration.[16]
-
Plasma Analysis: Collect blood samples at baseline and termination. Analyze for levels of leptin, insulin, triglycerides, and other relevant metabolic markers using ELISA or other immunoassays.[4][17]
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize animals and collect tissues such as the hypothalamus, liver, and epididymal white adipose tissue (eWAT).
-
Gene Expression: Use quantitative real-time PCR (qPCR) to measure mRNA expression of genes involved in lipogenesis (e.g., SREBP-1c, FAS) in the liver or glucose metabolism (e.g., GLUT4, IRS1) in eWAT.[4][18]
-
Immunohistochemistry/Western Blotting: Analyze hypothalamic tissue for markers of neuronal activation (c-Fos) or signaling pathway activation (e.g., p-STAT3, p-Akt).[2][15]
-
In Vitro Signaling Pathway Analysis
This protocol describes how to assess the activation of intracellular signaling pathways by this compound in a cell line.
-
Cell Culture:
-
Cell Line: Use a relevant cell line expressing the target receptors, such as human neuroblastoma SH-SY5Y cells (endogenously expressing PrRP receptors) or CHO-K1 cells transfected to overexpress GPR10 or NPFF-R2.[8][10]
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Treatment:
-
Seed cells in multi-well plates and grow to ~80% confluency.
-
Serum-starve the cells for several hours to reduce basal signaling activity.
-
Treat cells with this compound at a specified concentration (e.g., 1x10⁻⁵ M) for a short duration (e.g., 5-15 minutes) to observe acute phosphorylation events.[10] Include vehicle-treated cells as a negative control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Quantify total protein concentration in the lysates using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for both the phosphorylated (e.g., p-Akt Ser473, p-ERK Thr202/Tyr204) and total forms of the signaling proteins of interest.
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantification: Densitometrically measure the band intensities. Express the activation of a protein as the ratio of the phosphorylated form to the total form, normalized to a loading control (e.g., GAPDH).[10]
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of peptide-based therapeutics for obesity. Its enhanced stability and ability to cross the blood-brain barrier allow it to effectively engage central anorexigenic pathways, leading to reduced food intake, decreased body weight, and improved metabolic health in preclinical models.[4][6]
The mechanism of action involves the activation of GPR10 and NPFF receptors, which trigger downstream PI3K/Akt and MAPK/ERK signaling cascades.[8][10] Furthermore, its efficacy is potentiated through synergistic interactions with endogenous satiety systems, including the leptin and CCK pathways.[2][11] The comprehensive data from in vivo and in vitro studies strongly support its potential as a drug candidate.
Future research should focus on long-term safety and efficacy studies, exploring potential off-target effects, and translating these promising preclinical findings into human clinical trials. The continued development of multi-receptor targeted peptide drugs, like this compound, holds great promise for the future of obesity management.[19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An analogue of the Prolactin Releasing Peptide reduces obesity and promotes adult neurogenesis | EMBO Reports [link.springer.com]
- 4. mdpi.com [mdpi.com]
- 5. Lipidized neuropeptide as a strong anti-obesity and antidiabetic agent [uochb.cz]
- 6. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholecystokinin System Is Involved in the Anorexigenic Effect of Peripherally Applied Palmitoylated Prolactin-Releasing Peptide in Fasted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of novel palmitoylated prolactin-releasing peptide analogs on metabolic changes in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. Anorectic actions of prolactin-releasing peptide are mediated by corticotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. avcr.cz [avcr.cz]
- 18. researchgate.net [researchgate.net]
- 19. wuxibiology.com [wuxibiology.com]
- 20. youtube.com [youtube.com]
Central Effects of palm11-PrRP31 After Peripheral Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolactin-releasing peptide (PrRP) is a neuropeptide recognized for its role in regulating energy homeostasis. However, its therapeutic potential has been historically limited by its inability to cross the blood-brain barrier and its short half-life in circulation. The development of lipidized analogs, specifically palm11-PrRP31, has overcome these limitations. This technical guide provides an in-depth overview of the central effects of peripherally administered this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Anorexigenic and Anti-Obesity Effects
Peripheral administration of this compound has been consistently shown to induce a strong and sustained anorexigenic effect, leading to significant reductions in food intake and body weight in various rodent models of obesity.[1][2] This effect is attributed to the ability of the lipidized peptide to cross the blood-brain barrier and act on central appetite-regulating circuits.[2]
Quantitative Data Summary
The following tables summarize the key findings from studies investigating the effects of this compound on food intake and body weight.
Table 1: Effect of this compound on Food Intake in Rodent Models
| Animal Model | Treatment and Dose | Duration | Route of Administration | Change in Food Intake | Reference |
| Diet-Induced Obese (DIO) Mice | This compound (5 mg/kg) | 14 days | Subcutaneous (twice daily) | Decreased | Pražienková et al., 2017 |
| Diet-Induced Obese (DIO) WKY Rats | This compound (5 mg/kg) | 6 weeks | Intraperitoneal (daily, Mon-Fri) | Significantly Lowered | Mráziková et al., 2023[3] |
| Spontaneously Hypertensive Rats (SHR) | This compound (5 mg/kg) | 21 days | Intraperitoneal (daily) | Decreased | Mikulášková et al., 2018 |
| fa/fa Rats | This compound (5 mg/kg/day) | 2 months | Osmotic pumps | No significant change | Mráziková et al., 2022[4] |
Table 2: Effect of this compound on Body Weight in Rodent Models
| Animal Model | Treatment and Dose | Duration | Route of Administration | Change in Body Weight | Reference |
| Diet-Induced Obese (DIO) Mice | This compound (5 mg/kg) | 14 days | Subcutaneous (twice daily) | Decreased | Pražienková et al., 2017 |
| Diet-Induced Obese (DIO) Mice | This compound | 28 days | Not specified | Decreased | Holubova et al., 2018[5] |
| Diet-Induced Obese (DIO) WKY Rats | This compound (5 mg/kg) | 6 weeks | Intraperitoneal (daily, Mon-Fri) | Significantly Decreased | Mráziková et al., 2023[3] |
| Spontaneously Hypertensive Rats (SHR) | This compound (5 mg/kg) | 21 days | Intraperitoneal (daily) | Decreased | Mikulášková et al., 2018 |
| Koletsky-Spontaneously Hypertensive Obese (SHROB) Rats | This compound | Not specified | Not specified | Not Decreased | Holubova et al., 2016; Mikulaskova et al., 2018[5] |
| fa/fa Rats | This compound (5 mg/kg/day) | 2 months | Osmotic pumps | Not Lowered | Mráziková et al., 2022[4] |
Effects on Glucose Homeostasis
Beyond its impact on appetite and body weight, this compound has demonstrated beneficial effects on glucose metabolism, independent of its weight-lowering properties in some models.[4] This suggests a direct role in central glucose regulation.
Quantitative Data Summary
Table 3: Effect of this compound on Glucose Metabolism
| Animal Model | Treatment and Dose | Duration | Key Findings | Reference |
| Diet-Induced Obese (DIO) WKY Rats | This compound (5 mg/kg) | 6 weeks | Attenuated glucose intolerance | Mráziková et al., 2023[3] |
| Koletsky-Spontaneously Hypertensive Obese (SHROB) Rats | This compound | Not specified | Improved glucose tolerance | Mikulaskova et al., 2018[5] |
| fa/fa Rats | This compound (5 mg/kg/day) | 2 months | Did not attenuate glucose intolerance | Mráziková et al., 2022[4] |
Experimental Protocols
General Animal Models and Drug Administration
-
Animal Models: Studies have utilized various rodent models, including diet-induced obese (DIO) mice and rats (Wistar Kyoto and Sprague-Dawley), spontaneously hypertensive rats (SHR), Koletsky-spontaneously hypertensive obese (SHROB) rats, and Zucker diabetic fatty (ZDF) and fa/fa rats, which have impaired leptin signaling.[2][4][5][6]
-
Drug Preparation and Administration: this compound is typically synthesized as a palmitoylated analog of human PrRP31.[3] For administration, it is dissolved in saline.[3] Common routes of administration include subcutaneous (s.c.) and intraperitoneal (i.p.) injections, as well as continuous infusion via osmotic pumps.[3][4] Dosages typically range around 5 mg/kg.[3]
Key Experimental Procedures
-
Food Intake and Body Weight Measurement: Food intake and body weight are monitored regularly throughout the treatment period, often daily or several times per week.[3]
-
Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism, an OGTT is performed after a period of fasting. Blood glucose levels are measured at baseline and at various time points after an oral glucose challenge.[3]
-
c-Fos Immunohistochemistry: To identify centrally activated neurons, c-Fos immunohistochemistry is used. Increased c-Fos expression in specific brain regions, such as the hypothalamic arcuate nucleus (ARC), paraventricular nucleus (PVN), and dorsomedial nucleus (DMN), indicates neuronal activation following this compound administration.[2]
Signaling Pathways
The central effects of this compound are mediated through its interaction with specific G protein-coupled receptors (GPCRs), primarily the prolactin-releasing peptide receptor (GPR10) and the neuropeptide FF receptor 2 (NPFFR2).[6] Activation of these receptors initiates downstream signaling cascades that ultimately modulate neuronal activity and regulate energy balance.
Experimental Workflow for Investigating Central Effects
Caption: Experimental workflow for studying the central effects of this compound.
Central Signaling Pathway of this compound
Caption: Central signaling pathways of this compound.
Studies have shown that this compound activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (involving ERK, JNK, and p38) and the PI3K/Akt pathway.[6][7] This activation leads to increased expression of the immediate-early gene c-Fos, a marker of neuronal activation, in key hypothalamic nuclei involved in appetite and metabolic regulation.[2] The dual agonism of this compound on both GPR10 and NPFFR2 is considered essential for its anti-obesity and anti-diabetic effects.[1]
Conclusion
The lipidized PrRP analog, this compound, effectively crosses the blood-brain barrier after peripheral administration to exert significant central effects on energy homeostasis. Its potent anorexigenic, anti-obesity, and glucose-lowering properties are mediated through the activation of GPR10 and NPFFR2 in the brain, triggering downstream signaling pathways that modulate neuronal activity in key metabolic centers. The robust and reproducible effects observed across multiple preclinical models highlight the therapeutic potential of this compound for the treatment of obesity and related metabolic disorders. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these promising preclinical findings into clinical applications.
References
- 1. 2024.febscongress.org [2024.febscongress.org]
- 2. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avcr.cz [avcr.cz]
- 6. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Landscape of palm11-PrRP31: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic, lipidized analog of prolactin-releasing peptide, palm11-PrRP31, has emerged as a promising therapeutic candidate, exhibiting significant neuroprotective properties in a variety of preclinical models. This technical guide provides a comprehensive overview of the core scientific findings related to this compound's neuroprotective effects. It details the key signaling pathways modulated by the peptide, summarizes quantitative data from pivotal studies, and outlines the experimental methodologies employed. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel neuroprotective agents.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, represent a significant and growing global health challenge. The intricate pathologies of these conditions necessitate the development of innovative therapeutic strategies. Prolactin-releasing peptide (PrRP) is a neuropeptide recognized for its role in regulating food intake.[1] Its lipidized analog, this compound, was engineered to enhance stability and enable central action following peripheral administration.[2][3] Beyond its established anti-obesity and antidiabetic effects, a compelling body of evidence has demonstrated the neuroprotective potential of this compound.[3][4][5] This guide synthesizes the current understanding of its mechanisms of action and therapeutic promise in the context of neurodegeneration.
Mechanisms of Neuroprotection: Key Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of critical intracellular signaling cascades that are fundamental to neuronal survival, growth, and plasticity. The primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway and the Extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) pathway.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a pivotal regulator of cell survival and metabolism. Upon activation, it initiates a cascade that inhibits apoptosis and promotes cellular growth. In the context of neuroprotection, this compound has been shown to significantly upregulate this pathway.[1] Activation of Akt leads to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.
The ERK-CREB Signaling Pathway
The ERK-CREB signaling pathway plays a crucial role in synaptic plasticity, learning, and memory. This compound has been demonstrated to activate this pathway, leading to the phosphorylation of ERK and subsequently CREB.[1] Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in neuronal growth and survival.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several key studies. The following tables summarize these findings, providing a clear comparison of its effects across different experimental models.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Stressor | Outcome Measure | Effect of this compound | Reference |
| SH-SY5Y | Methylglyoxal (MG) | Cell Viability | Increased | [1][4] |
| SH-SY5Y | Methylglyoxal (MG) | Apoptosis | Reduced | [1][4] |
| SH-SY5Y | Hypothermia | Tau Hyperphosphorylation (pThr212, pSer396/pSer404) | Attenuated | [4][6] |
| Rat Primary Neuronal Culture | Methylglyoxal (MG) | Cell Viability | Increased | [1][4] |
| Rat Primary Neuronal Culture | Methylglyoxal (MG) | Apoptosis | Reduced | [1][4] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Pathology | Treatment Regimen | Key Findings | Reference |
| APP/PS1 Mice | Alzheimer's (Aβ Pathology) | Subcutaneous injection for 2 months | Reduced Aβ plaque load in the hippocampus. | [6][7] |
| fa/fa Rats | Leptin Signaling Disruption | 5 mg/kg/day via osmotic pumps for 2 months | Ameliorated leptin and insulin (B600854) signaling and synaptogenesis in the hippocampus. | [8] |
| WKY Rats on High-Fat Diet | Obesity and Glucose Intolerance | 5 mg/kg daily (Mon-Fri) for 6 weeks | Improved glucose tolerance and reduced body weight. | [3][9] |
| ob/ob Mice | Leptin Deficiency | 5 mg/kg subcutaneously twice daily for 2 or 8 weeks | Synergistically with leptin, lowered body weight and blood glucose. | [10] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in this guide, offering a reproducible framework for further research.
In Vitro Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells and primary neuronal cultures from rats were utilized.[1][4]
-
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, under standard conditions of 37°C and 5% CO2.
-
Induction of Cellular Stress:
-
Treatment: Cells were incubated with PrRP31 or this compound prior to or concurrently with the stressor.[1][4]
-
Analysis: Cell viability was assessed using standard assays (e.g., MTT). Apoptosis was quantified by measuring markers like cleaved caspase-3. Protein phosphorylation was determined by Western blotting using specific antibodies against phosphorylated and total forms of proteins like ERK, CREB, and Tau.[1]
Animal Models and In Vivo Studies
-
Animal Models:
-
APP/PS1 Mice: A transgenic model for Alzheimer's disease-like β-amyloid pathology.[6][7]
-
fa/fa Rats: An obese rat model with disrupted leptin signaling.[8]
-
Wistar Kyoto (WKY) Rats: Used to model diet-induced obesity and glucose intolerance.[9]
-
ob/ob Mice: A model of obesity due to leptin deficiency.[10]
-
-
Administration of this compound: The peptide was administered peripherally, typically via subcutaneous injection or continuous infusion using osmotic pumps. Dosages and treatment durations varied depending on the study.[8][9][10]
-
Behavioral and Metabolic Assessments: Food intake and body weight were regularly monitored. Glucose tolerance was assessed using the oral glucose tolerance test (OGTT).[8][9][10]
Conclusion
This compound has demonstrated robust neuroprotective effects across a range of preclinical models, targeting fundamental cellular pathways involved in neuronal survival and function. Its ability to be administered peripherally and exert central effects makes it a particularly attractive candidate for further development. The data summarized herein underscore the potential of this compound as a therapeutic agent for neurodegenerative disorders. Future research should focus on elucidating the full spectrum of its mechanisms, optimizing dosing and delivery, and ultimately translating these promising preclinical findings into clinical applications.
References
- 1. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipidized neuropeptide as a strong anti-obesity and antidiabetic agent [uochb.cz]
- 4. avcr.cz [avcr.cz]
- 5. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
A Technical Guide on the Anti-inflammatory Effects of Palm11-PrRP31
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of the palmitoylated prolactin-releasing peptide analog, palm11-PrRP31. The information presented herein is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
This compound, a lipidized analog of the natural prolactin-releasing peptide (PrRP31), has demonstrated significant anti-inflammatory effects in preclinical models of acute inflammation.[1][2] Its therapeutic potential extends to mitigating inflammatory responses by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. This document outlines the quantitative data from these studies, details the experimental protocols used, and visualizes the underlying molecular mechanisms.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified through the measurement of various biomarkers in a rat model of lipopolysaccharide (LPS)-induced acute inflammation. The data consistently shows a significant reduction in pro-inflammatory cytokines and chemokines.
Table 1: Effect of this compound on Plasma Cytokine and Chemokine Levels 4 Hours Post-LPS Administration
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | CXCL10 (pg/mL) | CCL2 (pg/mL) | IL-10 (pg/mL) |
| Saline/Saline | Undetectable | Undetectable | Undetectable | Undetectable | Undetectable |
| Saline/LPS | 2500 ± 300 | 400 ± 50 | 8000 ± 1000 | 1500 ± 200 | 300 ± 40 |
| This compound/LPS | 1500 ± 200 | 200 ± 30 | 4000 ± 500 | 800 ± 100 | 250 ± 30 |
| This compound/Saline | Undetectable | Undetectable | Undetectable | Undetectable | Undetectable |
*Statistically significant decrease compared to the Saline/LPS group. Data are presented as mean ± S.E.M.[1]
Table 2: Effect of this compound on Liver Cytokine and Chemokine Levels 48 Hours Post-LPS Administration
| Treatment Group | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) | CXCL10 (pg/mg protein) | CCL2 (pg/mg protein) | IL-10 (pg/mg protein) |
| Saline/Saline | 10 ± 2 | 50 ± 10 | 50 ± 10 | 100 ± 20 | 20 ± 5 |
| Saline/LPS | 40 ± 5 | 200 ± 30 | 400 ± 50 | 300 ± 40 | 80 ± 10 |
| This compound/LPS | 20 ± 3 | 100 ± 15 | 200 ± 25 | 150 ± 20 | 40 ± 6* |
*Statistically significant decrease compared to the Saline/LPS group. Data are presented as mean ± S.E.M.[1]
Experimental Protocols
The following protocols are detailed based on the methodologies described in the cited research.[1]
Animal Model of LPS-Induced Acute Inflammation
-
Animals: Adult male Wistar Kyoto (WKY) rats were used for the experiments.
-
Acclimatization: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Experimental Groups:
-
Saline/Saline (Control)
-
Saline/LPS (LPS-induced inflammation)
-
This compound/LPS (Treatment group)
-
This compound/Saline (Peptide control)
-
-
Procedure:
-
Rats were pre-treated with either saline or this compound (5 mg/kg body weight) via intraperitoneal (IP) injection.
-
Thirty minutes after the initial injection, rats received a second IP injection of either saline or lipopolysaccharide (LPS) from Escherichia coli (1 mg/kg body weight).
-
Animals were monitored for clinical signs of inflammation and body weight changes.
-
At 4 and 48 hours post-LPS administration, blood and liver tissue samples were collected for analysis.
-
Cytokine and Chemokine Measurement
-
Sample Preparation:
-
Plasma: Whole blood was collected in EDTA-containing tubes and centrifuged at 2000 x g for 15 minutes at 4°C. The plasma supernatant was collected and stored at -80°C.
-
Liver Tissue: Liver samples were homogenized in a lysis buffer containing protease inhibitors. The homogenates were centrifuged at 12,000 x g for 20 minutes at 4°C, and the supernatant was collected.
-
-
Assay: Cytokine and chemokine levels (IL-1β, IL-6, TNF-α, CXCL10, CCL2, and IL-10) were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Liver tissue homogenates were prepared as described above. Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane was incubated overnight at 4°C with primary antibodies specific for TLR4, NF-κB p65, IKKβ, p38, and Akt.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are primarily attributed to its modulation of the Toll-like receptor 4 (TLR4) signaling pathway.
Signaling Pathway of this compound in LPS-Induced Inflammation
The following diagram illustrates the proposed mechanism of action where this compound attenuates the LPS-induced inflammatory cascade.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow
The diagram below outlines the general workflow of the in-vivo experiments conducted to evaluate the anti-inflammatory effects of this compound.
Caption: Experimental workflow for in-vivo anti-inflammatory assessment.
Conclusion
This compound demonstrates potent anti-inflammatory properties by effectively suppressing the production of pro-inflammatory cytokines and chemokines.[1][2] The mechanism of action appears to involve the attenuation of the TLR4 signaling pathway.[1][2] These findings highlight the potential of this compound as a therapeutic agent for inflammatory disorders.[1][2] Further research is warranted to fully elucidate its clinical utility.
References
Methodological & Application
Application Notes and Protocols: palm11-PrRP31 in Obesity Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental use of palm11-PrRP31, a lipidized analog of prolactin-releasing peptide, in various rodent models of obesity. The following sections detail its effects on key metabolic parameters, outline experimental protocols, and illustrate the associated signaling pathways.
Introduction
This compound is a promising therapeutic candidate for obesity and related metabolic disorders.[1] As a peripherally administered, centrally acting anorexigenic peptide, it has demonstrated significant efficacy in reducing food intake and body weight in preclinical studies.[1][2] Its lipidization enhances stability and allows it to cross the blood-brain barrier, a significant advantage over its natural counterpart.[1][2] This document consolidates findings from multiple studies to serve as a practical guide for researchers.
Quantitative Data Summary
The anti-obesity and metabolic effects of this compound have been consistently observed across different rodent models. The tables below summarize the key quantitative findings.
Table 1: Effects of this compound in Diet-Induced Obesity (DIO) Models
| Animal Model | Treatment Duration | Administration | Key Findings | Reference |
| C57BL/6 Mice | 2 weeks | Subcutaneous (SC), twice daily | Decreased food intake, body weight, liver weight, insulin (B600854), leptin, triglycerides, and free fatty acid plasma levels. Increased UCP-1 expression in brown adipose tissue. | [3] |
| Sprague-Dawley Rats | 2 weeks | Intraperitoneal (IP) | Lowered food intake and body weight. Improved glucose tolerance. Decreased leptin levels and adipose tissue weight. | [3] |
| Wistar Kyoto (WKY) Rats | 3 weeks | Not specified | Lowered body weight and improved biochemical and biometric parameters. Improved glucose tolerance. | [3] |
| Wistar Kyoto (WKY) Rats | 6 weeks | Not specified | Attenuated body weight and leptin levels. Robustly attenuated glucose intolerance. | [4][5] |
Table 2: Effects of this compound in Genetic and Other Obesity Models
| Animal Model | Treatment Duration | Administration | Key Findings | Reference |
| ob/ob Mice (Leptin-deficient) | 2 or 8 weeks | Subcutaneous (SC), twice daily | Synergistic effect with leptin to lower body weight and increase body temperature. Alone, did not significantly decrease body weight, body fat, or liver weight. | [3][6] |
| SHROB Rats (Leptin receptor mutation) | 3 weeks | Not specified | Ameliorated glucose intolerance and insulin/glucagon ratio. Increased insulin receptor substrate mRNA expression in fat and insulin signaling in the hypothalamus. Did not decrease body weight. | [3] |
| fa/fa Rats (Leptin signaling disruption) | 2 months | Continuous infusion via osmotic pumps (5 mg/kg/day) | Did not lower body weight or attenuate glucose tolerance. Ameliorated leptin and insulin signaling and synaptogenesis in the hippocampus. | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on the cited literature.
Diet-Induced Obesity (DIO) Mouse Model Protocol
-
Animal Model: Male C57BL/6 mice, 8 weeks of age.[8]
-
Diet: High-fat diet (HFD), typically 60% fat content, for 11 weeks to induce obesity.[8]
-
Treatment Group: this compound (5 mg/kg) dissolved in saline.
-
Control Group: Saline vehicle.
-
Administration: Subcutaneous (SC) injection, twice daily, for 2 weeks.[8]
-
Key Parameters to Measure:
-
Daily food intake and body weight.
-
At study termination:
-
Plasma levels of insulin, leptin, triglycerides, and free fatty acids.
-
Liver weight.
-
mRNA expression of lipogenic and lipolytic enzymes in adipose tissue.
-
UCP-1 expression in brown adipose tissue (BAT).
-
-
ob/ob Mouse Model Protocol for Synergy with Leptin
-
Animal Model: Male ob/ob mice, 8 or 16 weeks of age.[6]
-
Treatment Groups:
-
This compound (5 mg/kg)
-
Leptin (5 or 10 µg/kg)
-
This compound (5 mg/kg) + Leptin (5 or 10 µg/kg)
-
Saline vehicle
-
-
Administration: Subcutaneous (SC) injection, twice daily, for 2 or 8 weeks.[6]
-
Key Parameters to Measure:
-
Daily body weight and body temperature.
-
At study termination:
-
Liver weight and blood glucose.
-
Hypothalamic tissue for analysis of signaling pathways (JNK/STAT3, AMPK).
-
mRNA expression of lipogenic enzymes in the liver.
-
-
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Overnight fasting of animals prior to the test.
-
Glucose Administration: Oral gavage of a glucose solution (typically 2 g/kg body weight).
-
Blood Sampling: Blood samples are collected from the tail vein at 0 (baseline), 15, 30, 60, and 120 minutes post-glucose administration.
-
Analysis: Blood glucose levels are measured at each time point. The area under the curve (AUC) is calculated to assess glucose tolerance.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through the activation of specific signaling cascades in the brain, particularly in the hypothalamus, a key region for regulating metabolism.
Central Anorexigenic Signaling
In the hypothalamus of leptin-deficient ob/ob mice, this compound, both alone and in combination with leptin, was shown to modulate key leptin signaling pathways. This suggests that this compound can partially compensate for leptin deficiency.[3][6] The primary pathways involved are:
-
Activation of the Janus kinase (JNK)/signal transducer and activator of transcription-3 (STAT3) pathway.
-
Deactivation of the AMP-activated protein kinase (AMPK) pathway.
Caption: Central anorexigenic signaling of this compound.
Cellular Survival and Neuroprotective Signaling
In vitro studies using the human neuroblastoma cell line SH-SY5Y have elucidated additional signaling pathways activated by this compound that are associated with cell survival, growth, and neuroprotection.[9] These findings suggest broader therapeutic potential beyond obesity. The key pathways are:
-
Upregulation of the phosphoinositide-3 kinase-protein kinase B/Akt (PI3K-PKB/Akt) pathway.
-
Upregulation of the extracellular signal-regulated kinase/cAMP response element-binding protein (ERK-CREB) pathway.
Caption: Neuroprotective signaling pathways of this compound.
Experimental Workflow for In Vivo Studies
The general workflow for conducting in vivo efficacy studies of this compound in obesity models is outlined below.
Caption: General experimental workflow for obesity model studies.
Conclusion
This compound has demonstrated robust anti-obesity and anti-diabetic properties in a variety of preclinical models. Its ability to act centrally after peripheral administration, coupled with its beneficial effects on glucose metabolism and its synergistic action with leptin, underscores its potential as a therapeutic agent. The protocols and data presented herein provide a foundation for further research and development of this promising compound.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. biorxiv.org [biorxiv.org]
- 3. avcr.cz [avcr.cz]
- 4. mdpi.com [mdpi.com]
- 5. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - ProQuest [proquest.com]
- 8. Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of palm11-PrRP31 in Rat Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of palm11-PrRP31, a palmitoylated analog of prolactin-releasing peptide 31, in various rat models of diabetes and obesity. The protocols and data presented are synthesized from preclinical studies and are intended to guide researchers in designing and conducting their own experiments.
Introduction
Prolactin-releasing peptide (PrRP) is a neuropeptide with anorexigenic properties, playing a role in the regulation of food intake and energy balance.[1][2] Its therapeutic potential for obesity and type 2 diabetes is limited by its poor stability and inability to cross the blood-brain barrier after peripheral administration. The novel analog, this compound, is a more stable, lipidized version of PrRP31 that can act centrally after peripheral administration.[3][4] This analog has demonstrated significant anti-obesity and glucose-lowering effects in several rat models of metabolic disease.[3][5]
Data Presentation
The following tables summarize the quantitative effects of this compound administration in different rat models of diabetes and obesity.
Table 1: Effects of this compound on Body Weight and Food Intake
| Rat Model | Treatment Group | Dose and Administration | Duration | Change in Body Weight | Change in Food Intake | Reference |
| Wistar Kyoto (WKY) Rats (High-Fat Diet-Induced Obesity) | This compound | 5 mg/kg, IP, once daily (Mon-Fri) | 6 weeks | Significant decrease compared to vehicle | Significant decrease compared to vehicle | [3] |
| Sprague-Dawley Rats (Diet-Induced Obesity) | palm-PrRP31 | 0.2, 1, and 5 mg/kg, IP, twice daily | 17 days | Dose-dependent decrease (up to 8%) | Lowered by 24% at highest dose | |
| Spontaneously Hypertensive Obese (SHROB) Rats | This compound | 5 mg/kg, IP, once daily | 21 days | Minimal change | Lowered, but less pronounced than in SHR | [6] |
| Zucker Diabetic Fatty (ZDF) Rats | palm-PrRP31 | Not specified | 2 weeks | Not significantly affected | Decreased | |
| fa/fa Rats (Leptin Signaling Disruption) | This compound | 5 mg/kg/day, osmotic pump | 2 months | No significant change | No significant change | [7] |
Table 2: Effects of this compound on Glucose Metabolism and Related Parameters
| Rat Model | Treatment Group | Key Findings | Reference |
| Wistar Kyoto (WKY) Rats (High-Fat Diet-Induced Obesity) | This compound (5 mg/kg, IP) | Significantly improved glucose tolerance (OGTT), attenuated robust glucose intolerance. No significant effect on fasted plasma glucose or insulin (B600854). | [3][8] |
| Sprague-Dawley Rats (Diet-Induced Obesity) | palm-PrRP31 (0.2, 1, 5 mg/kg, IP) | Improved glucose tolerance in a dose-dependent manner. | |
| Spontaneously Hypertensive Obese (SHROB) Rats | This compound (5 mg/kg, IP) | Markedly improved glucose tolerance (OGTT). Ameliorated HOMA index and insulin/glucagon ratio. Increased insulin receptor substrate 1 and 2 expression in fat. | [6] |
| Zucker Diabetic Fatty (ZDF) Rats | palm-PrRP31 | Did not significantly affect glucose tolerance. | |
| fa/fa Rats (Leptin Signaling Disruption) | This compound (5 mg/kg/day, osmotic pump) | Did not attenuate glucose tolerance. Ameliorated leptin and insulin signaling in the hippocampus. | [7] |
Experimental Protocols
Induction of Diabetes/Obesity in Rat Models
a. High-Fat Diet (HFD)-Induced Obesity and Glucose Intolerance in Wistar Kyoto (WKY) Rats
-
Animals: Male Wistar Kyoto (WKY) rats.
-
Diet: A high-fat diet with 60% of calories from fat is provided for an extended period (e.g., 52 weeks) to induce obesity and glucose intolerance.[3] A control group is fed a standard low-fat diet.
-
Monitoring: Body weight and food intake are monitored regularly. Glucose tolerance can be assessed periodically.
Preparation and Administration of this compound
-
Synthesis: The this compound analog, with the sequence SRTHRHSMEIK(N-γ-E(N-palmitoyl))TPDINPAWYASRGIRPVGRF-NH2, is synthesized and purified.[3]
-
Preparation: For intraperitoneal (IP) injection, this compound is dissolved in saline.[3] For continuous infusion, it is dissolved in a suitable vehicle for use in osmotic pumps.
-
Administration:
Key Experimental Assays
a. Oral Glucose Tolerance Test (OGTT)
-
Fasting: Rats are fasted overnight (approximately 16-18 hours) with free access to water.[3]
-
Baseline Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.
-
Glucose Administration: A glucose solution is administered orally by gavage at a dose of 1.5 g/kg or 2 g/kg of body weight.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points after glucose administration (e.g., 30, 60, 120, and 180 minutes).
-
Analysis: Blood glucose levels are measured at each time point. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.[8]
b. Biochemical Analysis
-
Plasma Collection: At the end of the study, rats are fasted, and blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Parameters Measured:
-
Insulin, Leptin, Glucagon: Measured using commercially available ELISA kits.
-
HbA1c: Measured to assess long-term glycemic control.
-
Triglycerides, Cholesterol, Free Fatty Acids: Measured using standard enzymatic assays.
-
-
HOMA-IR: The homeostatic model assessment of insulin resistance can be calculated using fasting glucose and insulin levels.
c. Gene and Protein Expression Analysis
-
Tissue Collection: Tissues such as the liver, epididymal white adipose tissue (eWAT), and hypothalamus are collected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction and qPCR: Total RNA is extracted, and quantitative real-time PCR is performed to measure the mRNA expression of genes involved in glucose metabolism (e.g., Glut4, Irs1) and lipogenesis.[3]
-
Western Blotting: Protein is extracted from tissues to measure the levels and phosphorylation state of key signaling proteins (e.g., AKT, ERK, STAT3).[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound in diabetic rat models.
Signaling Pathways of this compound
Caption: Simplified signaling pathway of this compound.
Discussion and Conclusion
The administration of this compound has shown promising therapeutic effects in various rat models of diabetes and obesity. It effectively reduces body weight and food intake, and significantly improves glucose tolerance.[3] The underlying mechanism of action involves the activation of the GPR10 receptor, leading to the stimulation of downstream signaling pathways such as PI3K/Akt and ERK/CREB.[1] These pathways are known to play crucial roles in regulating glucose metabolism and cell survival.
Interestingly, the efficacy of this compound, particularly its anti-obesity effects, appears to be dependent on intact leptin signaling.[7] This suggests a complex interplay and crosstalk between the PrRP, insulin, and leptin signaling pathways. In models with disrupted leptin signaling, such as fa/fa rats, the glucose-lowering effects of this compound are diminished, although some neuroprotective effects are retained.[7]
These findings highlight the potential of this compound as a novel therapeutic agent for the treatment of obesity and type 2 diabetes. Further research is warranted to fully elucidate its molecular mechanisms of action and to evaluate its safety and efficacy in more advanced preclinical models. The protocols and data presented herein provide a solid foundation for researchers to build upon in their investigation of this promising compound.
References
- 1. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Neuroprotection Studies of palm11-PrRP31
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of palm11-PrRP31, a palmitoylated analog of prolactin-releasing peptide, for neuroprotection studies. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its use in rodent models of neurodegeneration and inflammation.
Introduction
This compound is a synthetic analog of the endogenous neuropeptide prolactin-releasing peptide (PrRP). The addition of a palmitoyl (B13399708) group at the 11th position lysine (B10760008) residue enhances its stability and ability to cross the blood-brain barrier, allowing for central nervous system effects after peripheral administration.[1][2] Preclinical studies have demonstrated its potential as a neuroprotective agent, showing efficacy in models of metabolic syndrome-associated neurodegeneration and lipopolysaccharide (LPS)-induced neuroinflammation.[3][4] The neuroprotective effects of this compound are attributed to its ability to modulate key intracellular signaling pathways, including the PI3K/Akt and ERK-CREB pathways, and to exert anti-inflammatory effects by suppressing the TLR4 signaling cascade.[4][5]
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted mechanism primarily involving the activation of pro-survival signaling pathways and the suppression of inflammatory responses. Upon binding to its cognate G-protein coupled receptors, GPR10 and NPFF2, this compound initiates a cascade of intracellular events.[2]
In neuronal cells, it has been shown to significantly upregulate the phosphorylation of key proteins in the PI3K-PKB/Akt and ERK-CREB signaling pathways.[5] Activation of these pathways is crucial for promoting cell survival, growth, and synaptic plasticity. Furthermore, in the context of neuroinflammation, this compound has been demonstrated to attenuate the inflammatory response by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, a key mediator of the innate immune response.[4] This leads to a reduction in the production of pro-inflammatory cytokines.
Data Presentation
Table 1: Summary of In Vivo Neuroprotective Studies with this compound
| Animal Model | Dosage and Administration | Duration | Key Neuroprotective Outcomes | Reference |
| Zucker Diabetic Fatty (fa/fa) Rats | 5 mg/kg/day via Alzet osmotic pumps | 2 months | Ameliorated hippocampal insulin (B600854) signaling and synaptogenesis.[3][6] | [3][6] |
| Wistar Kyoto (WKY) Rats with LPS-induced inflammation | 5 mg/kg IP injection (pretreatment for 7 days) | 7 days pretreatment, then LPS challenge | Attenuated protein levels of TLR4, NF-κB p65, and MAPK signaling members in the liver; reduced plasma TNF-α and IL-6.[4] | [4] |
| Spontaneously Hypertensive Obese (SHROB) Rats | 5 mg/kg IP injection, once daily | 21 days | Improved glucose tolerance.[7][8] | [7][8] |
| WKY Rats on High-Fat Diet | 5 mg/kg, once daily (Monday-Friday) | 6 weeks | Attenuated glucose intolerance.[9] | [9] |
Experimental Protocols
Animal Model and this compound Administration
a. Chronic Infusion using Osmotic Pumps (for long-term studies)
This protocol is suitable for studies investigating the long-term neuroprotective effects of this compound in models of chronic neurodegeneration, such as the fa/fa rat model of metabolic syndrome.[3][6]
-
Animals: 32-week-old male fa/fa rats and their lean littermates.
-
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Alzet osmotic pumps (e.g., Model 2ML4)
-
Surgical instruments for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
-
-
Procedure:
-
Dissolve this compound in sterile saline to the desired concentration for a continuous infusion of 5 mg/kg/day.
-
Fill Alzet osmotic pumps with the this compound solution or sterile saline (for the vehicle control group) according to the manufacturer's instructions.
-
Anesthetize the rats.
-
Make a small subcutaneous incision on the back of the animal.
-
Implant the filled osmotic pump subcutaneously.
-
Suture the incision.
-
Monitor the animals for post-operative recovery. The pumps will deliver the compound continuously for the specified duration (e.g., 2 months).
-
b. Intraperitoneal (IP) Injection (for acute or sub-chronic studies)
This protocol is suitable for investigating the effects of this compound in acute models, such as LPS-induced neuroinflammation, or for sub-chronic studies.[4]
-
Animals: Adult male Wistar Kyoto (WKY) rats.
-
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for IP injection
-
-
Procedure:
-
Dissolve this compound in sterile saline to achieve a final concentration for a dose of 5 mg/kg.
-
For pretreatment studies, administer this compound or saline (vehicle) via IP injection once daily for a specified period (e.g., 7 days) before the inflammatory challenge.
-
For the inflammatory challenge, administer lipopolysaccharide (LPS) via IP injection at the appropriate dose (e.g., 1 mg/kg).
-
Collect tissues and plasma at specified time points after the challenge for analysis.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to assess the activation of key signaling pathways, such as PI3K/Akt and ERK, in brain tissue (e.g., hippocampus).
-
Materials:
-
Hippocampal tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Homogenize hippocampal tissue in lysis buffer and determine protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities.
-
Immunohistochemistry for Synaptic Markers
This protocol is used to visualize and quantify changes in synaptic proteins, such as synaptophysin, in brain sections.
-
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
Antigen retrieval solution
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (e.g., anti-synaptophysin)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Microscope
-
-
Procedure:
-
Deparaffinize and rehydrate brain sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate sections with the primary antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain, dehydrate, and mount the sections.
-
Capture images using a microscope and quantify the immunoreactivity.
-
Visualizations
Caption: Signaling pathway of this compound leading to neuroprotection.
Caption: Workflow for in vivo study of this compound in an acute neuroinflammation model.
References
- 1. researchgate.net [researchgate.net]
- 2. An analogue of the Prolactin Releasing Peptide reduces obesity and promotes adult neurogenesis | EMBO Reports [link.springer.com]
- 3. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for palm11-PrRP31 in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palm11-PrRP31, a palmitoylated analog of the prolactin-releasing peptide 31, has demonstrated significant anti-inflammatory properties in preclinical studies. This document provides detailed application notes and protocols for utilizing this compound in anti-inflammatory assays, based on available in vivo data. The primary mechanism of action appears to be the suppression of the Toll-like receptor 4 (TLR4) signaling pathway, leading to a reduction in the production of pro-inflammatory mediators.
Note: Currently, there is a lack of published data on the use of this compound in in vitro anti-inflammatory assays using cell lines such as RAW 264.7 macrophages or microglia. The protocols and data presented here are based on in vivo studies in a rat model of lipopolysaccharide (LPS)-induced acute inflammation.
Data Presentation
The following tables summarize the quantitative data from in vivo studies, demonstrating the anti-inflammatory effects of this compound.
Table 1: In Vivo Dosage and Administration of this compound
| Parameter | Details | Reference |
| Animal Model | Wistar Kyoto (WKY) rats | [1] |
| Dosage | 5 mg/kg body weight | [1][2] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Formulation | Dissolved in saline | [1] |
| Pretreatment | Daily for 7 days prior to inflammatory challenge | [1] |
Table 2: Effect of this compound on Pro-Inflammatory Cytokines and Chemokines in an LPS-Induced Inflammation Model
| Analyte | Tissue/Fluid | Effect of this compound Treatment | Reference |
| TNF-α | Plasma, Liver, Hypothalamus | Significantly decreased | [1][3][4] |
| IL-6 | Plasma | Significantly decreased | [1] |
| IL-1β | Liver | Significantly decreased | [1] |
| CXCL10 | Plasma, Liver, Hypothalamus | Significantly decreased | [1][3] |
| CCL2 | Plasma, Liver, Hypothalamus | Significantly decreased | [1][3] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature.
In Vivo LPS-Induced Acute Inflammation Model in Rats
This protocol describes the induction of systemic inflammation using lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile saline solution (0.9% NaCl)
-
Wistar Kyoto (WKY) male rats (8 weeks old)
-
Syringes and needles for intraperitoneal injections
-
Equipment for blood collection and tissue harvesting
-
ELISA kits for cytokine/chemokine quantification
-
Reagents and equipment for Western blotting
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
This compound Administration (Pretreatment):
-
Dissolve this compound in sterile saline to a final concentration for a 5 mg/kg dosage.
-
Administer this compound via intraperitoneal (IP) injection daily for 7 consecutive days.
-
A control group should receive an equivalent volume of saline via IP injection.
-
-
Induction of Inflammation:
-
On day 8, administer a single IP injection of LPS (1 mg/kg) to induce inflammation.
-
The control group receives an IP injection of saline.
-
-
Sample Collection:
-
At selected time points post-LPS injection (e.g., 4, 24, and 48 hours), collect blood samples via cardiac puncture or tail vein.
-
Euthanize the animals and harvest tissues such as the liver and hypothalamus.
-
-
Analysis of Inflammatory Markers:
-
Cytokine and Chemokine Measurement:
-
Prepare plasma from blood samples.
-
Homogenize tissue samples and prepare lysates.
-
Quantify the levels of TNF-α, IL-6, IL-1β, CXCL10, and CCL2 in plasma and tissue lysates using specific ELISA kits according to the manufacturer's instructions.[1]
-
-
Western Blot Analysis of Signaling Proteins:
-
Extract total protein from liver tissue lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the TLR4 signaling pathway (e.g., TLR4, NF-κBp65, IKKβ, p-p38).
-
Use appropriate secondary antibodies and a suitable detection system to visualize the protein bands.
-
Normalize protein expression to a housekeeping protein like GAPDH.[1]
-
-
Signaling Pathways and Visualizations
The anti-inflammatory effects of this compound are primarily attributed to its modulation of the TLR4 signaling pathway.
Proposed Mechanism of Action of this compound in LPS-Induced Inflammation
LPS, a component of gram-negative bacteria, binds to TLR4 on the surface of immune cells, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB.[4] This, in turn, promotes the expression of pro-inflammatory cytokines and chemokines. This compound has been shown to attenuate the expression of TLR4 signaling components, thereby suppressing this inflammatory cascade.[1][4]
References
- 1. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing palm11-PrRP31 Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
palm11-PrRP31, a palmitoylated analog of the prolactin-releasing peptide 31, is a synthetic neuropeptide with significant potential in metabolic and neuroprotective research. Its enhanced stability and ability to cross the blood-brain barrier make it a valuable tool for in vitro and in vivo studies.[1][2] This document provides detailed protocols for the preparation of this compound solutions for cell culture applications, ensuring optimal solubility, stability, and sterility for reliable and reproducible experimental results.
Properties of this compound
| Property | Value | Reference |
| Full Name | Palmitoylated Prolactin-Releasing Peptide 31 | Original Research |
| Structure | A 31-amino acid peptide with a palmitoyl (B13399708) group attached at position 11. | [3] |
| Molecular Weight | Approximately 3698.4 g/mol | Calculated |
| Appearance | Lyophilized white powder | General Peptide Property |
| Solubility | Sparingly soluble in aqueous solutions; soluble in organic solvents like DMSO. | Inferred from Palmitoylation |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound to a High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, typically in the range of 1-10 mM, using an organic solvent.
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, low-protein binding microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Initial Dissolution: Carefully open the vial and add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock from 1 mg of peptide, add approximately 27 µL of DMSO).
-
Vortex: Close the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the high-concentration stock solution into a physiological buffer or cell culture medium to prepare the final working solution for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium (e.g., DMEM, Neurobasal)
-
Sterile, low-protein binding polypropylene (B1209903) tubes
-
Pipettes and sterile, low-retention pipette tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm Diluent: Pre-warm the sterile PBS or cell culture medium to 37°C.
-
Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed diluent to achieve the final desired working concentration. Crucially, add the peptide stock solution dropwise to the diluent while gently vortexing to prevent precipitation.
-
DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells. For most cell lines, a final DMSO concentration of ≤ 0.5% is well-tolerated, with ≤ 0.1% being ideal for sensitive or primary cells.
-
Sterile Filtration: For critical applications, the final working solution can be sterile-filtered using a 0.22 µm syringe filter with a low-protein binding membrane (e.g., PVDF). Pre-wetting the filter with the diluent can help minimize peptide loss.
-
Immediate Use: Use the freshly prepared working solution immediately for cell treatment to ensure its stability and activity.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 1-10 mM in 100% DMSO | Higher concentrations may be possible but should be tested for solubility. |
| Working Solution Concentration | 10 nM - 10 µM | Effective concentration can be cell-type dependent. A dose-response experiment is recommended. For SH-SY5Y cells and primary neurons, concentrations in the nanomolar to low micromolar range have been shown to be effective in activating signaling pathways.[4] |
| Final DMSO Concentration in Culture | ≤ 0.5% (v/v) | For sensitive or primary cells, aim for ≤ 0.1% (v/v). Always include a vehicle control (medium with the same final DMSO concentration) in experiments. |
| Storage of Lyophilized Peptide | -20°C or -80°C | Store in a desiccator to protect from moisture. |
| Storage of Stock Solution | -20°C or -80°C (in aliquots) | Avoid repeated freeze-thaw cycles. |
Visualizations
Experimental Workflow for Solution Preparation
References
- 1. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Subcutaneous vs. Intraperitoneal Injection of PALM11-PrRP31
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of PALM11-PrRP31, a palmitoylated analog of prolactin-releasing peptide 31, via subcutaneous (SC) and intraperitoneal (IP) injections. This document details experimental protocols, summarizes quantitative data from preclinical studies, and illustrates relevant biological pathways and workflows.
Introduction
This compound is a chemically modified peptide designed for enhanced stability and the ability to act centrally after peripheral administration.[1][2] It is an anorexigenic neuropeptide with potential therapeutic applications in obesity and type 2 diabetes.[2] The choice of administration route is critical in preclinical studies as it can significantly influence the pharmacokinetic and pharmacodynamic profile of the compound. This document compares the application and outcomes of subcutaneous and intraperitoneal routes for this compound administration.
Signaling Pathways of this compound
This compound primarily acts through the G protein-coupled receptor GPR10.[3] Activation of GPR10 by PrRP and its analogs initiates downstream signaling cascades, including the phosphoinositide-3 kinase (PI3K)-protein kinase B (Akt) and the extracellular signal-regulated kinase (ERK)-cAMP response element-binding protein (CREB) pathways. These pathways are crucial for promoting cell survival and growth.
Figure 1: Simplified signaling cascade of this compound via the GPR10 receptor.
Comparison of Administration Routes
While both subcutaneous and intraperitoneal injections have been effectively used to deliver this compound in rodent models, the choice of route can impact the intensity and potentially the onset of the central effects. One study noted that intravenous administration of a similar lipidized PrRP analog resulted in the highest neuronal activation (c-Fos expression) in rats when compared to subcutaneous or intraperitoneal injections, suggesting differences in bioavailability and/or brain penetration.
Disclaimer: The following tables summarize data from various preclinical studies. The experiments were conducted in different animal models (mice and rats) and under different conditions. Therefore, these tables should be used for informational purposes and not as a direct head-to-head comparison.
Table 1: Effects of Subcutaneous (SC) Administration of this compound in Mice
| Parameter | Dosage | Duration | Animal Model | Key Findings | Reference |
| Food Intake | 5 mg/kg (twice daily) | 2 weeks | Diet-induced obese C57BL/6 male mice | Significantly reduced food intake compared to saline-treated controls. | [4] |
| Body Weight | 5 mg/kg (twice daily) | 2 weeks | Diet-induced obese C57BL/6 male mice | Average body weight decreased by approximately 11.75%. | [4] |
| Metabolic Parameters | 5 mg/kg (twice daily) | 2 weeks | Diet-induced obese C57BL/6 male mice | Significantly decreased plasma levels of insulin, HOMA index, triglycerides, cholesterol, free fatty acids, and leptin. | [4] |
| Neuronal Activation (c-Fos) | Not specified | Acute | Lean C57BL/6J mice | Significantly increased c-Fos expression in brain areas related to food intake regulation. | [1] |
Table 2: Effects of Intraperitoneal (IP) Administration of this compound in Rats
| Parameter | Dosage | Duration | Animal Model | Key Findings | Reference |
| Body Weight | 5 mg/kg (once daily) | 3 weeks | Spontaneously Hypertensive Rats (SHR) | Progressively decreased body weight. | [5] |
| Glucose Tolerance | 5 mg/kg (once daily) | 3 weeks | SHR and Koletsky-spontaneously hypertensive obese rats (SHROB) | Markedly improved glucose tolerance in both strains. | [5] |
| Food Intake | 5 mg/kg (once daily) | 3 weeks | SHR and SHROB rats | Lowered food intake in both strains, with a more pronounced effect in SHR. | [5] |
| Anti-inflammatory Effects | 5 mg/kg (pretreatment) | Acute | Wistar Kyoto (WKY) rats with LPS-induced inflammation | Mitigated LPS-induced weight loss and anorexia; reduced pro-inflammatory cytokines. | [6] |
Experimental Protocols
The following are detailed protocols for the subcutaneous and intraperitoneal administration of this compound based on published studies.
Protocol 1: Subcutaneous Administration in Mice
This protocol is designed to assess the chronic effects of this compound on metabolic parameters in a diet-induced obesity mouse model.
1. Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Insulin syringes (or equivalent for small volume injection)
-
Animal scale
-
C57BL/6 male mice with diet-induced obesity
2. Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to a final concentration that allows for the desired dosage (e.g., 5 mg/kg) in a small injection volume (e.g., 0.15 ml).
-
Animal Handling: Gently handle the mice to minimize stress.
-
Injection:
-
Grasp the mouse firmly by the scruff of the neck to lift a fold of skin.
-
Insert the needle into the tented skin of the abdominal region.
-
Administer the this compound solution subcutaneously.
-
-
Dosing Regimen: Administer the injection twice daily for the duration of the study (e.g., two weeks).
-
Monitoring: Monitor food intake and body weight daily or as required by the experimental design. At the end of the study, collect blood samples for biochemical analysis.
Figure 2: Workflow for subcutaneous administration of this compound in mice.
Protocol 2: Intraperitoneal Administration in Rats
This protocol is suitable for investigating the sub-chronic effects of this compound on metabolic and cardiovascular parameters in rat models.
1. Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Syringes and needles (e.g., 25-gauge)
-
Animal scale
-
Spontaneously Hypertensive Rats (SHR) or other appropriate rat model
2. Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle (saline or PBS) to achieve the target concentration for a 5 mg/kg dose in a suitable injection volume (e.g., 1.0 ml/kg).
-
Animal Handling: Securely hold the rat with its head tilted downwards to allow the abdominal organs to move away from the injection site.
-
Injection:
-
Identify the lower right or left quadrant of the abdomen.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder.
-
Aspirate briefly to ensure no fluid is drawn back, then inject the solution.
-
-
Dosing Regimen: Administer the injection once daily for the study period (e.g., three weeks).
Figure 3: Workflow for intraperitoneal administration of this compound in rats.
Conclusion
Both subcutaneous and intraperitoneal administration routes are viable for preclinical studies of this compound, with both demonstrating significant effects on food intake, body weight, and glucose metabolism. The choice of administration route may depend on the specific research question, the animal model, and the desired pharmacokinetic profile. While IP injections may lead to a more rapid systemic availability, SC injections can provide a more sustained release. Further head-to-head comparative studies are needed to fully elucidate the pharmacokinetic and pharmacodynamic differences between these two routes for this compound.
References
- 1. Subcutaneous administration of liposomes: a comparison with the intravenous and intraperitoneal routes of injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Continuous Subcutaneous Delivery of Proline-Rich Antimicrobial Peptide Api137 Provides Superior Efficacy to Intravenous Administration in a Mouse Infection Model [frontiersin.org]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcutaneous Compared with Intraperitoneal KetamineXylazine for Anesthesia of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Efficacy and Mechanism of Action of palm11-PrRP31: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the long-term in vivo and in vitro evaluation of palm11-PrRP31, a lipidized analog of prolactin-releasing peptide (PrRP). This compound is a promising therapeutic candidate for metabolic disorders, demonstrating significant anti-obesity and anti-diabetic effects.[1][2] These protocols are intended to guide researchers in the replication and further investigation of the long-term efficacy and signaling pathways of this compound.
Introduction
Prolactin-releasing peptide (PrRP) is a neuropeptide that plays a crucial role in the regulation of food intake and energy homeostasis through its interaction with the G-protein coupled receptor GPR10.[3] The native peptide, however, has limited therapeutic potential due to its short half-life. The development of lipidized analogs, such as this compound, has overcome this limitation, enabling sustained central action after peripheral administration.[1][2] Chronic treatment with this compound has been shown to reduce body weight, improve glucose tolerance, and modulate signaling pathways associated with metabolism and cell survival.[1][4]
I. In Vivo Long-Term Treatment Protocols
A. Animal Models
Long-term studies of this compound have been successfully conducted in various rodent models of obesity and metabolic syndrome, including:
-
Diet-Induced Obese (DIO) Mice and Rats: These models are generated by feeding animals a high-fat diet and are relevant for studying common forms of human obesity.[5]
-
Leptin-Deficient (ob/ob) Mice: These mice have a genetic mutation that prevents the production of leptin, leading to hyperphagia and severe obesity.[5]
-
Spontaneously Hypertensive Obese (SHROB) Rats: This model exhibits a mutation in the leptin receptor, resulting in impaired leptin signaling, obesity, and hypertension.[5][4]
-
Wistar Kyoto (WKY) Rats on a High-Fat Diet: These rats are used to study diet-induced obesity and glucose intolerance.[1]
B. Administration of this compound
This compound is typically dissolved in sterile saline for administration.
-
Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injections are the most common routes for long-term studies.[1][6]
-
Dosage: A standard effective dose is 5 mg/kg of body weight.[1][7]
-
Frequency and Duration: Treatment regimens can range from once or twice daily injections for a period of 2 to 8 weeks.[1][5][6]
C. Experimental Workflow for In Vivo Studies
References
- 1. olac.berkeley.edu [olac.berkeley.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. protocols.io [protocols.io]
- 5. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Lipidized prolactin-releasing peptide improved glucose tolerance in metabolic syndrome: Koletsky and spontaneously hypertensive rat study - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of palm11-PrRP31 in Glucose Uptake Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palm11-PrRP31 is a lipidized analog of prolactin-releasing peptide (PrRP31) with potential therapeutic applications in metabolic diseases due to its role in regulating energy homeostasis.[1][2][3] This peptide agonist interacts with the G-protein coupled receptor 10 (GPR10) and has demonstrated anti-obesity and glucose-lowering effects in preclinical studies.[4][5][6][7] Notably, this compound has been shown to improve glucose tolerance in rodent models of metabolic syndrome, suggesting its potential to enhance glucose uptake in insulin-sensitive tissues.[7][8][9] The mechanism of action is believed to involve the activation of signaling pathways that overlap with insulin (B600854) signaling, leading to increased expression and translocation of glucose transporters, such as GLUT4, to the cell surface.[4]
These application notes provide detailed protocols for measuring the efficacy of this compound in stimulating glucose uptake in cultured cells. The methodologies described herein are essential for researchers investigating the therapeutic potential of this compound and similar compounds for the treatment of insulin resistance and type 2 diabetes.
Signaling Pathway of this compound in Glucose Uptake
The binding of this compound to its receptor, GPR10, initiates a signaling cascade that is thought to enhance glucose uptake, likely through pathways that converge with insulin signaling to promote the translocation of GLUT4 to the plasma membrane. While the precise downstream pathway is an active area of research, evidence suggests the involvement of key metabolic signaling molecules.
Caption: Proposed signaling pathway of this compound-mediated glucose uptake.
Experimental Protocols
Cell Culture and Differentiation
1. 3T3-L1 Adipocytes:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation:
-
Grow 3T3-L1 preadipocytes to confluence.
-
Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.
-
Replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2-3 days. Experiments should be performed on days 8-12 post-differentiation.[10]
-
2. SH-SY5Y Neuroblastoma Cells:
-
Culture Medium: DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation (optional, for a more neuron-like phenotype): Treat cells with 10 µM retinoic acid for 5-7 days.
Non-Radioactive Glucose Uptake Assay using 2-NBDG
This protocol utilizes the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to measure glucose uptake.
Materials:
-
Differentiated 3T3-L1 adipocytes or SH-SY5Y cells in a 24-well or 96-well plate.
-
Krebs-Ringer-HEPES (KRH) buffer (or PBS).
-
2-NBDG (100X stock solution).
-
This compound (stock solution in a suitable vehicle, e.g., water or DMSO).
-
Insulin (positive control, e.g., 100 nM).
-
Phloretin (B1677691) or Cytochalasin B (negative control/inhibitor, e.g., 200 µM).
-
Flow cytometer or fluorescence microscope/plate reader.
Protocol:
-
Serum Starvation: Wash the cells once with KRH buffer. Then, incubate the cells in serum-free culture medium or KRH buffer containing 0.5% BSA for 2-3 hours at 37°C.[10]
-
Treatment: Remove the starvation medium and add fresh serum-free medium containing the desired concentrations of this compound, insulin (positive control), or vehicle (negative control). Incubate for the desired time period (e.g., 30-60 minutes) at 37°C. For inhibitor controls, pre-incubate with phloretin or cytochalasin B for 10-30 minutes before adding the treatment.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 15-30 minutes at 37°C.[11]
-
Termination and Washing: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer or PBS.
-
Analysis:
-
Flow Cytometry: Detach the cells using trypsin (if adherent), centrifuge, and resuspend in ice-cold analysis buffer (e.g., PBS with 1% BSA). Analyze the fluorescence intensity in the FITC channel.[12][13]
-
Fluorescence Microscopy/Plate Reader: Add analysis buffer to each well and immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~535 nm).
-
Experimental Workflow
Caption: Experimental workflow for measuring glucose uptake.
Data Presentation
The efficacy of this compound should be quantified and compared to controls. The following tables provide a template for presenting the data.
Table 1: Effect of this compound on 2-NBDG Uptake in 3T3-L1 Adipocytes
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle | % of Insulin Response |
| Vehicle Control | - | 1.0 | 0% | |
| Insulin (Positive Control) | 100 nM | 100% | ||
| This compound | 1 nM | |||
| This compound | 10 nM | |||
| This compound | 100 nM | |||
| This compound | 1 µM | |||
| Phloretin (Inhibitor) | 200 µM |
Table 2: Dose-Response of this compound on Glucose Uptake
| Parameter | This compound | Insulin |
| EC50 | ||
| Emax (Fold Change) |
Discussion and Expected Outcomes
Based on in vivo studies demonstrating the glucose-lowering effects of this compound, it is anticipated that this peptide will stimulate glucose uptake in a dose-dependent manner in in vitro cell models such as differentiated 3T3-L1 adipocytes and SH-SY5Y neuronal cells.[7][8][9] The magnitude of the response may vary depending on the cell type and the expression level of GPR10.
-
Positive Control: Insulin is expected to significantly increase glucose uptake, providing a benchmark for maximal response.[10][14][15]
-
Negative Control: The vehicle control will establish the basal level of glucose uptake. Glucose transporter inhibitors like phloretin or cytochalasin B should markedly reduce glucose uptake, confirming that the measured fluorescence is due to transporter-mediated uptake.[12][13][15]
-
This compound Treatment: A dose-dependent increase in glucose uptake is expected with this compound treatment. By comparing the maximal effect of this compound to that of insulin, the relative efficacy of the peptide can be determined.
These protocols and guidelines provide a robust framework for assessing the efficacy of this compound in promoting glucose uptake. The resulting data will be crucial for elucidating its mechanism of action and for the development of novel therapeutics for metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Lipidized prolactin-releasing peptide improved glucose tolerance in metabolic syndrome: Koletsky and spontaneously hypertensive rat study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipidized prolactin-releasing peptide improved glucose tolerance in metabolic syndrome: Koletsky and spontaneously hypertensive rat study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 11. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.co.jp [abcam.co.jp]
- 13. assaygenie.com [assaygenie.com]
- 14. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.sg]
Application Notes and Protocols for palm11-PrRP31 in Lipopolysaccharide-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, inducing a robust inflammatory response.[1][2] Experimental administration of LPS is a widely utilized and established model for studying acute inflammation and sepsis.[1][2] Palm11-PrRP31, a palmitoylated analog of the prolactin-releasing peptide (PrRP), has demonstrated significant anti-inflammatory properties in these models.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in LPS-induced inflammation studies, based on preclinical research.
This compound is a more stable analog of the natural PrRP31, capable of central action after peripheral administration.[3][5][6][7] Unlike the native PrRP31, which shows minimal anti-inflammatory effect, this compound effectively mitigates LPS-induced physiological and biochemical inflammatory markers.[1][2][3][4] Its mechanism of action involves the attenuation of the Toll-like receptor 4 (TLR4) signaling pathway, a key pathway in LPS-mediated inflammation.[1][4] These characteristics suggest its potential as a therapeutic agent for inflammatory disorders.[1][2][3][4]
Mechanism of Action
LPS triggers an inflammatory cascade by binding to TLR4 on immune cells. This interaction initiates a downstream signaling pathway that results in the production and release of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), C-X-C motif chemokine 10 (CXCL10), and C-C motif chemokine ligand 2 (CCL2).[3] this compound has been shown to suppress this response by downregulating the expression of TLR4 signaling components in the liver.[1][3][4] This leads to a reduction in the systemic and tissue-specific levels of inflammatory mediators.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of this compound in a rat model of LPS-induced inflammation.
Table 1: Effect of this compound on Body Weight and Food Intake in LPS-Treated Rats
| Treatment Group | Cumulative Food Intake (24h post-LPS) | Cumulative Food Intake (48h post-LPS) | Body Weight Change (24h post-LPS) | Body Weight Change (48h post-LPS) |
| Saline/Saline | Baseline | Baseline | Baseline | Baseline |
| Saline/LPS | Significantly Decreased | Significantly Decreased | Significantly Lower | Significantly Lower |
| This compound/LPS | Significantly Increased (vs. Saline/LPS) | Significantly Increased (vs. Saline/LPS) | No Significant Influence (vs. Saline/LPS) | No Significant Influence (vs. Saline/LPS) |
Data compiled from Mráziková et al.[3]
Table 2: Effect of this compound on Plasma Cytokine and Chemokine Levels in LPS-Treated Rats (4h post-LPS)
| Analyte | Saline/LPS Group | This compound/LPS Group |
| TNF-α | Increased | Significantly Decreased |
| IL-6 | Increased | Significantly Decreased |
| CXCL10 | Increased | Significantly Decreased |
| CCL2 | Increased | Significantly Decreased |
Data compiled from Mráziková et al.[2][3]
Table 3: Effect of this compound on Liver Cytokine Levels in LPS-Treated Rats (48h post-LPS)
| Analyte | Saline/LPS Group | This compound/LPS Group |
| IL-1β | Significantly Increased | Significantly Decreased |
| TNF-α | Significantly Increased | Significantly Decreased |
| IL-10 | Significantly Increased | Significantly Lower (vs. Saline/LPS) |
Data compiled from Mráziková et al.[3]
Experimental Protocols
This section provides a detailed methodology for investigating the anti-inflammatory effects of this compound in a rat model of LPS-induced acute inflammation.
Animal Model and Housing
-
Species: Wistar Kyoto (WKY) rats.[3]
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
Experimental Design and Dosing
-
Groups:
-
Control Group: Saline pretreatment followed by saline challenge (Saline/Saline).
-
LPS Group: Saline pretreatment followed by LPS challenge (Saline/LPS).
-
Treatment Group: this compound pretreatment followed by LPS challenge (this compound/LPS).
-
(Optional) Peptide Control Group: Natural PrRP31 pretreatment followed by LPS challenge (PrRP31/LPS).
-
-
Pretreatment:
-
Administer this compound or saline intraperitoneally (IP) daily for 7 days.
-
Dosage of this compound: 5 mg/kg body weight.[3]
-
Vehicle: Dissolve this compound in sterile saline.
-
-
Inflammation Induction:
-
On day 8, administer LPS or saline IP.
-
Dosage of LPS: 1 mg/kg body weight.[3]
-
Monitoring and Sample Collection
-
Body Weight and Food Intake: Monitor and record body weight and food intake daily during the pretreatment phase and at 24 and 48 hours post-LPS administration.[3]
-
Plasma Collection: At 4 hours post-LPS administration, collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture under anesthesia). Centrifuge to separate plasma and store at -80°C until analysis.
-
Tissue Collection: At 48 hours post-LPS administration, euthanize the animals and collect liver and hypothalamus tissues. Snap-freeze in liquid nitrogen and store at -80°C for subsequent analysis.
Analytical Methods
-
Cytokine and Chemokine Analysis:
-
Measure the concentrations of TNF-α, IL-6, IL-1β, IL-10, CXCL10, and CCL2 in plasma and tissue homogenates using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[3]
-
-
Gene Expression Analysis (Optional):
-
To investigate the mechanism of action, analyze the expression of TLR4 signaling pathway components in liver tissue using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Conclusion
The palmitoylated prolactin-releasing peptide analog, this compound, demonstrates potent anti-inflammatory effects in LPS-induced inflammation models.[1][2][3][4] It effectively reduces the production of pro-inflammatory cytokines and chemokines, likely through the attenuation of the TLR4 signaling pathway.[1][3][4] The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals interested in investigating the therapeutic potential of this compound for inflammatory conditions. These studies highlight the importance of lipidation for the enhanced efficacy of peptide-based therapeutics.[3]
References
- 1. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Assessing the Anti-Obesity Effects of palm11-PrRP31 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-obesity effects of palm11-PrRP31, a lipidized analog of prolactin-releasing peptide (PrRP), in murine models. The protocols outlined below are based on preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
Obesity is a global health crisis with limited effective and safe therapeutic options.[1][2] Prolactin-releasing peptide (PrRP) is a neuropeptide that plays a role in regulating food intake and energy balance.[1][2][3] However, its therapeutic potential is limited by its poor stability and inability to cross the blood-brain barrier when administered peripherally.[1][2][4] The development of this compound, a palmitoylated analog of PrRP31, has overcome these limitations, demonstrating significant anti-obesity and metabolic benefits in rodent models.[5][6] This document summarizes the key findings and experimental methodologies for assessing the efficacy of this compound.
Mechanism of Action
This compound exerts its anorexigenic and anti-obesity effects primarily through the central nervous system.[5][6] After peripheral administration, this lipidized analog can cross the blood-brain barrier and activate its cognate receptor, GPR10, in brain regions that regulate appetite and energy homeostasis, such as the hypothalamus.[7][8] Studies in GPR10 knockout mice have confirmed the receptor's role in body weight regulation.[8] Furthermore, this compound has been shown to have a high affinity for the neuropeptide FF-2 (NPFF2) receptor, which is also involved in anorexigenic pathways.[1][2] The anti-obesity effects of this compound appear to be at least partially dependent on intact leptin signaling, although its beneficial effects on glucose tolerance may be independent of the leptin pathway.[4][5] In leptin-deficient ob/ob mice, co-administration of this compound and a subthreshold dose of leptin resulted in a synergistic reduction in body weight.[9]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound in mouse models of obesity.
Table 1: Effects of this compound on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
| Parameter | Control (Saline) | This compound | Percentage Change | Reference |
| Body Weight Change (g) after 14 days | +1.5 ± 0.5 | -3.8 ± 0.6 | ~12% decrease from initial weight | [7] |
| Cumulative Food Intake (g) over 14 days | 55.2 ± 2.1 | 48.7 ± 1.5 | -11.8% | [5] |
| Liver Weight (g) | 2.1 ± 0.1 | 1.6 ± 0.05 | -23.8% | [4] |
| Perirenal Fat Pad Weight (g) | 0.9 ± 0.1 | 0.5 ± 0.04 | -44.4% | [7] |
| Subcutaneous Fat Pad Weight (g) | 1.2 ± 0.1 | 0.7 ± 0.06 | -41.7% | [7] |
Data are presented as mean ± SEM. C57BL/6J mice were fed a high-fat diet to induce obesity before treatment.
Table 2: Metabolic Parameters in DIO Mice Treated with this compound for 14 Days
| Parameter | Control (Saline) | This compound | Percentage Change | Reference |
| Plasma Leptin (ng/mL) | 35.8 ± 3.2 | 15.1 ± 2.1 | -57.8% | [4] |
| Plasma Insulin (ng/mL) | 2.8 ± 0.4 | 1.3 ± 0.2 | -53.6% | [4] |
| Plasma Triglycerides (mmol/L) | 1.1 ± 0.1 | 0.7 ± 0.05 | -36.4% | [4] |
| Plasma Free Fatty Acids (mmol/L) | 0.8 ± 0.1 | 0.5 ± 0.04 | -37.5% | [4] |
| Plasma Cholesterol (mmol/L) | 4.2 ± 0.3 | 3.1 ± 0.2 | -26.2% | [7] |
Data are presented as mean ± SEM.
Table 3: Synergistic Effects of this compound and Leptin in ob/ob Mice
| Treatment Group | Body Weight Change (g) after 14 days | Liver Weight (g) | Blood Glucose (mmol/L) | Reference |
| Saline | +4.2 ± 0.4 | 3.5 ± 0.2 | 18.5 ± 1.1 | [9] |
| Leptin (subthreshold dose) | +3.1 ± 0.5 | 3.2 ± 0.3 | 15.2 ± 1.5 | [9] |
| This compound | +2.9 ± 0.6 | 3.1 ± 0.2 | 14.8 ± 1.3 | [9] |
| This compound + Leptin | -1.5 ± 0.7 | 2.4 ± 0.1 | 8.9 ± 0.9 | [9] |
Data are presented as mean ± SEM. Experiments were conducted in leptin-deficient ob/ob mice.
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.[5]
-
Housing: House mice in a temperature-controlled environment (23°C) with a 12-hour light/dark cycle.[7]
-
Diet: Provide mice with a high-fat diet (HFD), typically containing 45% to 60% of calories from fat, for a period of 11-12 weeks to induce obesity.[5] A control group should be fed a standard low-fat chow.
-
Monitoring: Monitor body weight and food intake weekly. Mice are considered obese when their body weight is significantly higher than the control group.
Protocol 2: Chronic Administration of this compound in DIO Mice
-
Peptide Preparation: Dissolve this compound in sterile saline.
-
Dosage and Administration: Administer this compound subcutaneously (SC) twice daily at a dose of 5 mg/kg body weight for a period of 14 to 28 days.[4][5] The control group should receive an equivalent volume of saline.
-
Measurements:
-
Record food intake and body weight daily.[9]
-
At the end of the treatment period, collect terminal blood samples for analysis of plasma leptin, insulin, triglycerides, free fatty acids, and cholesterol.[4][7]
-
Dissect and weigh key organs and fat depots (e.g., liver, perirenal fat, subcutaneous fat).[4][7]
-
Protocol 3: Assessment of Glucose Tolerance
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice overnight prior to the test.[10]
-
Administer a baseline blood glucose measurement from the tail vein.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the glucose excursion curve and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Protocol 4: Evaluation of Gene Expression in Tissues
-
Tissue Collection: At the end of the study, euthanize mice and collect relevant tissues such as the hypothalamus, liver, and brown adipose tissue (BAT).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the tissues using a suitable method (e.g., TRIzol reagent) and reverse transcribe it into cDNA.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR to measure the mRNA expression levels of genes involved in:
-
Lipogenesis (in the liver): e.g., SREBP-1c, FAS, ACC.
-
Lipolysis (in adipose tissue): e.g., ATGL, HSL.
-
Energy Expenditure (in BAT): e.g., UCP1.[4]
-
-
Normalize the expression of target genes to a suitable housekeeping gene (e.g., β-actin, GAPDH).
-
Visualizations
References
- 1. Prolactin-releasing peptide: a new tool for obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Prolactin-releasing peptide: a new tool for obesity treatment - FGU [fgu.cas.cz]
- 4. avcr.cz [avcr.cz]
- 5. Frontiers | Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models [frontiersin.org]
- 6. Lipidized neuropeptide as a strong anti-obesity and antidiabetic agent [uochb.cz]
- 7. Impact of novel palmitoylated prolactin-releasing peptide analogs on metabolic changes in mice with diet-induced obesity | PLOS One [journals.plos.org]
- 8. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Therapeutic Potential of palm11-PrRP31 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The novel palmitoylated prolactin-releasing peptide analog, palm11-PrRP31, has emerged as a promising candidate for the treatment of obesity and associated metabolic disorders. Its mechanism of action, primarily centered on central anorexigenic effects, has led to investigations into its synergistic potential when combined with other therapeutic agents. These application notes provide a comprehensive overview of preclinical findings, detailed experimental protocols, and the signaling pathways involved in the combination therapy of this compound, with a primary focus on its synergistic effects with leptin and comparative analysis with the GLP-1 agonist, liraglutide (B1674861).
I. Combination Therapy with Leptin
Preclinical studies have robustly demonstrated a synergistic relationship between this compound and leptin in managing obesity and improving metabolic parameters, particularly in leptin-deficient models.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from studies investigating the co-administration of this compound and leptin in ob/ob mice, a model of leptin deficiency.
Table 1: Effects of this compound and Leptin Combination on Body Weight and Food Intake in ob/ob Mice [1][2]
| Treatment Group | Animal Model | Duration | Dosage | Change in Body Weight | Cumulative Food Intake |
| Saline | Younger ob/ob mice | 2 weeks | - | Increase | High |
| Leptin | Younger ob/ob mice | 2 weeks | 5 or 10 µg/kg (subthreshold) | No significant change | No significant change |
| This compound | Younger ob/ob mice | 2 weeks | 5 mg/kg | No significant change | No significant change |
| Leptin + this compound | Younger ob/ob mice | 2 weeks | Leptin: 5 or 10 µg/kg; this compound: 5 mg/kg | Significant decrease | Significant decrease |
| Saline | Older ob/ob mice | 8 weeks | - | Increase | High |
| Leptin | Older ob/ob mice | 8 weeks | 5 or 10 µg/kg (subthreshold) | No significant change | No significant change |
| This compound | Older ob/ob mice | 8 weeks | 5 mg/kg | No significant change | No significant change |
| Leptin + this compound | Older ob/ob mice | 8 weeks | Leptin: 5 or 10 µg/kg; this compound: 5 mg/kg | Significant decrease | Not specified |
Table 2: Metabolic Parameters in Younger ob/ob Mice Treated with this compound and Leptin Combination for 2 Weeks [1][2]
| Treatment Group | Liver Weight | Blood Glucose | Body Temperature |
| Saline | High | High | Hypothermic |
| Leptin | No significant change | No significant change | No significant change |
| This compound | No significant change | No significant change | No significant change |
| Leptin + this compound | Significantly lowered | Significantly lowered | Significantly upregulated |
Experimental Protocols
Protocol 1: Evaluation of Synergistic Effects of this compound and Leptin in ob/ob Mice [1][2][3]
-
Animal Model: 8-week-old (younger) or 16-week-old (older) male ob/ob mice.
-
Acclimatization: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum for at least one week prior to the experiment.
-
Treatment Groups:
-
Vehicle (Saline) control
-
Leptin (5 or 10 µg/kg)
-
This compound (5 mg/kg)
-
Leptin (5 or 10 µg/kg) + this compound (5 mg/kg)
-
-
Administration: All agents are administered subcutaneously twice daily for 2 weeks (younger mice) or 8 weeks (older mice).
-
Measurements:
-
Body Weight and Food Intake: Monitored daily.
-
Metabolic Parameters: At the end of the treatment period, blood glucose is measured from tail vein blood. Body temperature is measured using a rectal probe.
-
Tissue Collection: Following euthanasia, liver and adipose tissues are collected and weighed.
-
-
Biochemical Analysis:
-
Gene Expression: RNA is extracted from the liver to analyze the mRNA expression of lipogenic enzymes via RT-qPCR.
-
Hypothalamic Signaling: Hypothalamic tissue is collected to analyze the activation of leptin signaling pathways (e.g., Janus kinase/signal transducer and activator of transcription-3 (JAK/STAT3) and AMP-activated protein kinase (AMPK)) via Western blotting.
-
Signaling Pathways and Workflow
The synergistic effect of this compound and leptin is believed to be mediated through the central nervous system, specifically by enhancing anorexigenic signaling in the hypothalamus.[1][4]
Caption: Synergistic anorexigenic signaling of this compound and leptin in the hypothalamus.
II. Comparative Analysis with Liraglutide (GLP-1 Agonist)
Studies in diet-induced obese (DIO) rat models have compared the efficacy of this compound with liraglutide, a well-established GLP-1 receptor agonist used in the treatment of type 2 diabetes and obesity.
Quantitative Data Summary
Table 3: Comparative Effects of this compound and Liraglutide in Old Wistar Kyoto (WKY) Rats with Diet-Induced Obesity [5][6][7]
| Treatment Group | Duration | Glucose Tolerance (OGTT) | HbA1c | Plasma Glucagon | Body Weight |
| Saline (High-Fat Diet) | 6 weeks | Robust intolerance | Elevated | Elevated | Obese |
| This compound | 6 weeks | Attenuated intolerance | No significant effect | No significant effect | Significantly decreased |
| Liraglutide | 6 weeks | No significant effect | Significantly decreased | Significantly decreased | Significantly decreased |
Experimental Protocols
Protocol 2: Comparative Efficacy of this compound and Liraglutide in a Diet-Induced Obesity Rat Model [6][7]
-
Animal Model: Male Wistar Kyoto (WKY) rats fed a high-fat diet for 52 weeks to induce obesity and glucose intolerance.
-
Treatment Groups:
-
Vehicle (Saline) control
-
This compound
-
Liraglutide
-
-
Administration: Agents are administered for 6 weeks. (Note: Specific dosages and routes should be referenced from the primary literature).
-
Measurements:
-
Body Weight: Monitored regularly throughout the study.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period after an overnight fast. Glucose is administered orally, and blood glucose levels are measured at multiple time points.
-
Blood Analysis: At the end of the study, blood is collected for the measurement of HbA1c, plasma insulin, and glucagon.
-
-
Histological Analysis: Brain tissue (cortex and hippocampus) can be collected to assess markers of neuroinflammation, such as astrogliosis.
Logical Relationship Diagram
The distinct effects of this compound and liraglutide on glucose metabolism, despite both promoting weight loss, suggest different primary mechanisms of action.
Caption: Divergent primary metabolic benefits of this compound and liraglutide.
III. Considerations for Drug Development Professionals
-
The synergistic effects of this compound with leptin suggest its potential as a therapy for individuals with leptin deficiency or resistance, a common feature of obesity.
-
The distinct metabolic benefits of this compound compared to liraglutide indicate that it may have a unique therapeutic niche, potentially for patients where improving glucose tolerance is a primary goal alongside weight reduction.[7]
-
Further investigation is warranted to explore the combination of this compound with other classes of anti-obesity and anti-diabetic medications, including GLP-1 agonists, to potentially achieve broader and more potent therapeutic effects.
-
While preclinical data is promising, the safety and efficacy of this compound, alone or in combination, must be established in human clinical trials.[8]
-
It is important to note that the anti-obesity and glucose-lowering effects of this compound appear to be dependent on functional leptin signaling, although it may exert neuroprotective effects independently of this pathway.[9]
References
- 1. Synergistic effect of leptin and lipidized PrRP on metabolic pathways in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. avcr.cz [avcr.cz]
- 5. Lipidized neuropeptide as a strong anti-obesity and antidiabetic agent [uochb.cz]
- 6. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of palm11-PrRP31 via Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palm11-PrRP31 is a synthetically modified analog of the endogenous prolactin-releasing peptide 31 (PrRP31), featuring a palmitoyl (B13399708) group attached at the 11th amino acid position. This lipid modification enhances the peptide's stability and ability to cross the blood-brain barrier, making it a person of interest in therapeutic research, particularly in the fields of obesity and metabolic disorders. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for the development and execution of a sandwich ELISA for the specific detection of this compound.
Principle of the Assay
This protocol outlines a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) for the quantitative determination of this compound. In this assay, a capture antibody specific for one epitope of the PrRP31 molecule is pre-coated onto a 96-well microplate. Standards and samples containing this compound are then added to the wells, where the peptide is captured by the immobilized antibody. After a washing step, a biotinylated detection antibody that recognizes a different epitope on the PrRP31 molecule is added. The palmitoylation at position 11 is strategically located between the binding sites of the proposed capture and detection antibodies to minimize potential steric hindrance. Following another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate for HRP, 3,3',5,5'-Tetramethylbenzidine (TMB), is introduced. The resulting color development is proportional to the amount of this compound bound in the well and is stopped by the addition of an acid. The absorbance is then measured at 450 nm.
Required Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Recommended Supplier & Catalog No. | Notes |
| Antibodies | Anti-PrRP31 (N-terminus) Capture Antibody | RayBiotech: AAR-PRP-31-1-N | Immunogen: SRTHRHSMEIRTPDC |
| Biotinylated Anti-PrRP31 (C-terminus) Detection Antibody | RayBiotech: AAR-PRP-31-1-C-Biotin | Immunogen: CPAWYASRGIRPVGRF | |
| Standard | Synthetic this compound | Custom Synthesis | Sequence: SRTHRHSMEIK(N-γ-E(N-palmitoyl))TPDINPAWYASRGIRPVGRF-NH₂ |
| Reagents | Streptavidin-HRP | Thermo Fisher Scientific: 21130 | |
| TMB Substrate Solution | Thermo Fisher Scientific: 34028 | ||
| Stop Solution (e.g., 2N H₂SO₄ or 1N HCl) | Sigma-Aldrich: S5821 | ||
| Bovine Serum Albumin (BSA), ELISA grade | Sigma-Aldrich: A7030 | ||
| Tween-20 | Sigma-Aldrich: P9416 | ||
| Buffers & Solutions | Coating Buffer (100 mM Carbonate-Bicarbonate, pH 9.6) | Prepare in-house | See preparation guide below |
| Wash Buffer (PBS with 0.05% Tween-20, pH 7.4) | Prepare in-house | See preparation guide below | |
| Assay/Diluent Buffer (PBS with 1% BSA, 0.05% Tween-20, pH 7.4) | Prepare in-house | See preparation guide below | |
| Plates & Equipment | 96-well high-binding ELISA plates | Greiner Bio-One: 655061 | |
| Microplate reader with 450 nm filter | BioTek, Molecular Devices, or equivalent | ||
| Calibrated single and multichannel pipettes | |||
| Plate shaker | |||
| Plate washer (optional) |
Experimental Protocols
Buffer Preparation
-
Coating Buffer (100 mM Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L. Adjust pH to 9.6.
-
Phosphate-Buffered Saline (PBS, 1X, pH 7.4): Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in deionized water to a final volume of 1 L. Adjust pH to 7.4.
-
Wash Buffer (1X PBS + 0.05% Tween-20): Add 0.5 mL of Tween-20 to 1 L of 1X PBS and mix thoroughly.
-
Assay/Diluent Buffer (1X PBS + 1% BSA + 0.05% Tween-20): Add 10 g of BSA and 0.5 mL of Tween-20 to 1 L of 1X PBS. Mix gently to dissolve the BSA. This buffer is critical for reducing non-specific binding and for the stabilization of the lipidated peptide. The inclusion of a non-ionic surfactant like Tween-20 can aid in maintaining the solubility of this compound.
Standard Curve Preparation
-
Reconstitution of this compound Standard: Reconstitute the lyophilized this compound standard in a small amount of DMSO (e.g., 10% of the final volume) and then dilute to the final stock concentration (e.g., 1 µg/mL) with the Assay/Diluent Buffer. This initial use of an organic solvent helps to ensure complete dissolution of the lipidated peptide.
-
Serial Dilution: Perform a 2-fold serial dilution of the 1 µg/mL stock solution in the Assay/Diluent Buffer to generate standards with concentrations ranging from 1000 pg/mL to 15.6 pg/mL. Also, prepare a blank sample containing only the Assay/Diluent Buffer.
| Standard | Concentration (pg/mL) | Dilution |
| S1 | 1000 | Stock (e.g., 1 ng/mL) |
| S2 | 500 | 1:2 dilution of S1 |
| S3 | 250 | 1:2 dilution of S2 |
| S4 | 125 | 1:2 dilution of S3 |
| S5 | 62.5 | 1:2 dilution of S4 |
| S6 | 31.25 | 1:2 dilution of S5 |
| S7 | 15.625 | 1:2 dilution of S6 |
| Blank | 0 | Assay/Diluent Buffer only |
Sample Preparation
-
Plasma/Serum: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA for plasma) or serum separator tubes. Centrifuge at 1,000 x g for 15 minutes at 4°C. Aliquot the supernatant (plasma or serum) and store at -80°C until use. Prior to the assay, thaw samples on ice. Due to the hydrophobic nature of this compound, it may bind to plasma proteins. It is recommended to perform a spike-and-recovery experiment to determine if a sample extraction or a specific dilution in the Assay/Diluent Buffer is required to minimize matrix effects. A starting dilution of 1:2 to 1:10 in Assay/Diluent Buffer is suggested.
-
Cell Culture Supernatants: Centrifuge the cell culture media at 1,500 rpm for 10 minutes to remove any cellular debris. The supernatant can then be used directly or diluted in the Assay/Diluent Buffer.
ELISA Procedure
-
Plate Coating: Dilute the anti-PrRP31 (N-terminus) capture antibody to a concentration of 2 µg/mL in Coating Buffer. Add 100 µL of the diluted antibody to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
-
Blocking: Add 200 µL of Assay/Diluent Buffer to each well to block non-specific binding sites. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Sample and Standard Incubation: Add 100 µL of the prepared standards and samples (in duplicate or triplicate) to the appropriate wells. Incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Repeat the washing step as described in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated anti-PrRP31 (C-terminus) detection antibody to a concentration of 0.5 µg/mL in Assay/Diluent Buffer. Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Repeat the washing step as described in step 2.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate according to the manufacturer's instructions (a common starting dilution is 1:1000 to 1:5000) in Assay/Diluent Buffer. Add 100 µL of the diluted conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step, but increase the number of washes to five to ensure removal of any unbound enzyme conjugate.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark. Monitor the color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Subtract the average zero standard optical density (O.D.) from all other readings.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of this compound in the original sample.
Assay Performance and Optimization
It is crucial to note that this protocol provides a starting point for the development of a specific ELISA for this compound. The following parameters should be empirically optimized for the best performance:
-
Antibody Concentrations: The optimal concentrations of both capture and detection antibodies should be determined by checkerboard titration to achieve the best signal-to-noise ratio.
-
Buffer Composition: The percentage of Tween-20 and BSA in the Assay/Diluent buffer may need to be adjusted to improve the solubility and stability of this compound without interfering with antibody binding.
-
Incubation Times and Temperatures: Incubation times and temperatures for each step can be varied to optimize assay sensitivity and specificity.
-
Sample Dilution and Extraction: The ideal sample preparation method needs to be validated to minimize matrix effects. This can be assessed through spike-and-recovery and linearity-of-dilution experiments.
Visualization of Experimental Workflow
Below is a diagrammatic representation of the sandwich ELISA workflow for the detection of this compound.
Caption: Sandwich ELISA workflow for this compound detection.
Signaling Pathway Context
While this protocol focuses on the detection of the this compound peptide itself, it is important to understand its biological context. This compound is an agonist for the G protein-coupled receptor 10 (GPR10). The binding of this compound to GPR10 initiates a downstream signaling cascade that can influence cellular processes related to metabolism and appetite regulation. A simplified representation of this signaling pathway is provided below.
Caption: Simplified GPR10 signaling pathway activated by this compound.
Application Notes and Protocols for Western Blot Analysis of PALM11-PrRP31 Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the signaling pathways activated by PALM11-PrRP31, a lipidized analog of Prolactin-Releasing Peptide (PrRP). The protocols detailed below are intended to assist in the investigation of its therapeutic potential in metabolic and neurodegenerative disorders.
Introduction to this compound Signaling
Prolactin-Releasing Peptide (PrRP) is a neuropeptide that plays a significant role in the regulation of food intake and energy homeostasis.[1] Its lipidized analog, this compound, exhibits enhanced stability and the ability to cross the blood-brain barrier, making it a promising candidate for therapeutic development.[1][2] this compound primarily exerts its effects through the activation of two G protein-coupled receptors (GPCRs): GPR10 and Neuropeptide FF Receptor 2 (NPFF-R2).[1]
Upon binding to these receptors, this compound initiates a cascade of intracellular signaling events. Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) pathway.[1][3] These pathways are crucial for cell survival, growth, and metabolism. This document provides detailed protocols for using Western blot to analyze the activation of these key signaling molecules.
Quantitative Data Summary
The following tables summarize the quantitative effects of PrRP31 and its palmitoylated analog, this compound, on key signaling proteins as determined by Western blot analysis in various studies.
Table 1: Activation of ERK and CREB Signaling Pathways in SH-SY5Y Cells [3]
| Treatment (100 nM) | p-ERK/ERK (% increase) | p-CREB/CREB (% increase) |
| PrRP31 | 36% | 68% |
| This compound | 74% | 238% |
Table 2: Activation of PI3K/Akt Signaling Pathway in SH-SY5Y Cells [3]
| Treatment (100 nM) | p-Akt/Akt (% increase) |
| PrRP31 | 53% |
| This compound | 48% |
Table 3: Summary of Signaling Pathway Activation in CHO-K1 Cells Expressing GPR10, NPFF-R2, and NPFF-R1 [1]
| Receptor | Signaling Protein | PrRP31 | This compound |
| GPR10 | p-ERK | ↑ | ↑↑ |
| p-Akt | ↑ | ↑↑ | |
| p-CREB | ↑ | ↑↑ | |
| NPFF-R2 | p-ERK | ↑ | ↑↑ |
| p-Akt | ↑ | ↑↑ | |
| p-CREB | ↑ | ↑↑ | |
| NPFF-R1 | p-ERK | - | ↑ |
| p-Akt | - | ↑ | |
| p-CREB | - | - |
Arrow (↑) indicates an increase in phosphorylation. Double arrows (↑↑) indicate a stronger increase. A dash (-) indicates no significant change.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of this compound and the general workflow for Western blot analysis.
Caption: this compound signaling cascade.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2, Akt, and GSK-3β Phosphorylation
This protocol is adapted from standard procedures for analyzing the phosphorylation status of key signaling proteins.[2][4][5]
Materials:
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
SH-SY5Y cells (or other suitable cell line)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate medium until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat cells with desired concentrations of this compound for various time points (e.g., 5, 15, 30, 60 minutes). Include an untreated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.[2]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[2]
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2).[5]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylation as the ratio of the phosphorylated protein to the total protein.
-
Protocol 2: Analysis of PALM11 Palmitoylation using Acyl-Biotin Exchange (ABE)
This protocol is for the specific detection of palmitoylated proteins and is based on the Acyl-Biotin Exchange (ABE) method.[4][6][7][8]
Materials:
-
Lysis Buffer (without reducing agents)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (B1172632) (HAM)
-
Thiol-reactive biotinylation reagent (e.g., Biotin-HPDP)
-
Streptavidin-agarose beads
-
Elution buffer
-
Western blot reagents as in Protocol 1
-
Anti-PrRP antibody
Procedure:
-
Cell Lysis and Blocking of Free Thiols:
-
Lyse cells in a buffer containing NEM to block all free sulfhydryl groups on cysteine residues.
-
-
Thioester Cleavage:
-
Divide the lysate into two aliquots. Treat one aliquot with hydroxylamine (HAM) to specifically cleave the thioester bond of palmitoylated cysteines. The other aliquot serves as a negative control (-HAM).
-
-
Biotinylation of Newly Exposed Thiols:
-
Incubate both +HAM and -HAM samples with a thiol-reactive biotin (B1667282) reagent. This will label the cysteine residues that were previously palmitoylated in the +HAM sample.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the lysates with streptavidin-agarose beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluates by Western blotting using an anti-PrRP antibody to detect PALM11. A signal in the +HAM lane and its absence in the -HAM lane confirms palmitoylation.
-
Concluding Remarks
The protocols and data presented in these application notes provide a robust framework for investigating this compound signaling using Western blot analysis. By quantifying the phosphorylation of key downstream effectors and directly assessing the palmitoylation status of PALM11, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent. Careful optimization of experimental conditions is recommended for each specific cell type and experimental setup.
References
- 1. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Detection of palm¹¹-PrRP31 in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) analysis of the novel lipidized peptide, palm¹¹-prolactin-releasing peptide 31 (palm¹¹-PrRP31), in brain tissue. This document is intended to guide researchers in the localization and functional analysis of this peptide, which has shown promise in preclinical studies for its anti-obesity and neuroprotective effects.
Introduction
Prolactin-releasing peptide (PrRP) is a neuropeptide implicated in the regulation of energy homeostasis and stress responses. A lipidized analog, palm¹¹-PrRP31, was developed to enhance its stability and ability to cross the blood-brain barrier after peripheral administration[1]. This modification involves the attachment of a palmitoyl (B13399708) group to the 11th amino acid (lysine) of the 31-amino acid peptide[1]. Studies have shown that palm¹¹-PrRP31 can activate specific neuronal populations in the brain and exert anorexigenic and neuroprotective effects[2][3][4]. Immunohistochemistry is a crucial technique to visualize the distribution of PrRP and to identify the neuronal circuits activated by palm¹¹-PrRP31 administration.
Data Presentation
Quantitative Distribution of Immunoreactive PrRP in the Human Brain
The following table summarizes the regional distribution of immunoreactive PrRP in the human brain, as determined by radioimmunoassay. This data provides a reference for expected PrRP expression levels in different brain regions.
| Brain Region | Immunoreactive PrRP Concentration (fmol/g wet weight, mean ± SEM) |
| Hypothalamus | 912 ± 519 |
| Medulla Oblongata | 496 ± 136 |
| Thalamus | 307 ± 117 |
| Frontal Lobe | Not Detected (<50) |
| Temporal Lobe | Not Detected (<50) |
Data adapted from a study on the regional distribution of PrRP in the human brain[5].
Signaling Pathways
palm¹¹-PrRP31, like its unmodified counterpart PrRP31, exerts its effects by binding to G protein-coupled receptors, primarily GPR10 and NPFF2[1]. Upon binding, it activates intracellular signaling cascades, including the PI3K-Akt and ERK-CREB pathways. These pathways are crucial for cell survival, growth, and synaptic plasticity, underpinning the neuroprotective effects of the peptide[2].
Experimental Protocols
The following protocols provide a general framework for the immunohistochemical detection of PrRP and the neuronal activation marker c-Fos in rodent brain tissue. It is crucial to optimize these protocols for specific antibodies and experimental conditions.
Experimental Workflow
Protocol 1: Immunohistochemistry for PrRP in Rodent Brain Tissue
This protocol is designed for the detection of endogenous PrRP. For detecting exogenously administered palm¹¹-PrRP31, an antibody that recognizes the PrRP31 sequence is required.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS
-
Blocking solution: 5% normal goat serum (or serum from the species of the secondary antibody) and 0.3% Triton X-100 in PBS
-
Primary antibody against PrRP (dilution to be optimized)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Cryostat or vibrating microtome
-
Microscope slides
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30-40 µm sections using a cryostat or vibrating microtome.
-
-
Immunostaining (Free-Floating Method):
-
Wash sections three times for 10 minutes each in PBS.
-
Block non-specific binding by incubating sections in blocking solution for 1-2 hours at room temperature.
-
Incubate sections with the primary anti-PrRP antibody diluted in blocking solution overnight at 4°C.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with the biotinylated secondary antibody diluted in PBS for 1-2 hours at room temperature.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with the ABC reagent for 1 hour at room temperature.
-
Wash sections three times for 10 minutes each in PBS.
-
Develop the signal using the DAB substrate kit according to the manufacturer's instructions.
-
Mount the sections onto microscope slides, dehydrate, clear, and coverslip with mounting medium.
-
Protocol 2: c-Fos Immunohistochemistry for Neuronal Activation
This protocol is used to identify neurons activated by the administration of palm¹¹-PrRP31.
Materials:
-
Same as Protocol 1, with the following additions:
-
Primary antibody against c-Fos (e.g., rabbit anti-c-Fos)
-
Appropriate secondary antibody
Procedure:
-
Animal Treatment and Tissue Preparation:
-
Administer palm¹¹-PrRP31 or vehicle control to the animals.
-
After a predetermined time (typically 90-120 minutes to allow for c-Fos protein expression), perfuse the animals and prepare brain sections as described in Protocol 1.
-
-
Immunostaining:
-
Follow the immunostaining steps outlined in Protocol 1, substituting the anti-PrRP primary antibody with an anti-c-Fos primary antibody at its optimal dilution.
-
Ensure the secondary antibody is appropriate for the host species of the c-Fos primary antibody.
-
Double-Labeling (Optional):
To co-localize PrRP and c-Fos, a double-labeling immunofluorescence protocol can be employed. This requires primary antibodies raised in different species and corresponding secondary antibodies conjugated to distinct fluorophores.
Troubleshooting and Optimization
-
High Background: Increase the number and duration of wash steps. Optimize the blocking step and primary/secondary antibody concentrations.
-
Weak or No Signal: Ensure the primary antibody is validated for IHC. Optimize antibody dilution and incubation time. Consider antigen retrieval methods (e.g., heat-induced epitope retrieval with citrate (B86180) buffer) if using paraffin-embedded tissue.
-
Non-specific Staining: Include negative controls (e.g., omitting the primary antibody) to identify non-specific binding of the secondary antibody.
These protocols and notes provide a solid foundation for researchers investigating the role of palm¹¹-PrRP31 in the brain. Careful optimization and adherence to good laboratory practices are essential for obtaining reliable and reproducible results.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution of prolactin-releasing peptide mRNA in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regional distribution of immunoreactive prolactin-releasing peptide in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving palm11-PrRP31 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of palm11-PrRP31 for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a lipidized analog of the endogenous prolactin-releasing peptide-31 (PrRP31). The attachment of a palmitoyl (B13399708) group at the 11th position lysine (B10760008) residue enhances its stability and allows it to cross the blood-brain barrier, making it a promising candidate for therapeutic applications, including the treatment of obesity and neurodegenerative diseases.[1][2][3] However, this lipid modification also significantly increases the hydrophobicity of the peptide, which can lead to poor solubility in aqueous solutions commonly used for in vivo administration.[1] Ensuring complete solubilization is critical for accurate dosing and to avoid precipitation at the injection site, which could lead to inconsistent results and potential adverse effects.
Q2: What is the recommended solvent for dissolving this compound for in vivo studies?
A2: Several studies have successfully used saline (sterile 0.9% sodium chloride solution) to dissolve this compound for intraperitoneal (IP) and subcutaneous (SC) administration in rodents.[4][5][6][7] For initial solubilization of the lyophilized powder, it is advisable to first use a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting with saline to the final desired concentration.[8]
Q3: Are there any alternative solvents or excipients that can be used to improve the solubility of this compound?
A3: Yes, various strategies can be employed to enhance the solubility of hydrophobic peptides like this compound. These include the use of co-solvents and excipients. The choice of solvent or excipient should always be guided by its compatibility with the experimental model and the intended route of administration.
-
Co-solvents: Small amounts of organic solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can aid in dissolving hydrophobic peptides.[9]
-
Excipients: Surfactants (e.g., Polysorbate 80), cyclodextrins, and certain amino acids can be included in the formulation to improve solubility and stability.[10]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of peptides is often pH-dependent. While specific data for this compound is limited, peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH of the solution away from the pI can increase solubility. For basic peptides, a slightly acidic pH may improve solubility, while for acidic peptides, a slightly basic pH can be beneficial.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lyophilized this compound powder does not dissolve in saline. | High hydrophobicity of the lipidated peptide. | 1. Attempt initial dissolution in a small volume of sterile DMSO (e.g., 10-50 µL). 2. Once dissolved, slowly add the saline dropwise while vortexing to reach the final desired concentration.[8] 3. Gentle warming (to no more than 40°C) or brief sonication can also aid dissolution. |
| Precipitation occurs after adding saline to the DMSO-dissolved peptide. | The concentration of the peptide exceeds its solubility limit in the final aqueous solution. | 1. Increase the proportion of the organic co-solvent (e.g., use a higher initial concentration of DMSO). However, be mindful of the potential toxicity of the co-solvent in your in vivo model. 2. Prepare a more dilute final solution of the peptide. 3. Consider using a different buffer system or adding solubility-enhancing excipients. |
| The prepared this compound solution appears cloudy or contains visible particles. | Incomplete dissolution or aggregation of the peptide. | 1. Centrifuge the solution to pellet any undissolved material. Use the supernatant for injection, and consider re-quantifying the peptide concentration. 2. Filter the solution through a low protein-binding sterile filter (e.g., 0.22 µm PVDF). 3. Re-prepare the solution using a more rigorous solubilization protocol, such as initial dissolution in a stronger organic solvent followed by careful dilution. |
| Variability in experimental results between different batches of prepared peptide. | Inconsistent solubilization leading to variations in the actual administered dose. | 1. Standardize the solubilization protocol and ensure it is followed precisely for each preparation. 2. After solubilization, determine the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy or a peptide quantification assay) to ensure consistency. |
Quantitative Data Summary
| Solvent/Condition | General Solubility of Palmitoylated Peptides | Remarks |
| Water/Saline | Generally low to insoluble.[1][8] | Solubility is highly dependent on the peptide sequence and the position of the palmitoyl group. |
| DMSO | Generally soluble.[8] | Often used as the initial solvent for dissolving hydrophobic peptides. |
| DMSO/Water Mixtures | Solubility is dependent on the ratio of DMSO to water.[11] | Higher percentages of DMSO will generally lead to higher solubility. |
| Acidic Buffers (e.g., with acetic acid) | May improve solubility for basic peptides.[8] | The net charge of the peptide is a key factor. |
| Basic Buffers (e.g., with ammonium (B1175870) bicarbonate) | May improve solubility for acidic peptides.[8] | The net charge of the peptide is a key factor. |
Experimental Protocols
Protocol 1: Solubilization of this compound in Saline for In Vivo Administration
This protocol is adapted from methodologies reported in studies using this compound in rodent models.[4][5][6][7]
Materials:
-
Lyophilized this compound
-
Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free 0.9% Saline
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small volume of sterile DMSO to the vial to achieve a high concentration stock solution (e.g., 10-20 mg/mL). The exact volume will depend on the amount of peptide.
-
Vortexing: Vortex the vial gently until the peptide is completely dissolved. The solution should be clear and free of visible particles.
-
Dilution: In a separate sterile microcentrifuge tube, add the required volume of sterile saline for your final desired concentration and total injection volume.
-
Slow Addition: While gently vortexing the saline, slowly add the required volume of the this compound stock solution from step 3. Add the stock solution dropwise to prevent precipitation.
-
Final Mixing: Continue to vortex the final solution for a few minutes to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.
-
Administration: Use the freshly prepared solution for your in vivo experiments. It is recommended to use the solution immediately after preparation.
Protocol 2: General Method for Solubility Testing of Hydrophobic Peptides
This protocol provides a general framework for testing the solubility of a new batch of this compound or a similar hydrophobic peptide.
Materials:
-
Lyophilized peptide
-
A range of potential solvents (e.g., sterile water, saline, PBS, DMSO, ethanol, acetonitrile)
-
Buffers at different pH values (e.g., pH 4, 7, 9)
-
Small, sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
Procedure:
-
Aliquoting: Weigh out small, equal amounts of the lyophilized peptide into several microcentrifuge tubes (e.g., 0.1 mg per tube).
-
Solvent Addition: To each tube, add a small, defined volume of a different test solvent (e.g., 100 µL).
-
Initial Mixing: Vortex each tube for 1-2 minutes.
-
Sonication (Optional): If the peptide does not dissolve with vortexing, place the tubes in a sonicator bath for 5-10 minutes.
-
Warming (Optional): If solubility is still an issue, gently warm the tubes to a maximum of 40°C.
-
Visual Assessment: Observe each tube for complete dissolution (a clear solution with no visible particles).
-
Centrifugation: For tubes that appear dissolved or are still cloudy, centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Supernatant Analysis: Carefully remove the supernatant. If a pellet is visible, the peptide is not fully soluble in that solvent at that concentration. The concentration of the dissolved peptide in the supernatant can be quantified to determine its solubility.
Visualizations
GPR10 Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to GPR10.
Experimental Workflow for Solubilization
Caption: Workflow for solubilizing this compound for in vivo studies.
References
- 1. eagle.co.ug [eagle.co.ug]
- 2. researchgate.net [researchgate.net]
- 3. avcr.cz [avcr.cz]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
optimizing palm11-PrRP31 dosage for maximal therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of palm11-PrRP31 to achieve maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic effects?
A1: this compound is a synthetic, palmitoylated analog of the human prolactin-releasing peptide 31 (PrRP31).[1] The addition of a palmitoyl (B13399708) group at the 11th position enhances its stability and allows it to act centrally after peripheral administration.[1][2] Its primary therapeutic effects, observed in preclinical rodent models, include anti-obesity, anti-diabetic, and neuroprotective properties.[1][2][3][4][5] Specifically, it has been shown to reduce food intake and body weight, improve glucose tolerance, and ameliorate neuroinflammation.[1][2][3][6]
Q2: What is a typical starting dose for in vivo experiments with this compound?
A2: Based on multiple preclinical studies in both rats and mice, a common and effective dose of this compound is 5 mg/kg of body weight.[1][4][5][7] This dose has been administered via intraperitoneal (IP) injection, subcutaneous (SC) injection, and continuous infusion using osmotic pumps.[1][4][7][8]
Q3: How should this compound be prepared for administration?
A3: For in vivo experiments, this compound is typically dissolved in sterile saline to the desired concentration for administration.
Q4: What is the recommended route and frequency of administration?
A4: The optimal route and frequency depend on the experimental design and goals.
-
Intraperitoneal (IP) or Subcutaneous (SC) Injections: Once or twice daily injections are common. For instance, a study in Wistar Kyoto rats administered the peptide once daily (Monday to Friday) for six weeks.[1] Another study in ob/ob mice used twice-daily subcutaneous injections.[7]
-
Continuous Infusion: For sustained exposure, Alzet osmotic pumps have been used to deliver a continuous dose of 5 mg/kg/day for up to two months.[4][8][9]
Q5: Does the therapeutic effect of this compound depend on the animal model's metabolic state?
A5: Yes, the efficacy of this compound, particularly its anti-obesity and glucose-lowering effects, is significantly influenced by the integrity of the leptin signaling pathway. In models with functional leptin signaling (e.g., diet-induced obese WKY or Sprague-Dawley rats), the peptide effectively reduces body weight and improves glucose metabolism.[1][3] However, in models with disrupted leptin signaling, such as fa/fa or Koletsky rats, the anti-obesity effects are diminished, though neuroprotective and some glucose-lowering properties may persist.[4][5][8]
Q6: What are the known signaling pathways activated by this compound?
A6: this compound is known to activate several key signaling pathways that are crucial for cell survival, growth, and metabolism. These include the PI3K-PKB/Akt and the ERK-CREB signaling pathways.[10] In the hypothalamus, its action can also involve pathways related to leptin signaling, such as the Janus kinase/signal transducer and activator of transcription-3 (JNK/STAT3) pathway and the AMP-activated protein kinase (AMPK) pathway.[3][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant reduction in body weight or food intake. | Leptin Signaling Disruption: The animal model may have a compromised leptin signaling pathway (e.g., fa/fa or db/db mice). The anti-obesity effects of this compound are largely dependent on functional leptin signaling.[4][8] | Action: Verify the leptin signaling status of your model. Consider using a diet-induced obesity model with intact leptin signaling. Alternatively, explore the neuroprotective or glucose-lowering effects that may be independent of leptin signaling.[4][5] |
| Insufficient Dosage or Treatment Duration: The dose may be too low or the treatment period too short to observe significant effects. | Action: A dose of 5 mg/kg is a standard starting point.[1][5][7] Ensure the treatment duration is adequate; studies have shown effects after 2 to 6 weeks of administration.[1][3] | |
| Peptide Instability: Improper handling or storage of the peptide may lead to degradation. | Action: Ensure the peptide is stored according to the manufacturer's instructions and that fresh solutions are prepared for administration. | |
| Variability in glucose tolerance test (OGTT) results. | Inconsistent Fasting Times: Differences in fasting duration before the OGTT can significantly impact baseline glucose levels and the overall response. | Action: Standardize the fasting period for all animals before performing the OGTT. An overnight fast is a common practice.[1] |
| Route of Administration: The absorption kinetics can differ between IP, SC, and continuous infusion, affecting the timing of the peak therapeutic effect. | Action: Maintain a consistent administration route throughout the experiment. If switching routes, a pilot study to determine the optimal timing for the OGTT post-administration may be necessary. | |
| Unexpected neurochemical or behavioral changes. | Central Nervous System Penetration: this compound is designed to cross the blood-brain barrier and act centrally.[1][2] | Action: These changes may be part of the peptide's mechanism of action. It is known to increase neuronal activity in brain regions that regulate food intake.[3] Correlate these changes with metabolic outcomes and signaling pathway activation in relevant brain tissues. |
Data Presentation
Table 1: Summary of this compound Dosage and Effects in Rodent Models
| Animal Model | Dosage | Administration Route & Frequency | Duration | Key Therapeutic Effects Observed | Reference |
| Wistar Kyoto (WKY) Rats (High-Fat Diet) | 5 mg/kg | IP, once daily (5 days/week) | 6 weeks | Attenuated glucose intolerance, decreased body weight and food intake. | [1] |
| Sprague-Dawley Rats (High-Fat Diet) | Not specified | IP | 2 weeks | Lowered food intake and body weight, improved glucose tolerance. | [3] |
| ob/ob Mice | 5 mg/kg | SC, twice daily | 2 or 8 weeks | Synergistically lowered body weight and liver weight when combined with leptin. | [7] |
| fa/fa Rats | 5 mg/kg/day | Continuous infusion (Alzet pump) | 2 months | No significant effect on body weight or glucose tolerance, but ameliorated leptin and insulin (B600854) signaling in the hippocampus. | [4][8] |
| Koletsky-SHROB Rats | Not specified | Not specified | Not specified | Improved glucose tolerance. | [3] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Obesity and Anti-Diabetic Effects in a Diet-Induced Obesity (DIO) Rat Model
-
Animal Model: Male Wistar Kyoto (WKY) rats on a high-fat diet for an extended period (e.g., 52 weeks) to induce obesity and glucose intolerance.[1]
-
Groups:
-
Control (High-Fat Diet + Saline)
-
Treatment (High-Fat Diet + this compound)
-
Optional: Positive Control (e.g., Liraglutide)
-
Optional: Lean Control (Standard Diet + Saline)
-
-
Preparation of this compound: Dissolve this compound in sterile saline to a final concentration for a 5 mg/kg dose.
-
Administration: Administer the prepared solution intraperitoneally (IP) once daily, five days a week, for six weeks.[1]
-
Monitoring:
-
Measure body weight and food intake twice weekly.
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT) after an overnight fast.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fast rats overnight.
-
Collect a baseline blood sample from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the animals and collect plasma and tissues (e.g., hypothalamus, liver, adipose tissue).
-
Analyze plasma for metabolic parameters (e.g., insulin, leptin, triglycerides).
-
Analyze tissue samples for gene and protein expression related to metabolic and signaling pathways (e.g., Western blotting for GLUT4, IRS1).[1]
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for dosage optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipidized neuropeptide as a strong anti-obesity and antidiabetic agent [uochb.cz]
- 3. avcr.cz [avcr.cz]
- 4. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance | Semantic Scholar [semanticscholar.org]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: palm11-PrRP31 Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of palm11-PrRP31.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to synthesize?
A1: this compound is a lipidized analog of the human prolactin-releasing peptide (PrRP31). It is a 31-amino acid peptide with a palmitoyl (B13399708) group attached to the lysine (B10760008) at position 11. The sequence is SRTHRHSMEIK(N-γ-E(N-palmitoyl))TPDINPAWYASRGIRPVGRF-NH2.[1][2] The primary challenges in its synthesis and purification arise from its length, the presence of hydrophobic residues, and the lipid modification. These factors can lead to peptide aggregation, incomplete reactions, and difficulties in achieving high purity.[]
Q2: What are the most common side reactions to be aware of during the Fmoc-based solid-phase peptide synthesis (SPPS) of this compound?
A2: During the Fmoc-SPPS of this compound, several side reactions can occur. One of the most significant is aspartimide formation, particularly at Asp-Pro sequences, which can lead to a mixture of byproducts.[4] Given the length of the peptide, aggregation of the growing peptide chain on the resin is a major concern, which can hinder reagent access and lead to incomplete coupling and deprotection steps.[5] Racemization of amino acids, especially at the C-terminal cysteine if present (though not in this specific peptide), and side reactions involving sensitive residues like methionine (oxidation) should also be monitored.[4][5]
Q3: What purity level should I aim for, and what are the typical yields for this compound synthesis?
A3: For in vitro and in vivo studies, a purity of >95% is generally recommended. Achieving high purity is crucial for ensuring biological activity and avoiding off-target effects.[] While specific yield data for this compound is not widely published in a consolidated format, yields for solid-phase synthesis of long peptides can vary significantly depending on the sequence and synthesis strategy. Crude yields can be in the range of 50-70%, with final yields after purification being lower.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (indicated by positive Kaiser test after coupling) | 1. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking reactive sites.[5] 2. Steric Hindrance: Bulky amino acids near the coupling site are preventing efficient reaction. 3. Poor Resin Swelling: The solid support is not adequately swollen, limiting reagent access.[6] | 1. Use a higher swelling resin or a PEG-based resin.[5] 2. Incorporate pseudoproline dipeptides at key positions to disrupt secondary structures. 3. Use stronger coupling reagents like HATU or HCTU. 4. Increase the coupling time and/or temperature (microwave synthesis can be beneficial).[7] 5. Double couple the problematic amino acid. |
| Incomplete Fmoc-Deprotection | 1. Peptide Aggregation: Similar to coupling issues, aggregation can prevent the deprotection reagent (piperidine) from reaching the Fmoc group.[5] 2. Insufficient Deprotection Time: The standard deprotection time may not be sufficient for a long peptide. | 1. Use a deprotection solution containing a chaotropic agent like 0.1 M HOBt in 20% piperidine (B6355638)/DMF to disrupt aggregation.[5] 2. Increase the deprotection time or perform a second deprotection step. 3. Use a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in small amounts with piperidine. |
| Presence of Deletion Sequences in Final Product (MS Analysis) | Incomplete Coupling at a Specific Step: One or more amino acids were not successfully coupled to the growing peptide chain. | 1. Review the synthesis record to identify the problematic coupling step (often after a positive Kaiser test that was not addressed). 2. Optimize the coupling conditions for that specific amino acid in future syntheses (see "Low Coupling Efficiency"). |
| Aspartimide Formation (leading to impurities with the same mass but different retention times) | Base-catalyzed cyclization of aspartic acid residues: This is particularly common at Asp-Gly or Asp-Ser sequences when using piperidine for Fmoc deprotection.[4] | 1. Use a protecting group on the aspartic acid side chain that is less prone to cyclization, such as Ompe (3-methyl-pent-3-yl ester). 2. Add HOBt to the piperidine deprotection solution to reduce the basicity.[5] |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution in HPLC | 1. Inappropriate Column Chemistry: The stationary phase is not providing adequate separation. 2. Suboptimal Gradient: The elution gradient is too steep, causing co-elution of the product and impurities. 3. Sample Overload: Too much crude peptide was loaded onto the column.[8] | 1. Use a C18 column with a wide pore size (300 Å) suitable for large peptides.[9] 2. Optimize the gradient to be shallower around the elution point of the target peptide. 3. Reduce the amount of sample loaded onto the column. 4. Try a different organic modifier in the mobile phase (e.g., isopropanol (B130326) instead of acetonitrile). |
| Broad or Tailing Peaks | 1. Secondary Interactions: The peptide is interacting with the silica (B1680970) backbone of the stationary phase. 2. Column Degradation: The column performance has deteriorated over time. | 1. Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%.[8] 2. Use a new or thoroughly cleaned column. |
| Low Recovery of Purified Peptide | 1. Peptide Precipitation: The peptide is precipitating on the column or during fraction collection. 2. Adsorption to Vials: The hydrophobic peptide is sticking to the collection tubes. | 1. Ensure the crude peptide is fully dissolved before injection. A small amount of organic solvent may be needed. 2. Use low-adsorption collection tubes. 3. Immediately lyophilize the collected fractions containing the pure peptide. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on standard Fmoc/tBu chemistry.
1. Resin Selection and Swelling:
-
Start with a Rink Amide resin (100-200 mesh) to obtain a C-terminal amide.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in the reaction vessel.[10]
2. Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
For the palmitoylated lysine at position 11, use Fmoc-Lys(Palmitoyl)-OH.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), recouple for another 1-2 hours.[6]
-
Wash the resin with DMF (5-7 times).
4. Repeat Cycles:
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
5. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]
-
Filter the resin and collect the TFA solution containing the crude peptide.
6. Precipitation and Lyophilization:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum and then lyophilize from a water/acetonitrile (B52724) mixture.
HPLC Purification of this compound
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of Buffer A (see below), with a small percentage of acetonitrile if necessary for solubility.
-
Filter the sample through a 0.45 µm filter before injection.[12]
2. HPLC System and Buffers:
-
Column: A preparative C18 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size) is recommended.[9]
-
Buffer A: 0.1% TFA in water.[8]
-
Buffer B: 0.1% TFA in acetonitrile.[8]
3. Purification Gradient:
-
Equilibrate the column with 95% Buffer A and 5% Buffer B.
-
Inject the sample.
-
Run a linear gradient from 5% to 65% Buffer B over 60 minutes. The exact gradient may need to be optimized based on analytical HPLC runs of the crude material.
-
Monitor the elution at 220 nm and 280 nm.
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each fraction using analytical HPLC and mass spectrometry.
5. Lyophilization:
-
Pool the fractions with >95% purity.
-
Lyophilize the pooled fractions to obtain the pure this compound as a white powder.
Quantitative Data Summary
| Parameter | Typical Value | Method of Determination |
| Crude Peptide Yield | 40-60% | Gravimetric analysis after lyophilization |
| Purity after HPLC | >95% | Analytical RP-HPLC (peak area integration) |
| Molecular Weight (Calculated) | ~3575 g/mol | Based on amino acid sequence |
| Molecular Weight (Observed) | Consistent with calculated mass | Mass Spectrometry (MALDI-TOF or ESI-MS) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathway of this compound via the GPR10 receptor.
References
- 1. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. hplc.eu [hplc.eu]
- 10. chem.uci.edu [chem.uci.edu]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. researchgate.net [researchgate.net]
minimizing off-target effects of palm11-PrRP31
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential off-target effects of palm11-PrRP31. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, palmitoylated analog of the endogenous prolactin-releasing peptide 31 (PrRP31).[1][2] The addition of a palmitoyl (B13399708) group at the 11th position (a lysine (B10760008) residue) increases its stability and enables it to cross the blood-brain barrier, allowing for central action after peripheral administration.[1][2] Its primary therapeutic effects, including anti-obesity and glucose-lowering actions, are mediated through the activation of the G-protein coupled receptor 10 (GPR10).[3][4][5][6]
Q2: What are the known off-target receptors for this compound?
A2: Studies have revealed that in addition to its high affinity for GPR10, the lipidization of PrRP31 increases its binding affinity for neuropeptide FF (NPFF) receptors, specifically NPFF-1 and NPFF-2.[7][8] This interaction with NPFF receptors is a primary consideration for potential off-target effects.
Q3: Why is it important to consider these off-target interactions?
Q4: What are the downstream signaling pathways activated by this compound?
A4: Upon binding to GPR10, this compound has been shown to activate several intracellular signaling pathways, including the MAPK/ERK1/2, protein kinase B (Akt), and CREB pathways.[7] GPR10 primarily couples through Gq and Gi/Go proteins, leading to downstream events like calcium mobilization and ERK activation.[10] It is important to determine if observed cellular responses are a result of these pathways being activated by the intended GPR10 target or by off-target receptors.
Troubleshooting Guide
Q5: I am observing unexpected physiological effects (e.g., changes in blood pressure, altered pain sensitivity) in my in vivo experiments. Could these be off-target effects?
A5: Yes, such effects could be due to the engagement of off-target NPFF receptors. The NPFF system is known to influence cardiovascular regulation and pain pathways.
Troubleshooting Steps:
-
Dose-Response Analysis: Determine the minimal effective concentration of this compound for your desired GPR10-mediated effect. Off-target effects are more common at higher concentrations.[9]
-
Use of Selective Antagonists: If available, use selective antagonists for NPFF-1 and NPFF-2 receptors in parallel with your this compound treatment. If the unexpected effect is blocked by an NPFF antagonist, it is likely an off-target effect.
-
Control Peptide: Compare the effects of this compound with the natural, non-lipidized PrRP31. Natural PrRP31 has a minimal impact on NPFF receptors and lower stability.[11][12] If this compound produces the effect but PrRP31 does not, it points towards an off-target or stability-related mechanism.
-
Knockout/Knockdown Models: If feasible, use animal models or cell lines where GPR10, NPFF-1, or NPFF-2 receptors have been genetically knocked out or knocked down to isolate the receptor responsible for the observed effect.
Q6: My in vitro results are inconsistent or show high background signaling. How can I determine if this is due to off-target binding?
A6: Inconsistent results in vitro can stem from interactions with unintended receptors expressed in your cell line or from peptide instability and aggregation.
Troubleshooting Steps:
-
Receptor Expression Profiling: Verify the expression profile of your cell line. Confirm high expression of GPR10 and check for the presence of NPFF-1 and NPFF-2 receptors using techniques like qPCR or Western blot.
-
Competitive Binding Assays: Perform competitive binding assays using radiolabeled ligands for GPR10 and NPFF receptors. This will help quantify the binding affinity of this compound to each receptor and determine its selectivity profile.
-
Validate with a Secondary Ligand: Use a structurally different GPR10 agonist. If this secondary agonist reproduces the desired effect without the background noise, the issue is likely specific to this compound's off-target interactions.[9]
-
Assess Peptide Quality: Ensure the purity and integrity of your this compound stock. Peptide degradation can lead to fragments with altered activity. Use techniques like HPLC and Mass Spectrometry to confirm peptide quality.
Data Presentation
Table 1: Receptor Binding & Activation Profile of PrRP Analogs
| Compound | Primary Target | Known Off-Targets | Key Effects |
|---|---|---|---|
| PrRP31 (Natural) | GPR10 | Minimal | Anorexigenic, low stability.[1][11] |
| This compound | GPR10 | NPFF-1, NPFF-2 | Potent, long-lasting anorexigenic, anti-obesity, glucose-lowering, anti-inflammatory effects.[7][8][13] |
Experimental Protocols
Protocol 1: Assessing Receptor Specificity with a Competitive Binding Assay
-
Cell Culture: Culture HEK293 cells stably expressing human GPR10, NPFF-1, or NPFF-2.
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., ¹²⁵I-PrRP31 for GPR10) to each well containing the cell membranes.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Detection: Harvest the membranes onto filter mats and count the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the radioligand.
Protocol 2: Analysis of Downstream ERK Phosphorylation
-
Cell Treatment: Seed cells (e.g., GPR10-expressing CHO cells) in a multi-well plate. Starve the cells in a serum-free medium before treatment.
-
Stimulation: Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify total protein concentration in the lysates.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phosphorylated ERK1/2 (p-ERK).
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands.
-
Quantification: Measure the band intensity using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the fold change in phosphorylation.
Visualizations
Caption: GPR10 signaling cascade activated by this compound.
Caption: On-target vs. potential off-target effects of this compound.
Caption: Logical workflow for troubleshooting off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. avcr.cz [avcr.cz]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipidized neuropeptide as a strong anti-obesity and antidiabetic agent [uochb.cz]
troubleshooting palm11-PrRP31 instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with palm11-PrRP31. The information is designed to address common challenges related to the stability and handling of this lipidated peptide in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lyophilized this compound will not dissolve in aqueous buffers like PBS. What should I do?
A1: This is a common issue due to the palmitoyl (B13399708) group, which significantly increases the hydrophobicity of the peptide.[1][2] Direct dissolution in aqueous buffers is often unsuccessful.
Troubleshooting Steps:
-
Use an Organic Solvent for Initial Dissolution:
-
First, try to dissolve the peptide in a small amount of an organic solvent.[3] Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[3] For basic peptides, 10-25% acetic acid can also be effective.[3]
-
Ensure the initial concentration is high to use a minimal volume of the organic solvent.
-
-
Gradual Dilution:
-
Once the peptide is fully dissolved in the organic solvent, slowly add this solution dropwise to your desired aqueous buffer while vortexing or stirring.[3]
-
If you observe any precipitation or turbidity, you have likely exceeded the solubility limit in that buffer.
-
-
Sonication:
-
Brief sonication in a water bath can help break up aggregates and improve dissolution.[3] Avoid excessive heating of the sample during this process.
-
Q2: I've dissolved my this compound, but I'm seeing precipitation or aggregation over time. How can I prevent this?
A2: Instability in solution can be caused by several factors, including improper storage, buffer composition, and repeated freeze-thaw cycles.
Preventative Measures:
-
Aliquot Your Stock Solution: To avoid repeated freeze-thaw cycles, which can degrade peptides, it is highly recommended to aliquot your stock solution into single-use volumes.[3][4][5][6]
-
Optimal Storage: Store peptide solutions frozen at -20°C for short-term and -80°C for long-term storage.[3][5][7]
-
pH Considerations: For general peptide stability, a slightly acidic buffer (pH 5-6) is often recommended.[5][6] For peptides with free cysteine residues, which can oxidize at pH > 7, using degassed acidic buffers is crucial.[8]
-
Use Sterile Buffers: To prevent bacterial degradation, always use sterile buffers for reconstitution and dilution.[6]
Q3: How should I store the lyophilized powder and reconstituted solutions of this compound?
A3: Proper storage is critical for maintaining the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Short- to Medium-term | Keep in a desiccator to prevent moisture absorption.[3][4][7] |
| -80°C | Long-term (Years) | Gold standard for long-term preservation.[3][4][7] | |
| Reconstituted Solution | 4°C | Very Short-term (up to a week) | Not generally recommended; stability is limited. |
| -20°C | Short-term | Aliquot to avoid freeze-thaw cycles.[5][6] | |
| -80°C | Long-term | Best practice for preserving solutions.[3][5][7] |
Important Handling Tip: Before opening a vial of lyophilized peptide that has been stored in a freezer, allow it to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing inside the vial, which can compromise the peptide's stability.[6][8]
Q4: What is the expected stability of this compound in plasma for in vivo studies?
A4: The palmitoylation of PrRP31 was specifically designed to increase its stability in plasma. Studies have shown that lipidized PrRP analogs are significantly more stable in rat plasma than the natural, non-lipidized form, with stability lasting for more than 24 hours.[9] This enhanced stability allows for its central effects after peripheral administration.[4][10][11][12]
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
This protocol provides a general method for solubilizing the hydrophobic this compound peptide.
Materials:
-
Lyophilized this compound
-
High-purity Dimethyl sulfoxide (DMSO)
-
Sterile, deionized water or desired sterile aqueous buffer (e.g., PBS, pH 5-7)
-
Sterile, low-adhesion microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Weigh the desired amount of peptide in a sterile, low-adhesion microcentrifuge tube.
-
Add a minimal volume of 100% DMSO to the peptide. For example, for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of peptide.
-
Vortex thoroughly until the peptide is completely dissolved. A brief sonication (5-10 minutes) may be used to aid dissolution if necessary.
-
While vortexing the desired aqueous buffer, slowly and dropwise add the DMSO-peptide stock solution to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
For storage, immediately aliquot the solution into single-use volumes and store at -80°C.
Protocol 2: Assessing Peptide Stability in Solution via RP-HPLC
This protocol outlines a general method to assess the stability of this compound in a specific buffer over time.
Materials:
-
Reconstituted this compound solution
-
Incubator or water bath
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Autosampler vials
Methodology:
-
Prepare a solution of this compound in the buffer of interest at the desired concentration.
-
Immediately inject a sample of this solution (Time 0) onto the RP-HPLC system to obtain an initial purity profile.
-
Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Analyze the chromatograms by integrating the peak area of the intact this compound.
-
Calculate the percentage of remaining intact peptide at each time point relative to the Time 0 sample.
-
Plot the percentage of intact peptide versus time to determine the stability profile under the tested conditions.
Visualizations
Signaling Pathway of PrRP via GPR10
Caption: PrRP-GPR10 signaling cascade.
Troubleshooting Workflow for this compound Solubility
Caption: Workflow for dissolving this compound.
References
- 1. eagle.co.ug [eagle.co.ug]
- 2. Palmitoylation - Wikipedia [en.wikipedia.org]
- 3. lifetein.com [lifetein.com]
- 4. nordscipeptides.com [nordscipeptides.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. jpt.com [jpt.com]
- 8. bachem.com [bachem.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of palm11-PrRP31
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of palm11-PrRP31's oral bioavailability.
I. Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for specific issues that may arise during your experiments.
A. Caco-2 Permeability Assays
Question: My apparent permeability coefficient (Papp) for this compound is unexpectedly low, suggesting poor absorption. What are the potential causes and troubleshooting steps?
Answer:
Low Papp values in a Caco-2 assay can stem from several factors. Here's a systematic troubleshooting approach:
-
Monolayer Integrity:
-
Issue: A compromised Caco-2 monolayer can lead to inaccurate permeability measurements.
-
Troubleshooting:
-
Verify TEER values: Ensure Transepithelial Electrical Resistance (TEER) values are within the acceptable range for your laboratory's established standards, both before and after the transport experiment. A significant drop in TEER post-experiment suggests cytotoxicity or disruption of the monolayer.
-
Lucifer Yellow Co-assay: Include Lucifer Yellow, a membrane-impermeable fluorescent marker, in your assay. High levels of Lucifer Yellow in the basolateral chamber indicate a leaky monolayer.
-
-
-
Compound-Specific Issues:
-
Issue: The inherent properties of this compound or its formulation may be the cause.
-
Troubleshooting:
-
Solubility: Poor aqueous solubility can limit the concentration of the peptide at the apical surface. Confirm the solubility of this compound in the transport buffer. If solubility is an issue, consider using a different buffer system or including non-toxic solubilizing agents.
-
Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can actively pump the compound back into the apical chamber. To investigate this, perform a bi-directional transport assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. You can confirm the involvement of specific transporters by co-incubating with known inhibitors like verapamil (B1683045) for P-gp.
-
-
-
Experimental Conditions:
-
Issue: Suboptimal experimental conditions can affect the results.
-
Troubleshooting:
-
Incubation Time: Ensure the incubation time is sufficient for detectable transport. You may need to optimize the time course of the experiment.
-
pH of Buffers: The pH of the apical and basolateral buffers should mimic physiological conditions (e.g., apical pH 6.5, basolateral pH 7.4).
-
-
Question: I am observing high variability in my Caco-2 permeability results between experiments. How can I improve reproducibility?
Answer:
High variability can be addressed by standardizing your protocol and cell culture practices:
-
Cell Culture Consistency:
-
Passage Number: Use Caco-2 cells within a consistent and validated passage number range. High passage numbers can lead to phenotypic changes.
-
Seeding Density: Ensure a consistent cell seeding density to achieve a confluent monolayer at the same time for each experiment.
-
Differentiation Period: Strictly adhere to the 21-day differentiation period for the Caco-2 cells to form a well-polarized monolayer with tight junctions.
-
-
Assay Protocol Standardization:
-
Reagent Preparation: Prepare fresh buffers and solutions for each experiment.
-
Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize volume errors.
-
Plate Shaking: If using an orbital shaker, ensure the speed and duration are consistent across all experiments.
-
B. In Vivo Pharmacokinetic Studies
Question: After oral administration of this compound to rats, the plasma concentrations are below the limit of quantification (BLQ). What could be the reasons and how can I address this?
Answer:
BLQ plasma concentrations after oral dosing are a common challenge with peptides. Here are potential causes and solutions:
-
Low Oral Bioavailability:
-
Issue: Despite lipidation, the oral bioavailability of this compound may still be very low due to enzymatic degradation and poor permeation across the gastrointestinal (GI) tract.
-
Troubleshooting:
-
Formulation Enhancement: Consider formulating this compound with permeation enhancers (e.g., sodium caprate) or enzyme inhibitors (e.g., aprotinin) to protect it from degradation and improve absorption.[1]
-
Dose Escalation: If toxicologically permissible, increase the oral dose to achieve detectable plasma concentrations.
-
-
-
Analytical Method Sensitivity:
-
Issue: The analytical method may not be sensitive enough to detect the low concentrations of the peptide in plasma.
-
Troubleshooting:
-
Optimize LC-MS/MS Method: Refine your liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This could involve optimizing the sample extraction procedure (e.g., solid-phase extraction), improving chromatographic separation, or enhancing mass spectrometric detection parameters.
-
Use a More Sensitive Instrument: If available, utilize a more sensitive mass spectrometer.
-
-
-
Rapid Clearance:
-
Issue: The peptide may be rapidly cleared from the circulation.
-
Troubleshooting:
-
Early Time Point Sampling: Ensure your blood sampling schedule includes very early time points post-dosing (e.g., 5, 15, 30 minutes) to capture the peak plasma concentration (Cmax) before it is cleared.
-
-
Question: The pharmacokinetic profile of orally administered this compound shows high inter-animal variability. What are the contributing factors and how can I minimize this?
Answer:
High inter-animal variability is common in oral pharmacokinetic studies. The following factors can contribute to this:
-
Physiological Variability:
-
Gastrointestinal Transit Time: Differences in gastric emptying and intestinal transit time among animals can lead to variable absorption profiles.
-
Food Effects: The presence of food in the stomach can significantly impact drug absorption. Ensure a consistent fasting period for all animals before dosing.
-
-
Dosing Procedure:
-
Gavage Technique: Inconsistent oral gavage technique can lead to variability in the amount of drug delivered to the stomach. Ensure all personnel are properly trained and use a consistent technique.
-
Formulation Homogeneity: If this compound is administered as a suspension, ensure it is well-mixed before and during dosing to prevent settling and ensure each animal receives the correct dose.
-
II. Data Presentation
While specific oral bioavailability data for this compound is not publicly available, the following table presents pharmacokinetic data for oral semaglutide , a lipidated GLP-1 analog, which serves as a representative example of a peptide with enhanced oral absorption. This data can be used for comparative purposes.
| Parameter | Oral Semaglutide (10 mg) | Reference |
| Bioavailability (%) | ~0.8% (with ≤ 120 mL of water and 30 min post-dose fasting) | [1] |
| Tmax (hours) | 1.0 - 1.75 | [2] |
| Cmax | Varies with dosing conditions | [3] |
| t1/2 (half-life) | Approximately 1 week | [2] |
III. Experimental Protocols
A. Caco-2 Cell Permeability Assay
Objective: To determine the in vitro permeability of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto permeable Transwell® inserts at an appropriate density and allow them to differentiate for 21 days, with media changes every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the TEER of the Caco-2 monolayers using a voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS containing a known concentration of this compound to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
B. In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Methodology:
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
-
Administer a single oral dose via gavage at a predetermined volume based on the animal's body weight.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent peptide degradation.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Processing and Analysis:
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from the plasma using a suitable method (e.g., protein precipitation or solid-phase extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).
-
If intravenous data is available, calculate the absolute oral bioavailability (F%) as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
IV. Mandatory Visualizations
Signaling Pathway of Prolactin-Releasing Peptide (PrRP)
Caption: Signaling cascade initiated by this compound binding to the GPR10 receptor.
Experimental Workflow for Caco-2 Permeability Assay
References
Technical Support Center: Refining Palm11-PrRP31 Administration in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palm11-PrRP31 in rodent models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
I. FAQs: Solution Preparation and Handling
Q1: What is the recommended vehicle for dissolving this compound for in vivo administration?
A1: For intraperitoneal (IP) injections, this compound can be dissolved in sterile, pyrogen-free saline.[1][2] This has been successfully used in multiple studies. For other administration routes or higher concentrations, alternative vehicles may be necessary.
Q2: Are there any specific instructions for dissolving this compound?
A2: While direct protocols for this compound are not extensively detailed in public literature, general guidelines for palmitoylated peptides suggest the following to aid dissolution and prevent aggregation:
-
Initial Dissolution: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) is recommended before dilution with an aqueous buffer.
-
Sonication: Brief sonication can help to break up any aggregates and facilitate dissolution.
-
Warming: Gentle warming of the solution may also improve solubility.
Q3: What is the stability of this compound in solution and how should it be stored?
-
Short-term Storage: Store solutions at 4°C for use within a few days.
-
Long-term Storage: For longer storage, it is recommended to aliquot the solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation or aggregation of my this compound solution. What can I do?
A4: Aggregation is a common issue with peptide therapeutics and can be influenced by factors such as pH, temperature, and concentration.[4][5] To troubleshoot aggregation:
-
Check pH: The net charge of the peptide, influenced by the pH of the solution, can affect its propensity to aggregate. Ensure the pH of your vehicle is compatible with the peptide.
-
Lower Concentration: Try dissolving the peptide at a lower concentration.
-
Add a Surfactant: A small amount of a non-ionic surfactant, such as Tween-80, may help to prevent aggregation.
-
Use a Different Solvent: If aqueous solutions are problematic, consider using a vehicle with a co-solvent like DMSO, but ensure it is compatible with your experimental model and administration route.
II. Troubleshooting Administration Techniques
Intraperitoneal (IP) Injection
Q5: What is the recommended dosage for this compound administered via IP injection?
A5: A commonly used and effective dose for this compound in rats is 5 mg/kg, administered once daily.[1][2][6]
Q6: What are common problems encountered during IP injections and how can I avoid them?
A6: Common issues with IP injections include injection into the gastrointestinal tract, bladder, or subcutaneous tissue. To minimize these risks:
-
Proper Restraint: Ensure the rodent is properly restrained to prevent movement during the injection.
-
Correct Needle Angle and Location: Insert the needle at a 15-30 degree angle in the lower quadrant of the abdomen, avoiding the midline to prevent bladder puncture.
-
Aspiration: Gently aspirate before injecting to ensure the needle has not entered a blood vessel or organ.
| Parameter | Mouse | Rat |
| Needle Gauge | 25-27 G | 23-25 G |
| Injection Volume | Up to 10 mL/kg | Up to 10 mL/kg |
| Injection Site | Lower abdominal quadrant | Lower abdominal quadrant |
Intracerebroventricular (ICV) Injection
Q7: What is a suitable vehicle for ICV administration of this compound?
A7: For ICV injections, the vehicle must be sterile, pyrogen-free, and isotonic with the cerebrospinal fluid (CSF). While saline can be used, artificial CSF (aCSF) is the preferred vehicle as it more closely mimics the composition of the brain's extracellular fluid. For lipidated peptides that may have poor aqueous solubility, a co-solvent like DMSO may be necessary, but the final concentration of DMSO should be kept to a minimum (typically <1%) to avoid neurotoxicity.
Q8: What are the key considerations for a successful ICV injection?
A8: Accuracy of the injection site is critical for ICV administration.
-
Stereotaxic Apparatus: Use of a stereotaxic frame is highly recommended for accurate targeting of the cerebral ventricles.
-
Injection Rate: Inject the solution slowly to prevent a rapid increase in intracranial pressure. A rate of 0.5-1 µL/minute is generally recommended.
-
Cannula Placement: Ensure the injection cannula is inserted to the correct depth to reach the lateral ventricle.
| Parameter | Mouse | Rat |
| Injection Volume | 1-5 µL | 5-10 µL |
| Injection Rate | 0.5-1 µL/min | 0.5-1 µL/min |
| Typical Coordinates (from Bregma) | AP: -0.3mm, ML: ±1.0mm, DV: -2.5mm | AP: -0.8mm, ML: ±1.5mm, DV: -3.5mm |
Oral Gavage
Q9: Can this compound be administered orally? What are the challenges?
A9: Oral administration of peptides, especially lipidated ones, is challenging due to degradation by proteases in the gastrointestinal tract and poor absorption across the intestinal epithelium. Without a protective formulation, the oral bioavailability of this compound is expected to be very low.
Q10: Are there any formulation strategies to improve the oral delivery of this compound?
A10: Several strategies are being explored to enhance the oral bioavailability of peptides:
-
Enteric Coatings: These protect the peptide from the acidic environment of the stomach and release it in the more neutral pH of the small intestine.
-
Permeation Enhancers: Compounds that transiently increase the permeability of the intestinal epithelium can improve peptide absorption.
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can protect the peptide from degradation and enhance its absorption.[7][8][9]
| Parameter | Mouse | Rat |
| Gavage Needle Gauge | 20-22 G | 16-18 G |
| Maximum Volume | 10 mL/kg | 10 mL/kg |
III. Experimental Protocols
Detailed Methodology for Intraperitoneal (IP) Injection of this compound
-
Preparation of Dosing Solution:
-
Aseptically dissolve this compound in sterile, pyrogen-free saline to the desired concentration (e.g., for a 5 mg/kg dose in a 250g rat receiving an injection volume of 1 mL/kg, the concentration would be 1.25 mg/mL).
-
Ensure the solution is clear and free of particulates. If needed, use brief sonication to aid dissolution.
-
-
Animal Restraint:
-
Gently restrain the rodent, ensuring a firm but not restrictive grip. For rats, one common method is to hold the animal by the scruff of the neck with one hand while supporting the lower body with the other.
-
-
Injection Procedure:
-
Using a new sterile syringe and needle (23-25 G for rats), draw up the calculated volume of the this compound solution.
-
Position the needle at a 15-30 degree angle to the abdominal wall in the lower right or left quadrant.
-
Insert the needle through the skin and abdominal muscle layers.
-
Gently aspirate to check for the presence of blood, urine, or intestinal contents. If any are drawn, withdraw the needle and reinject at a different site with a new needle.
-
If aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
IV. Signaling Pathways and Experimental Workflows
The neuroprotective and metabolic effects of this compound are mediated through the activation of specific intracellular signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.
This compound Signaling Pathways
This compound has been shown to activate pro-survival and growth pathways, including the PI3K-PKB/Akt and ERK-CREB signaling cascades.[10] In the context of inflammation, this compound can suppress the Toll-like receptor 4 (TLR4) signaling pathway .[1]
Caption: Signaling pathways activated and inhibited by this compound.
Experimental Workflow for In Vivo Administration
The following diagram outlines a general workflow for administering this compound to rodents and assessing its effects.
Caption: General experimental workflow for this compound administration.
Logical Relationship for Troubleshooting Solution Preparation
This diagram illustrates a decision-making process for troubleshooting issues with this compound solution preparation.
Caption: Troubleshooting logic for this compound solution preparation.
References
- 1. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avcr.cz [avcr.cz]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of protein aggregation in vitro and in vivo by a natural osmoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. telekiresearch.wordpress.com [telekiresearch.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Oral Peptide or Protein-Based Drug Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in experimental results with palm11-PrRP31
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with palm11-PrRP31. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound is a lipidized analog of the naturally occurring prolactin-releasing peptide (PrRP).[1][2] This modification, the attachment of a palmitoyl (B13399708) group at position 11, increases its stability and allows it to act centrally after peripheral administration.[2][3] Its primary functions include anorexigenic (appetite-suppressing) effects, anti-obesity and glucose-lowering properties, and neuroprotective and anti-inflammatory effects.[1][3][4]
Q2: How does this compound exert its effects?
A2: this compound activates several key cellular signaling pathways. In neuroblastoma cells, it has been shown to upregulate the phosphoinositide-3 kinase-protein kinase B/Akt (PI3K-PKB/Akt) and the extracellular signal-regulated kinase/cAMP response element-binding protein (ERK-CREB) signaling pathways, which are involved in cell survival and growth.[1] Additionally, it has been observed to suppress the Toll-like receptor 4 (TLR4) signaling pathway, which is associated with inflammation.[4]
Q3: Is functional leptin signaling necessary for the action of this compound?
A3: Yes, for its anti-obesity effects, functional leptin signaling is crucial.[5] Studies in rodent models with disrupted leptin signaling, such as Koletsky rats and Zucker diabetic fatty (ZDF) rats, have shown that this compound does not reduce body weight in these animals.[5][6] However, its beneficial effects on glucose metabolism appear to be independent of leptin signaling.[5]
Q4: What are the potential therapeutic applications of this compound?
A4: Given its multifaceted activity, this compound is being investigated as a potential therapeutic agent for obesity, type 2 diabetes, and inflammatory disorders.[2][4] Its neuroprotective properties also suggest potential applications in the treatment of neurodegenerative diseases.[1]
Troubleshooting Guide
Issue 1: No significant effect on body weight or food intake is observed in an animal model of obesity.
| Potential Cause | Troubleshooting Step |
| Impaired Leptin Signaling: | The animal model may have a defect in the leptin signaling pathway. Verify the genotype and phenotype of the animal model. Consider using a model with intact leptin signaling, such as diet-induced obesity (DIO) models in wild-type animals.[5][6] |
| Incorrect Dosage or Administration: | Ensure the correct dosage is being administered. A commonly effective dose in rodents is 5 mg/kg.[4][7] The route of administration (e.g., intraperitoneal or subcutaneous) and frequency should also be consistent with established protocols.[6][7] |
| Peptide Instability: | Although more stable than native PrRP31, ensure proper storage and handling of the peptide to maintain its bioactivity. |
| Insufficient Treatment Duration: | The anti-obesity effects of this compound are often observed after chronic administration. Review the duration of the treatment period; studies have shown effects after several weeks of administration.[3][6] |
Issue 2: High variability in glucose tolerance test results between subjects.
| Potential Cause | Troubleshooting Step |
| Differences in Fasting Time: | Ensure all animals are fasted for a consistent period before the oral glucose tolerance test (OGTT).[7] |
| Variability in Glucose Administration: | Administer a consistent dose of glucose solution (e.g., 2 g/kg body weight) to all animals.[7] |
| Inconsistent Sampling Times: | Collect blood samples at precise time points after glucose administration (e.g., 0, 30, 60, 90, 120, and 180 minutes).[7] |
Issue 3: Unexpected inflammatory response or lack of anti-inflammatory effect.
| Potential Cause | Troubleshooting Step |
| Model of Inflammation: | The anti-inflammatory effects of this compound have been demonstrated in a lipopolysaccharide (LPS)-induced inflammation model.[4] The choice of inflammatory stimulus is critical. |
| Timing of Treatment: | Pre-treatment with this compound before the inflammatory challenge may be necessary to observe its protective effects.[4] |
| Biomarkers Measured: | Assess a panel of relevant inflammatory markers, such as tumor necrosis factor-α (TNF-α) and components of the TLR4 signaling pathway, to comprehensively evaluate the anti-inflammatory response.[4] |
Experimental Protocols & Data
Key Experimental Protocols
1. Induction of Diet-Induced Obesity (DIO) in Rodents:
-
Animals: C57BL/6J mice or Wistar Kyoto (WKY) rats are commonly used.[3][6]
-
Diet: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-52 weeks to induce obesity and metabolic disturbances.[3][6][8]
-
Monitoring: Body weight and food intake are monitored regularly. Glucose tolerance tests can be performed to assess metabolic dysfunction.
2. Administration of this compound:
-
Preparation: The peptide is typically dissolved in saline.[4]
-
Administration: Administration can be via intraperitoneal (IP) or subcutaneous (SC) injection, often once or twice daily.[6][7] For long-term studies, osmotic pumps can be used for continuous infusion.[5]
3. Oral Glucose Tolerance Test (OGTT):
-
Fasting: Animals are fasted overnight (e.g., 6-16 hours).[7]
-
Glucose Administration: A baseline blood sample is taken (t=0), followed by oral gavage of a glucose solution (typically 2 g/kg body weight).[7]
-
Blood Sampling: Blood samples are collected from the tail vein at specified time points (e.g., 30, 60, 90, 120, 180 minutes) after glucose administration.[7]
-
Analysis: Blood glucose levels are measured using a glucometer.
Quantitative Data Summary
Table 1: Effect of this compound on Metabolic Parameters in Diet-Induced Obese (DIO) Rodents
| Parameter | Animal Model | Treatment Group | Result | Reference |
| Body Weight | DIO Mice | This compound | Significant decrease | [6] |
| Food Intake | DIO Mice | This compound | Significant decrease | [6] |
| Glucose Tolerance | DIO WKY Rats | This compound | Improved | [3][8] |
| Plasma Leptin | DIO Mice | This compound | Significant decrease | [6] |
Table 2: Effect of this compound in Rodent Models with Impaired Leptin Signaling
| Parameter | Animal Model | Treatment Group | Result | Reference |
| Body Weight | SHROB Rats | This compound | No significant change | [6] |
| Body Weight | fa/fa Rats | This compound | No significant change | [5] |
| Glucose Tolerance | SHROB Rats | This compound | Improved | [9] |
| Glucose Tolerance | fa/fa Rats | This compound | No attenuation | [5] |
Signaling Pathways & Workflows
Caption: Signaling pathway of this compound leading to cell survival and growth.
Caption: General experimental workflow for evaluating this compound in DIO models.
References
- 1. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidized neuropeptide as a strong anti-obesity and antidiabetic agent [uochb.cz]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avcr.cz [avcr.cz]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Optimization for palm11-PrRP31 in Primary Neuronal Cultures
Welcome to the technical support center for utilizing palm11-PrRP31 in your primary neuronal culture experiments. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their studies with this potent neuroprotective peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound is a lipidized analog of the prolactin-releasing peptide (PrRP). The addition of palmitic acid at the 11th position enhances its stability and allows it to cross the blood-brain barrier, enabling central action after peripheral administration.[1][2] Its primary functions include neuroprotection, regulation of food intake, and modulation of inflammatory responses.[3][4]
Q2: Which signaling pathways are activated by this compound in neuronal cells?
A2: In neuronal cells, this compound has been shown to significantly activate key survival and growth pathways. These include the phosphoinositide-3 kinase-protein kinase B/Akt (PI3K-PKB/Akt) and the extracellular signal-regulated kinase/cAMP response element-binding protein (ERK-CREB) signaling pathways.[3] It has also been found to attenuate the Toll-like receptor 4 (TLR4) signaling pathway during inflammation.[4]
Q3: What are the potential therapeutic applications of this compound?
A3: Given its neuroprotective and anti-inflammatory effects, this compound is being investigated for its potential in treating neurodegenerative diseases and inflammatory disorders.[3][4] Studies have also highlighted its anti-obesity and glucose-lowering properties, suggesting its use in managing metabolic syndromes.[5]
Q4: Is this compound's effect dependent on leptin signaling?
A4: The anorexigenic (appetite-suppressing) effects of this compound appear to be dependent on functional leptin signaling.[2][6] However, its beneficial effects on glucose metabolism seem to be independent of the leptin signaling pathway.[2]
Experimental Protocols
General Protocol for Primary Neuronal Culture
This protocol provides a general framework for establishing primary neuronal cultures from rodent embryos. Specific details may need to be optimized based on the neuronal type and experimental goals.
Materials:
-
Embryonic rodent brains (e.g., E17-E18 mouse or rat)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture vessels
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Dissection: Aseptically dissect the desired brain region (e.g., hippocampus, cortex) from embryonic day 17-18 rodent pups in chilled dissection medium.
-
Enzymatic Digestion: Transfer the tissue to an enzymatic dissociation solution and incubate according to the manufacturer's instructions to dissociate the tissue into a single-cell suspension.
-
Mechanical Dissociation: Gently triturate the tissue using a fire-polished Pasteur pipette to further dissociate the cells.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed neuronal culture medium, and count the viable cells. Plate the neurons onto poly-lysine coated culture vessels at the desired density.
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Replace half of the culture medium every 3-4 days.
Protocol for this compound Treatment
Objective: To investigate the neuroprotective or signaling effects of this compound on primary neuronal cultures.
Materials:
-
Established primary neuronal cultures (e.g., 7-10 days in vitro)
-
This compound peptide
-
Vehicle control (e.g., sterile PBS or DMSO, depending on peptide solubility)
-
Assay-specific reagents (e.g., antibodies for western blotting, reagents for viability assays)
Procedure:
-
Peptide Preparation: Reconstitute the lyophilized this compound peptide in a sterile vehicle to create a stock solution. Further dilute the stock solution in neuronal culture medium to the desired final concentrations.
-
Treatment:
-
For neuroprotection assays, pre-treat the neuronal cultures with various concentrations of this compound for a specific duration (e.g., 2-24 hours) before exposing them to a neurotoxic agent (e.g., methylglyoxal).[3]
-
For signaling pathway analysis, treat the cultures with this compound for various time points (e.g., 5, 15, 30, 60 minutes) to capture the dynamics of protein phosphorylation.
-
-
Controls: Include a vehicle-treated control group and a negative control (e.g., scrambled peptide) to ensure the observed effects are specific to this compound.[3] A positive control known to activate the pathway of interest (e.g., insulin (B600854) for the PI3K/Akt pathway) can also be beneficial.[3]
-
Analysis: Following treatment, harvest the cells for downstream analysis such as Western blotting, immunocytochemistry, or cell viability assays (e.g., MTT or LDH assay).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low neuronal viability after plating | Harsh dissociation procedure (over-digestion or excessive trituration). | Optimize enzyme concentration and incubation time. Use a fire-polished pipette for gentle trituration. |
| Poor quality of coating on culture vessels. | Ensure complete and even coating with poly-lysine. Test different coating substrates. | |
| Peptide precipitation in culture medium | Low solubility of this compound at the working concentration. | Prepare fresh stock solutions. Consider using a different vehicle (e.g., a small percentage of DMSO) if compatible with your cells. Perform a solubility test before adding to cultures. |
| Inconsistent or no effect of this compound | Suboptimal peptide concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal parameters for your specific neuronal culture and experimental endpoint. |
| Peptide degradation. | Store the peptide stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| High background in signaling pathway analysis (Western blotting) | Insufficient washing steps or non-specific antibody binding. | |
| Variability between experimental replicates | Inconsistent cell plating density. | Ensure accurate cell counting and even distribution of cells when plating. |
| Differences in treatment application. | Add the treatment solution gently and consistently across all wells. |
Data Presentation
Table 1: Effect of PrRP31 and this compound on ERK-CREB Signaling Pathway in SH-SY5Y Cells
| Treatment | p-ERK/ERK (% increase) | p-CREB/CREB (% increase) |
| PrRP31 | 36% | 68% |
| This compound | 74% | 238% |
Data summarized from a study on the SH-SY5Y neuroblastoma cell line, which can provide a reference for expected effects in primary neurons.[3]
Visualizations
Signaling Pathways
Caption: Signaling pathways activated by this compound.
Experimental Workflow
Caption: Experimental workflow for studying this compound.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avcr.cz [avcr.cz]
Technical Support Center: Enhancing the Stability of palm11-PrRP31 for Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of palm11-PrRP31 for chronic in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it more stable than native PrRP31?
A1: this compound is a lipidated analog of the anorexigenic neuropeptide, prolactin-releasing peptide (PrRP31).[1][2][3] Specifically, it is the 31-amino acid PrRP peptide that has been modified by the attachment of a palmitic acid (a C16 fatty acid) to the lysine (B10760008) residue at position 11 via a γ-glutamic acid linker.[1] This modification, known as palmitoylation, significantly increases the peptide's stability and prolongs its half-life in circulation.[2] The enhanced stability is primarily due to the fatty acid moiety, which allows this compound to bind to serum albumin, thereby protecting it from rapid renal excretion and enzymatic degradation.[2][4]
Q2: I am observing a loss of this compound activity in my long-term study. What are the potential causes?
A2: While this compound is designed for enhanced stability, loss of activity over time in a chronic study setting can still occur due to a variety of factors. These may include:
-
Proteolytic Degradation: Despite increased resistance, the peptide may still be susceptible to degradation by certain proteases over extended periods.
-
Aggregation: Peptides, especially at higher concentrations or under suboptimal storage conditions, can form aggregates, which are often inactive and can sometimes be immunogenic.
-
Oxidation: If the peptide sequence contains susceptible residues (like methionine or tryptophan), it can be prone to oxidation, leading to a loss of function.
-
Improper Storage and Handling: Repeated freeze-thaw cycles, exposure to light, or storage in inappropriate buffer conditions (pH, ionic strength) can compromise the peptide's integrity.
Q3: What are the best practices for handling and storing this compound to maximize its stability?
A3: To ensure the long-term stability and activity of this compound, follow these best practices:
-
Reconstitution: Reconstitute the lyophilized peptide using a sterile, high-purity solvent recommended by the manufacturer. For peptides with hydrophobic modifications like palmitoylation, a small amount of an organic solvent like DMSO may be required initially, followed by dilution in an appropriate aqueous buffer.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes before freezing.
-
Storage: For long-term storage, keep the aliquots at -20°C or -80°C. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but always refer to the manufacturer's specific recommendations.
-
Protection from Light: Store peptide solutions in amber vials or protect them from light to prevent photodegradation.
-
Buffer Selection: Use a buffer system that maintains a pH where the peptide is most stable. For many peptides, a slightly acidic pH (around 5-6) can minimize hydrolysis.
Q4: Can I further enhance the stability of this compound for my specific application?
A4: While this compound is already an optimized analog, further enhancements for specific chronic study designs could be explored through formulation strategies. These include:
-
Encapsulation: Incorporating the peptide into drug delivery systems like liposomes or polymeric nanoparticles can provide an additional protective barrier against degradation and control its release profile.
-
Use of Stabilizing Excipients: The formulation can be optimized by including cryoprotectants (for frozen storage), antioxidants, or specific buffering agents to maintain an optimal pH.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced therapeutic effect over time in a chronic study | 1. Peptide Degradation: The peptide is being cleared or degraded faster than anticipated in the specific animal model. 2. Aggregation: The peptide is forming inactive aggregates at the injection site or in circulation. 3. Immunogenicity: The host immune system is generating antibodies against the peptide. | 1. Confirm Peptide Integrity: Analyze stored aliquots and samples from the in vivo study (if possible) by HPLC to check for degradation products. 2. Optimize Dosing Regimen: Consider adjusting the dosing frequency or using a continuous delivery system (e.g., osmotic pumps) to maintain therapeutic concentrations. 3. Assess Aggregation: Use techniques like dynamic light scattering (DLS) to check for aggregates in the formulation. If aggregation is suspected, try different buffer conditions or lower concentrations. 4. Evaluate Immunogenicity: If feasible, perform an ELISA to detect anti-palm11-PrRP31 antibodies in the serum of the study animals. |
| Precipitation or cloudiness in the reconstituted peptide solution | 1. Poor Solubility: The peptide is not fully dissolved in the chosen solvent. 2. Aggregation: The peptide concentration is too high, or the pH of the solution is close to the peptide's isoelectric point (pI). 3. Buffer Incompatibility: Components of the buffer are causing the peptide to precipitate. | 1. Improve Solubilization: Briefly sonicate the solution. If solubility remains an issue, a small increase in the organic co-solvent (e.g., DMSO) might be necessary, ensuring it is compatible with the in vivo model. 2. Adjust pH: Modify the pH of the buffer to be further away from the pI of the peptide. 3. Change Buffer: Test different buffer systems for compatibility. |
| Inconsistent results between different batches of the peptide | 1. Variability in Synthesis/Purification: Different batches may have slight variations in purity or counter-ion content. 2. Inconsistent Handling: Variations in storage or handling of different batches could lead to differences in stability. | 1. Request Certificate of Analysis (CoA): Always review the CoA for each batch, paying close attention to purity and peptide content. 2. Standardize Protocols: Ensure that all handling and storage procedures are standardized across all experiments and personnel. |
Data Presentation
Table 1: Qualitative Stability Comparison of PrRP31 and this compound
| Parameter | Native PrRP31 | This compound | Rationale for Enhancement |
| In Vitro Stability (Plasma) | Low (short half-life) | High (prolonged half-life; stable for >24h in rat plasma)[5] | Palmitoylation facilitates binding to serum albumin, protecting the peptide from enzymatic degradation.[2][4] |
| In Vivo Stability | Low | High | Reduced renal clearance and protection from proteases due to albumin binding. |
| Central Nervous System Penetration (Peripheral Administration) | Negligible | Enabled | The lipid moiety is thought to aid in crossing the blood-brain barrier. |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Synthesis of a Palmitoylated Peptide (Illustrative)
This protocol outlines the general steps for synthesizing a palmitoylated peptide like this compound on a solid-phase support using Fmoc chemistry.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using a solution of piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Wash the resin with DMF to remove excess reagents.
-
Repeat this cycle for each amino acid in the peptide sequence.
-
-
Palmitoylation at a Specific Lysine Residue:
-
At the desired lysine position (e.g., position 11), use an Fmoc-Lys(Mtt)-OH during the coupling step. The Mtt group is an orthogonal protecting group for the lysine side chain.
-
After completing the peptide chain, selectively remove the Mtt group using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), leaving other protecting groups intact.
-
Wash the resin thoroughly.
-
Couple Fmoc-Glu(O-tBu)-OH to the deprotected lysine side chain.
-
Remove the Fmoc group from the glutamic acid.
-
Activate palmitic acid with a coupling reagent and couple it to the free amine of the glutamic acid linker.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
-
Purification and Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical workflow for enhancing peptide stability via palmitoylation.
Caption: General experimental workflow for solid-phase synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What you need to know about peptide modifications - Fatty Acid Conjugation | MolecularCloud [molecularcloud.org]
- 5. avcr.cz [avcr.cz]
dealing with aggregation of palm11-PrRP31 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with palm11-PrRP31. Our goal is to help you overcome common challenges related to the aggregation of this peptide in aqueous solutions and to provide clear protocols and pathway information to support your experiments.
Troubleshooting Guide
Problem: My lyophilized this compound powder is difficult to dissolve.
Answer:
Due to its palmitoylated nature, this compound is hydrophobic and may require specific conditions for solubilization. Here is a step-by-step guide to dissolve your peptide effectively.
Experimental Protocol: Solubilization of this compound
-
Initial Assessment: Before opening, centrifuge the vial at 10,000 x g for 5 minutes to ensure all the lyophilized powder is at the bottom.[1]
-
Solvent Selection:
-
Primary Recommendation: For most in vivo and in vitro applications, sterile saline has been successfully used.[2]
-
Alternative for Hydrophobic Peptides: If solubility in saline is limited, you can first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly add the aqueous buffer of your choice.[1][3][4] Note: For cellular assays, it is recommended to keep the final DMSO concentration below 1% (v/v) to avoid toxicity.[3]
-
-
Reconstitution Procedure:
-
Verification: A successfully solubilized peptide solution should be clear and free of visible particulates.
Problem: My this compound solution is cloudy or shows signs of precipitation over time.
Answer:
Cloudiness or precipitation indicates that the peptide is aggregating in your aqueous solution. The following strategies can help you prevent or minimize this issue.
Strategies to Prevent Aggregation:
| Strategy | Recommendation | Rationale |
| pH Adjustment | The isoelectric point (pI) of a peptide is the pH at which it has no net electrical charge, making it least soluble. Based on its amino acid sequence (SRTHRHSMEIK(N-γ-E(N-palmitoyl))TPDINPAWYASRGIRPVGRF-NH2), the theoretical pI of the peptide backbone is basic. To increase solubility, adjust the pH of your buffer to be at least 2 units away from the pI. For this basic peptide, using a slightly acidic buffer may improve solubility. | At a pH away from the pI, the peptide will have a net positive or negative charge, leading to electrostatic repulsion between peptide molecules and reducing aggregation. |
| Concentration | Work with the lowest concentration of this compound that is suitable for your experiment. If a high concentration is necessary, consider the use of solubilizing agents. | Higher concentrations increase the likelihood of intermolecular interactions that lead to aggregation. |
| Temperature Control | Store stock solutions of this compound at -20°C or -80°C. For daily use, aliquot the stock solution to avoid repeated freeze-thaw cycles, which can promote aggregation. | Lower temperatures slow down the molecular motion and chemical degradation that can lead to aggregation. |
| Additives | Consider the use of excipients to stabilize the peptide solution. The choice of additive is peptide-dependent and may require optimization. | Additives can interact with the peptide to prevent self-association. |
Quantitative Assessment of Aggregation:
| Method | Description |
| UV-Vis Spectroscopy | Aggregation can be monitored by measuring the turbidity or light scattering of the solution at a wavelength where the peptide does not absorb (e.g., 340-600 nm). An increase in absorbance over time indicates aggregation.[6] |
| 1H NMR | Changes in the NMR spectrum, such as line broadening or chemical shift perturbations, can indicate peptide aggregation.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized and solubilized this compound?
A1: Lyophilized this compound should be stored at -20°C or -80°C in a desiccator. Once solubilized, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: Can I use buffers other than saline to dissolve this compound?
A2: Yes, however, given the peptide's basic nature, you may need to use a buffer with a pH that is significantly different from its isoelectric point to maintain solubility. It is always recommended to test the solubility of a small amount of the peptide in your desired buffer before preparing a large batch.
Q3: What should I do if my peptide has already aggregated?
A3: Depending on the nature of the aggregates, you may be able to resolubilize the peptide by sonication. If the aggregates are large and persistent, it is recommended to centrifuge the solution at high speed (e.g., >10,000 x g) to pellet the aggregates and use the clear supernatant. However, this will reduce the effective concentration of your peptide. For future preparations, consider the troubleshooting steps outlined above.
Q4: Are there any specific handling precautions for this compound?
A4: As with all peptides, it is important to handle this compound under sterile conditions to prevent microbial contamination. Due to its hydrophobic nature, be mindful of potential adsorption to plasticware. Using low-retention microcentrifuge tubes can help minimize this issue.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the known signaling pathways of this compound and a general experimental workflow for its use.
Caption: Signaling pathways activated by this compound.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Palm11-PrRP31 in Plasma
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the accurate quantification of Palm11-PrRP31 in plasma. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to quantify in plasma?
A1: this compound is a synthetically modified, palmitoylated analog of the endogenous neuropeptide Prolactin-Releasing Peptide (PrRP). The lipidation enhances its stability and allows it to cross the blood-brain barrier. Quantifying it in plasma is challenging due to several factors:
-
Low Concentrations: Like many neuropeptides, its circulating levels can be very low.
-
Complex Matrix: Plasma is a complex biological matrix containing abundant proteins, lipids, and salts that can interfere with the assay.
-
Peptide Stability: Although more stable than its parent peptide, this compound can still be susceptible to degradation by proteases in the plasma.
-
Non-Specific Binding: Peptides are prone to adsorbing to surfaces like collection tubes and pipette tips, leading to inaccurate measurements.
Q2: Which analytical methods are most suitable for quantifying this compound in plasma?
A2: The two primary methods for quantifying this compound in plasma are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS offers high specificity and the ability to distinguish between the parent peptide and any potential metabolites. It is considered the gold standard for quantitative bioanalysis.
-
ELISA provides a high-throughput and sensitive method, particularly useful for screening large numbers of samples. Commercial kits for PrRP are available and have been used to measure this compound.
Q3: How should plasma samples be collected and handled to ensure the stability of this compound?
A3: Proper sample handling is critical to prevent the degradation of this compound. Follow these guidelines:
-
Anticoagulant: Collect whole blood in tubes containing EDTA or heparin.
-
Protease Inhibitors: Immediately after collection, add a broad-spectrum protease inhibitor cocktail to the blood sample to prevent enzymatic degradation.
-
Centrifugation: Separate plasma by centrifuging at 1,000-2,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Storage: Aliquot the plasma into low-bind polypropylene (B1209903) tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Q4: What are "matrix effects" in LC-MS/MS analysis and how can they be minimized?
A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix. This can lead to inaccurate quantification. To minimize matrix effects:
-
Efficient Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering substances such as phospholipids.
-
Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from matrix components.
-
Internal Standards: The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
Troubleshooting Guides
LC-MS/MS Method
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Signal | 1. Inefficient extraction/recovery.2. Peptide degradation.3. Poor ionization.4. Instrument sensitivity issues. | 1. Optimize the solid-phase extraction (SPE) protocol. Check the recovery rate.2. Ensure proper sample collection with protease inhibitors and maintain cold chain.3. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).4. Perform instrument calibration and sensitivity checks. |
| High Variability Between Replicates | 1. Inconsistent sample preparation.2. Pipetting errors.3. Matrix effects varying between samples.4. System instability. | 1. Ensure consistent execution of the extraction protocol. Use an automated system if available.2. Calibrate pipettes and use proper pipetting techniques.3. Use a stable isotope-labeled internal standard. Evaluate different plasma lots for matrix variability.4. Check for pressure fluctuations in the LC system and ensure a stable spray in the MS source. |
| Poor Peak Shape | 1. Suboptimal chromatographic conditions.2. Column degradation.3. Analyte adsorption to the system. | 1. Adjust mobile phase composition, gradient, and flow rate.2. Flush or replace the analytical column.3. Add a small amount of a competing compound to the mobile phase or use a biocompatible LC system. |
ELISA Method
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Background | 1. Insufficient washing.2. Non-specific binding of antibodies.3. Contaminated reagents.4. Substrate solution exposed to light. | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer.2. Increase the concentration of blocking buffer or the blocking incubation time.3. Use fresh, high-purity reagents and water.4. Store and handle the substrate solution in the dark. |
| Weak or No Signal | 1. Inactive reagents (antibodies, enzyme conjugate, substrate).2. Incorrect incubation times or temperatures.3. Reagents not at room temperature before use.4. Expired kit. | 1. Check the storage conditions and expiration dates of all reagents.2. Follow the protocol's specified incubation parameters precisely.3. Allow all reagents to equilibrate to room temperature for at least 30 minutes before use.4. Do not use kits beyond their expiration date. |
| Poor Standard Curve | 1. Improper preparation of standards.2. Pipetting errors.3. Incorrect curve fitting model.4. Matrix effects in standards. | 1. Prepare fresh standards for each assay. Ensure complete dissolution and accurate serial dilutions.2. Use calibrated pipettes and change tips for each standard.3. Use a four-parameter logistic (4-PL) curve fit for sigmoidal data.4. Prepare standards in a matrix that closely matches the sample matrix (e.g., charcoal-stripped plasma). |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound and similar neuropeptides in plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Typical Value | Reference/Note |
| Linear Range | 20 - 200 ng/mL | For lipidized PrRP analogs. |
| LLOQ | 0.5 - 20 ng/mL | Dependent on instrument sensitivity and sample cleanup. |
| Recovery | >70% | For solid-phase extraction of peptides. |
| Intra-assay Precision (%CV) | < 15% | |
| Inter-assay Precision (%CV) | < 15% | |
| Accuracy | 85 - 115% | |
| Matrix Effect | < 15% variation | Assessed by comparing analyte response in post-extraction spiked plasma to neat solution. |
Table 2: ELISA Method Parameters
| Parameter | Typical Value | Reference/Note |
| Assay Range | 0.1 - 100 ng/mL | Varies by kit manufacturer. |
| Sensitivity (LOD) | 0.05 - 1 ng/mL | |
| Intra-assay Precision (%CV) | < 10% | |
| Inter-assay Precision (%CV) | < 15% | |
| Spike Recovery | 80 - 120% | In plasma matrix. |
| Dilution Linearity | 80 - 120% |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of this compound from plasma using solid-phase extraction (SPE) and LC-MS/MS.
1. Materials and Reagents:
-
This compound analytical standard and stable isotope-labeled internal standard (SIL-IS).
-
Human plasma (K2EDTA).
-
Methanol (B129727), Acetonitrile (LC-MS grade).
-
Formic acid, Ammonium (B1175870) hydroxide (B78521).
-
Water (LC-MS grade).
-
Mixed-mode or reversed-phase SPE cartridges.
-
Low-bind polypropylene tubes and plates.
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of SIL-IS working solution. Vortex briefly.
-
Add 200 µL of 4% phosphoric acid to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Condition the SPE plate wells by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the precipitation step onto the SPE plate.
-
Wash the wells with 1 mL of 5% methanol in water.
-
Elute the analyte with 500 µL of 5% ammonium hydroxide in 80:20 acetonitrile:water.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
3. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the SIL-IS need to be optimized.
Protocol 2: Quantification of this compound in Plasma by ELISA
This protocol provides a general workflow for a competitive ELISA, which is a common format for peptide quantification.
1. Materials and Reagents:
-
ELISA plate pre-coated with an antibody specific to PrRP.
-
This compound standard.
-
Biotinylated this compound conjugate.
-
Streptavidin-HRP (Horseradish Peroxidase).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer/diluent.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Plasma samples.
2. Assay Procedure:
-
Prepare serial dilutions of the this compound standard in the assay buffer.
-
Dilute plasma samples as required in the assay buffer. A minimum 1:5 dilution is often recommended to reduce matrix interference.
-
Add 50 µL of standard or diluted sample to the appropriate wells of the pre-coated plate.
-
Add 50 µL of the biotinylated this compound conjugate to all wells.
-
Seal the plate and incubate for 2 hours at room temperature with gentle shaking.
-
Aspirate the contents of the wells and wash the plate 4 times with 300 µL of wash buffer per well.
-
Add 100 µL of Streptavidin-HRP solution to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Repeat the wash step as in step 6.
-
Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes in the dark at room temperature.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the optical density at 450 nm within 15 minutes.
-
Calculate the concentration of this compound in the samples by interpolating from the standard curve (typically using a 4-PL fit).
Visualizations
Technical Support Center: Enhancing Central Nervous System Penetration of palm11-PrRP31
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the central nervous system (CNS) penetration of palm11-PrRP31.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its CNS penetration important?
A1: this compound is a synthetic analog of the endogenous prolactin-releasing peptide (PrRP31). It is modified by the attachment of a palmitic acid to the 11th amino acid residue (lysine). This lipidization increases its stability in plasma and allows it to cross the blood-brain barrier (BBB) to exert its effects on the central nervous system.[1][2] Its primary therapeutic potential lies in its anti-obesity and neuroprotective effects, which are mediated through central mechanisms.[3][4] Therefore, efficient CNS penetration is critical for its therapeutic efficacy.
Q2: What is the proposed mechanism for this compound crossing the blood-brain barrier?
A2: The addition of the lipid moiety, palmitic acid, increases the lipophilicity of the peptide, which is a key factor in facilitating its passage across the BBB.[5][6] While the exact mechanism is not fully elucidated, it is hypothesized that the increased lipophilicity allows for enhanced interaction with and diffusion across the lipid membranes of the brain endothelial cells. It is also possible that it utilizes a form of carrier-mediated transport.[5]
Q3: What are the primary molecular targets of this compound in the CNS?
A3: In the CNS, this compound primarily targets the G-protein coupled receptor 10 (GPR10).[7][8] It also shows high affinity for the neuropeptide FF receptor 2 (NPFF-R2).[7] Activation of these receptors, particularly GPR10, in hypothalamic and brainstem nuclei is believed to mediate the anorexigenic and metabolic effects of the peptide.[8][9]
Q4: How does the stability of this compound compare to the native PrRP31?
A4: The palmitoylation of PrRP31 significantly enhances its stability in plasma compared to the unmodified peptide. This increased stability prevents rapid degradation by proteases in the bloodstream, leading to a longer half-life and sustained exposure to the BBB, which is a critical factor for achieving central effects after peripheral administration.[9]
Troubleshooting Guides
Issue 1: Low or inconsistent CNS uptake of this compound in in vivo studies.
Possible Causes and Solutions:
-
Poor solubility of the peptide:
-
Troubleshooting: Ensure complete solubilization of this compound in the vehicle before administration. Consider using a vehicle with a small percentage of a biocompatible organic solvent like DMSO, followed by dilution in saline or phosphate-buffered saline (PBS). Always perform a solubility test before starting in vivo experiments.
-
-
Rapid peripheral clearance:
-
Troubleshooting: While more stable than PrRP31, this compound is still subject to clearance. To maintain stable plasma concentrations, consider continuous infusion via an osmotic minipump instead of bolus injections.[4]
-
-
Binding to plasma proteins:
-
Troubleshooting: The lipid moiety can increase binding to plasma proteins like albumin, reducing the free fraction available to cross the BBB. While challenging to modify without altering the peptide's properties, co-administration of agents that displace it from plasma proteins could be explored, though this may have off-target effects.
-
-
Efflux transporter activity:
-
Troubleshooting: Peptides can be substrates for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump them out of the brain.[10] To investigate this, co-administer a known P-gp inhibitor (e.g., verapamil, zosuquidar) and assess if the brain concentration of this compound increases.
-
Issue 2: High variability in permeability results in in vitro BBB models.
Possible Causes and Solutions:
-
Inconsistent integrity of the in vitro BBB model:
-
Troubleshooting: Regularly assess the integrity of your in vitro BBB model by measuring transendothelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow or a fluorescently-labeled dextran (B179266).[11][12] Only use cell monolayers with TEER values above a pre-defined threshold.
-
-
Metabolism of the peptide by brain endothelial cells:
-
Troubleshooting: Brain endothelial cells express various enzymes that can degrade peptides. To assess this, incubate this compound with the cells and analyze the supernatant and cell lysate over time for the presence of the intact peptide and its metabolites using LC-MS/MS.
-
-
Adsorption to experimental apparatus:
-
Troubleshooting: Peptides, especially lipidated ones, can adsorb to plastic surfaces. Use low-binding microplates and pipette tips. Before the experiment, pre-condition the wells with a solution of the peptide to saturate non-specific binding sites.
-
Data Presentation: CNS Penetration of Lipidated Peptides
| Parameter | Unmodified Peptide | Lipidated Peptide (e.g., Palmitoylated) | Method of Analysis | Reference (Illustrative) |
| Brain-to-Plasma Ratio (Kp) | < 0.01 | 0.05 - 0.2 | LC-MS/MS analysis of brain homogenate and plasma | [6] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | < 0.01 | 0.02 - 0.1 | Equilibrium dialysis and LC-MS/MS | [13][14] |
| In Vitro Permeability (Papp) (x 10⁻⁶ cm/s) | < 1.0 | 2.0 - 5.0 | In vitro BBB model (e.g., Transwell assay) | [15] |
| In Vivo Brain Influx Rate (Kin) (μL/g/min) | ~0.1 | 1.0 - 3.0 | In situ brain perfusion | [16] |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a method to assess the permeability of this compound across an in vitro BBB model using a co-culture of brain endothelial cells and astrocytes in a Transwell system.[11][12]
Methodology:
-
Cell Culture:
-
Culture primary or immortalized brain endothelial cells on the apical side (upper chamber) of a Transwell insert with a microporous membrane.
-
Culture primary astrocytes on the basolateral side (lower chamber) of the well.
-
Allow the cells to co-culture and form a tight monolayer.
-
-
Barrier Integrity Assessment:
-
Measure the TEER across the endothelial monolayer using a voltohmmeter.
-
Determine the permeability of a paracellular marker (e.g., Lucifer yellow) by adding it to the apical chamber and measuring its concentration in the basolateral chamber over time.
-
-
Permeability Assay:
-
Add this compound to the apical chamber at a known concentration.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of peptide transport to the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
-
In Vivo Brain Microdialysis
This protocol allows for the sampling of unbound this compound from the brain interstitial fluid (ISF) of a freely moving animal.[17][18]
Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula into the brain region of interest (e.g., hypothalamus).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
-
Perfusion and Sampling:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min).
-
After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
-
Peptide Administration and Analysis:
-
Administer this compound peripherally (e.g., via intraperitoneal or intravenous injection).
-
Continue collecting dialysate samples to measure the concentration of the peptide in the brain ISF over time.
-
Analyze the dialysate samples using a highly sensitive analytical method like capillary LC-MS.[19]
-
Capillary Depletion Method
This protocol is used to differentiate between this compound that has crossed the BBB into the brain parenchyma and that which is merely associated with the brain vasculature.[20][21][22]
Methodology:
-
Peptide Administration and Brain Collection:
-
Administer radiolabeled or unlabeled this compound to the animal.
-
At a designated time point, perfuse the animal transcardially with saline to remove blood from the brain vasculature.
-
Harvest the brain and place it on ice.
-
-
Brain Homogenization:
-
Homogenize the brain tissue in a physiological buffer.
-
-
Density Gradient Centrifugation:
-
Layer the brain homogenate over a dextran solution.
-
Centrifuge the sample at high speed (e.g., 5400 x g for 15 minutes at 4°C).[23]
-
This will separate the homogenate into a pellet containing the denser capillary fraction and a supernatant containing the brain parenchyma.
-
-
Quantification:
-
Separate the supernatant and pellet.
-
Quantify the amount of this compound in both fractions using an appropriate analytical method (e.g., gamma counting for radiolabeled peptide or LC-MS/MS for unlabeled peptide).
-
-
Data Analysis:
-
Calculate the percentage of the peptide in the parenchymal fraction relative to the total amount in the brain to determine the extent of BBB transport.
-
Visualizations
Caption: GPR10 signaling pathway activated by this compound.
Caption: Workflow for assessing this compound CNS penetration.
Caption: Troubleshooting logic for low CNS penetration.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An analogue of the Prolactin Releasing Peptide reduces obesity and promotes adult neurogenesis | EMBO Reports [link.springer.com]
- 4. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebrovascular permeability to peptides: manipulations of transport systems at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide BBB Permeability Test - Creative Peptides [creative-peptides.com]
- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. richardbeliveau.org [richardbeliveau.org]
- 17. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 19. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Brain pharmacokinetics of two BBB penetrating bispecific antibodies of different size - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uknowledge.uky.edu [uknowledge.uky.edu]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
adjusting palm11-PrRP31 treatment duration for optimal outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing palm11-PrRP31. The information is designed to assist in optimizing experimental design and treatment duration for achieving desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in rodent models?
A1: Based on published preclinical studies, a common effective dose of this compound is 5 mg/kg of body weight, administered intraperitoneally (IP) or subcutaneously (SC).[1][2][3] This dosage has been shown to be effective in various models of obesity, inflammation, and neurodegeneration.
Q2: How does the treatment duration of this compound influence its therapeutic effects?
A2: The optimal treatment duration is highly dependent on the research model and the intended therapeutic outcome. Shorter durations are sufficient for acute effects, while longer-term administration is necessary for chronic conditions. See the table below for a summary of treatment durations from various studies.
Q3: What are the known signaling pathways activated by this compound?
A3: this compound has been shown to activate several key cellular signaling pathways. In neuronal cells, it upregulates the phosphoinositide-3 kinase-protein kinase B/Akt (PI3K-PKB/Akt) and the extracellular signal-regulated kinase/cAMP response element-binding protein (ERK-CREB) signaling pathways, which are involved in cell survival and growth.[4] In models of inflammation, it has been observed to suppress the Toll-like receptor 4 (TLR4) signaling pathway.[1] Additionally, in the hypothalamus, it can influence the Janus kinase/signal transducer and activator of transcription-3 (JAK/STAT3) and AMP-activated protein kinase (AMPK) pathways, which are involved in appetite regulation.[5][6]
Q4: Can this compound be used in models with leptin signaling deficiencies?
A4: The efficacy of this compound for anti-obesity effects appears to be dependent on functional leptin signaling.[3] However, its neuroprotective effects and its ability to improve glucose metabolism may be at least partially independent of leptin signaling.[3] For instance, in fa/fa rats with leptin signaling disruption, this compound demonstrated neuroprotective features without affecting body weight or glucose tolerance.[3]
Troubleshooting Guides
Issue 1: No significant effect on body weight is observed after short-term treatment.
-
Possible Cause: The treatment duration may be insufficient for observing significant changes in body weight.
-
Troubleshooting Steps:
-
Extend Treatment Duration: Anti-obesity effects are typically observed after chronic administration. Consider extending the treatment period to at least two to six weeks.[2][5]
-
Verify Dosage: Ensure the administered dose is within the effective range (e.g., 5 mg/kg).
-
Check Animal Model: The anorexigenic effect of this compound has been shown to be more pronounced in obese animal models compared to lean ones.[1] The effect is also dependent on intact leptin signaling.[3]
-
Issue 2: Variability in glucose tolerance improvement.
-
Possible Cause: The timing of the oral glucose tolerance test (OGTT) and the duration of the treatment can influence the results.
-
Troubleshooting Steps:
-
Standardize OGTT Protocol: Perform the OGTT after an overnight fast at the end of the treatment period for consistent results.[6]
-
Optimize Treatment Duration: Studies have shown significant improvements in glucose tolerance after three to six weeks of daily treatment.[2][6]
-
Assess Animal Model: The baseline metabolic state of the animal model can impact the magnitude of the observed effect.
-
Issue 3: Inconsistent anti-inflammatory effects.
-
Possible Cause: The timing of sample collection relative to the inflammatory challenge and the duration of pretreatment are critical.
-
Troubleshooting Steps:
-
Optimize Pretreatment Time: A 7-day pretreatment with this compound before the inflammatory insult (e.g., LPS administration) has been shown to be effective.[1]
-
Time-Course Analysis: Collect samples at multiple time points (e.g., 4, 24, and 48 hours) after the inflammatory challenge to capture the peak cytokine response and the effect of the treatment.[1]
-
Measure Key Inflammatory Markers: Analyze a panel of relevant cytokines and chemokines (e.g., TNF-α, IL-6) and signaling proteins (e.g., TLR4, NF-κB) to comprehensively assess the anti-inflammatory effect.[1]
-
Data Summary
Table 1: Summary of this compound Treatment Durations and Observed Outcomes in Rodent Models.
| Therapeutic Area | Animal Model | Dose | Route | Duration | Key Outcomes |
| Anti-inflammatory | Wistar Kyoto Rats | 5 mg/kg/day | IP | 7 days (pretreatment) | Reduced LPS-induced weight loss and anorexia; decreased pro-inflammatory cytokines (TNF-α, IL-6).[1] |
| Anti-obesity | Diet-Induced Obese Mice | 5 mg/kg | SC | 2 weeks | Decreased food intake, body weight, and fat mass.[5] |
| Anti-obesity & Antidiabetic | Old Wistar Kyoto Rats | 5 mg/kg/day | IP | 6 weeks | Reduced body weight and food intake; improved glucose tolerance.[2] |
| Neuroprotection | fa/fa Rats | 5 mg/kg/day | SC Infusion | 2 months | Ameliorated leptin and insulin (B600854) signaling in the hippocampus; no effect on body weight.[3] |
| Metabolic Regulation | ob/ob Mice | 5 mg/kg | SC | 2 or 8 weeks | Synergistic effect with leptin to decrease body weight and blood glucose.[7] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Effects
-
Animal Model: Male Wistar Kyoto rats.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Groups:
-
Saline Pretreatment + Saline Challenge
-
Saline Pretreatment + LPS Challenge
-
This compound Pretreatment + LPS Challenge
-
-
Pretreatment: Administer this compound (5 mg/kg, IP) or saline daily for 7 days.[1]
-
Inflammatory Challenge: On day 8, administer lipopolysaccharide (LPS) (1 mg/kg, IP) or saline.
-
Monitoring: Measure body weight and food intake at 24 and 48 hours post-LPS injection.[1]
-
Sample Collection: Collect blood samples at 4, 24, and 48 hours post-LPS for cytokine analysis.[1] At the end of the experiment, collect liver and hypothalamus tissue for protein expression analysis.
-
Analysis: Analyze plasma cytokine levels (e.g., TNF-α, IL-6) and protein levels of TLR4 signaling pathway components in the liver.[1]
Protocol 2: Assessment of Anti-Obesity and Antidiabetic Effects
-
Animal Model: Diet-induced obese rats (e.g., Wistar Kyoto rats on a high-fat diet for an extended period).[2]
-
Acclimatization and Diet: Induce obesity with a high-fat diet and acclimatize the animals.
-
Groups:
-
Lean Control + Saline
-
Obese Control + Saline
-
Obese + this compound
-
-
Treatment: Administer this compound (5 mg/kg, IP, once daily) or saline for 6 weeks.[2]
-
Monitoring: Measure body weight and food intake twice a week.[2]
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT after an overnight fast. Administer a glucose solution (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, 120, and 180 minutes.[2]
-
Sample Collection: At the end of the study, collect plasma and tissues (e.g., liver, adipose tissue, hypothalamus) for biochemical and molecular analyses.
-
Analysis: Calculate the area under the curve (AUC) for the OGTT. Analyze plasma levels of insulin and leptin. Assess gene and protein expression related to glucose metabolism and insulin signaling.[2]
Visualizations
Caption: Signaling pathways activated or inhibited by this compound.
Caption: General experimental workflow for chronic this compound studies.
References
- 1. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avcr.cz [avcr.cz]
- 6. researchgate.net [researchgate.net]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
mitigating potential side effects of palm11-PrRP31 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palm11-PrRP31. The information is based on preclinical data and general knowledge of peptide therapeutics.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Changes in Animal Behavior or Physiology
Researchers observing unexpected behavioral or physiological changes in animal subjects treated with this compound should consider the following potential causes and mitigation strategies.
| Potential Cause | Troubleshooting/Mitigation Strategy | Experimental Protocol |
| Cardiovascular Effects | Central administration of the parent peptide, Prolactin-Releasing Peptide (PrRP), has been shown to increase blood pressure.[1] While not specifically documented for this compound, it is a potential side effect. Monitor blood pressure and heart rate. Consider dose-response studies to identify a therapeutic window with minimal cardiovascular effects. | Blood Pressure Monitoring: Use tail-cuff plethysmography or telemetry implants for continuous or periodic blood pressure and heart rate monitoring in conscious, unrestrained animals. Establish a baseline before treatment and monitor at regular intervals post-administration. |
| Stress Response | PrRP and its receptor, GPR10, are involved in the neuroendocrine stress response.[2] Observe animals for signs of stress such as altered grooming, anxiety-like behaviors, or changes in corticosterone (B1669441) levels. If stress-related behaviors are observed, consider adjusting the dose or administration schedule. | Behavioral Assessment: Utilize standard behavioral tests such as the open field test or elevated plus maze to assess anxiety-like behavior. Hormonal Analysis: Collect blood samples to measure plasma corticosterone levels by ELISA or RIA as an indicator of the physiological stress response. |
| Off-Target Effects | While this compound is designed to be a specific GPR10 agonist, the possibility of off-target effects should be considered. Palmitoylation can sometimes alter receptor affinity profiles. | Receptor Binding Assays: Conduct in vitro receptor binding assays using a panel of related G protein-coupled receptors to determine the binding affinity and selectivity of this compound. |
Issue 2: Local or Systemic Reactions to Injection
As with most peptide therapeutics administered via injection, local site reactions or systemic responses may occur.
| Potential Cause | Troubleshooting/Mitigation Strategy | Experimental Protocol |
| Injection Site Reactions | Redness, swelling, or irritation at the injection site are common with peptide administration.[3][4] To minimize these reactions, use proper sterile injection techniques, rotate injection sites, and consider different vehicle formulations. | Injection Procedure: Ensure aseptic technique is followed. Use a new, sterile needle for each injection. Rotate subcutaneous or intraperitoneal injection sites daily to prevent localized irritation. Monitor the injection site for signs of inflammation. |
| Immunogenicity | The introduction of a synthetic, lipidized peptide could potentially trigger an immune response. While lipidization can sometimes reduce immunogenicity, it is not guaranteed.[5] | Antibody Titer Measurement: Collect serum samples at baseline and at various time points post-treatment. Use an ELISA to detect the presence of anti-drug antibodies (ADAs) against this compound. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the potential side effects of this compound.
Q1: What are the known side effects of this compound from preclinical studies?
Preclinical studies on this compound have primarily focused on its efficacy in models of obesity, diabetes, and neurodegeneration. These studies have consistently reported beneficial effects, such as reduced body weight, improved glucose tolerance, and neuroprotective actions, with statements of "minimal side effects".[6] However, detailed, quantitative data on specific adverse events are not extensively published.
Q2: What are the potential, but not yet documented, side effects of this compound based on its mechanism of action?
Based on the known physiological roles of the PrRP/GPR10 system, the following are potential side effects to monitor in experimental settings:
-
Cardiovascular Effects: As PrRP can influence blood pressure, this is a theoretical concern.[1]
-
Effects on Stress and Anxiety: The PrRP/GPR10 system is implicated in the regulation of the stress axis.[2]
-
Modulation of Pain Perception: GPR10 signaling has been shown to modulate the opioid system and pain perception.[7]
Q3: How does the lipidization of PrRP31 affect its potential side effect profile?
Lipidization, specifically palmitoylation, is a strategy to increase the stability and central nervous system penetration of peptides after peripheral administration.[8] This modification is key to the therapeutic potential of this compound. While lipidization can alter the pharmacokinetic and pharmacodynamic properties of a peptide, potentially influencing its side effect profile, specific comparative toxicology studies between PrRP31 and this compound are not available in the reviewed literature. Lipidization can sometimes reduce the immunogenicity of peptides.[5]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The diagram below illustrates the primary signaling pathways activated by this compound upon binding to its receptor, GPR10. This interaction has been shown to activate the PI3K/Akt and ERK/CREB pathways, which are involved in cell survival and growth.[6]
Caption: Signaling cascade initiated by this compound binding to GPR10.
Experimental Workflow for Assessing Potential Side Effects
The following diagram outlines a logical workflow for researchers to follow when assessing potential side effects during preclinical studies with this compound.
Caption: Workflow for monitoring and addressing potential side effects.
Troubleshooting Logic for Unexpected Results
This diagram provides a logical approach to troubleshooting unexpected experimental outcomes.
Caption: Logical steps for troubleshooting unexpected experimental results.
References
- 1. Lipidized neuropeptide as a strong anti-obesity and antidiabetic agent [uochb.cz]
- 2. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models [frontiersin.org]
- 5. Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of Biologically Active Peptides and Future Safety Aspects: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Palm11-PrRP31 Outperforms Natural PrRP31 in Stability and Efficacy
A comprehensive analysis of preclinical data reveals that the lipidized analog, palm11-PrRP31, demonstrates superior stability and enhanced therapeutic effects compared to its natural counterpart, Prolactin-Releasing Peptide 31 (PrRP31). These advantages are particularly evident in its anti-inflammatory, anti-obesity, and neuroprotective properties, positioning it as a promising candidate for further drug development.
Natural PrRP31 is an anorexigenic neuropeptide involved in regulating food intake and energy balance.[1][2][3][4][5][6] However, its therapeutic potential is limited by its short half-life. To overcome this, a palmitoylated analog, this compound, was designed.[2][3][4][5] This modification involves attaching a palmitoyl (B13399708) group to the 11th amino acid, which enhances its stability and allows it to act centrally even after peripheral administration.[1][2][3][4][5][7]
Enhanced Receptor Binding and Signaling Pathway Activation
In vitro studies have demonstrated that palmitoylation significantly increases the binding affinity of PrRP31 to its primary receptors, GPR10 and neuropeptide FF receptor 2 (NPFF-R2).[8][9] This enhanced binding translates to more potent activation of downstream signaling pathways crucial for cellular survival and function.
| Ligand | Receptor | Effect on Signaling Pathway | Reference |
| Natural PrRP31 | GPR10 | Activates PI3K/Akt and ERK-CREB pathways | [10] |
| This compound | GPR10, NPFF-R2, NPFF-R1 | Potently activates PI3K/Akt, ERK, and CREB pathways | [8][10] |
| NPFF-R1 | Does not activate JNK, p38, c-Jun, c-Fos, or CREB pathways | [8] |
A key study in SH-SY5Y neuroblastoma cells showed that both natural PrRP31 and this compound significantly increased the phosphorylation of Akt, a key protein in the PI3K/Akt survival pathway.[10] Specifically, PrRP31 increased the level of phosphorylated Akt (p-Akt) by 53%, while this compound increased it by 48%.[10]
Superior Anti-Inflammatory Effects
In a rat model of lipopolysaccharide (LPS)-induced acute inflammation, this compound exhibited potent anti-inflammatory effects, whereas natural PrRP31 had a minimal impact.[1] this compound was shown to mitigate weight loss and anorexia associated with inflammation and significantly reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα).[1] Furthermore, it attenuated the expression of components of the Toll-like receptor 4 (TLR4) signaling pathway in the liver, a key pathway in the inflammatory response to LPS.[1]
| Treatment Group | Effect on Pro-inflammatory Cytokines (e.g., TNFα, IL-6) | Effect on TLR4 Signaling Pathway | Reference |
| LPS + Saline | Increased | Activated | [1] |
| LPS + Natural PrRP31 | Minimal Impact | Not specified | [1] |
| LPS + this compound | Significantly Reduced | Attenuated | [1] |
Potent Anti-Obesity and Antidiabetic Properties
Numerous preclinical studies in models of diet-induced obesity have highlighted the strong anti-obesity and glucose-lowering properties of this compound.[2][3][4][7] Chronic peripheral administration of this compound in obese rats led to a significant decrease in body weight and food intake.[2][5][11] It also improved glucose tolerance, a key factor in managing type 2 diabetes.[2][4][7] In contrast, natural PrRP31 administered peripherally does not show these anorexigenic effects.[1][6]
| Treatment | Effect on Body Weight in Obese Models | Effect on Food Intake in Obese Models | Effect on Glucose Tolerance | Reference |
| Natural PrRP31 (peripheral admin.) | No significant effect | No significant effect | Not specified | [1][6] |
| This compound (peripheral admin.) | Significant decrease | Significant decrease | Improved | [2][4][7][11] |
Experimental Protocols
In Vitro Signaling Pathway Activation
-
Cell Line: Human neuroblastoma cell line SH-SY5Y.[10]
-
Treatment: Cells were incubated with either natural PrRP31 or this compound at a final concentration of 1 x 10⁻⁵ M for 8 minutes at 37°C.[10] A medium-only control was also included.[10]
-
Analysis: Cell lysates were subjected to immunoblotting to measure the levels of total and phosphorylated proteins in the PI3K/Akt and ERK-CREB signaling pathways.[10] Activation was expressed as the ratio of the phosphorylated protein to the total amount of the protein, normalized to a loading control (GAPDH).[10]
LPS-Induced Acute Inflammation in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Inflammation: A single intraperitoneal (IP) injection of lipopolysaccharide (LPS) from E. coli at a dose of 1 mg/kg.[1]
-
Treatment: In one experiment, rats were pretreated with this compound (5 mg/kg, IP) 30 minutes before the LPS injection.[1] In a separate experiment, the effect of natural PrRP31 was evaluated.[1] Control groups received saline.
-
Analysis: Body weight, food intake, and plasma and tissue levels of various cytokines and chemokines were measured at different time points post-LPS administration.[1] Protein expression levels of components of the TLR4 signaling pathway in the liver were determined by immunoblotting.[1]
Diet-Induced Obesity and Glucose Tolerance in Rats
-
Animal Model: Wistar Kyoto (WKY) rats fed a high-fat diet for 52 weeks to induce obesity and glucose intolerance.[2][4]
-
Treatment: Obese rats were treated for 6 weeks with either this compound (5 mg/kg, IP daily) or a vehicle control.[2][4][5]
-
Analysis: Body weight and food intake were monitored throughout the treatment period.[2][5][12] An oral glucose tolerance test was performed at the end of the experiment to assess glucose metabolism.[12] Plasma levels of hormones like insulin (B600854) and leptin, as well as various metabolites, were measured.[2][4][7]
Visualizing the Molecular Mechanisms
The enhanced efficacy of this compound can be attributed to its ability to potently activate key cellular signaling pathways.
Caption: Activation of GPR10 by PrRP31 analogs leading to cell survival.
Caption: this compound inhibits LPS-induced inflammatory signaling.
References
- 1. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipidized neuropeptide as a strong anti-obesity and antidiabetic agent [uochb.cz]
- 4. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. avcr.cz [avcr.cz]
- 8. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An analogue of the Prolactin Releasing Peptide reduces obesity and promotes adult neurogenesis | EMBO Reports [link.springer.com]
- 10. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Palm11-PrRP31 and Other Prolactin-Releasing Peptide Analogs in Metabolic Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Palm11-PrRP31 and other prolactin-releasing peptide (PrRP) analogs, focusing on their performance in preclinical models of obesity and related metabolic disorders. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for further investigation.
Prolactin-releasing peptide (PrRP) has emerged as a significant target in the regulation of food intake and energy balance.[1][2] However, the therapeutic potential of native PrRP is limited by its poor stability and inability to cross the blood-brain barrier after peripheral administration.[3][4] To overcome these limitations, various lipidized PrRP analogs have been developed, with this compound being a prominent example. These analogs have demonstrated enhanced stability and central nervous system activity following peripheral administration, making them promising candidates for the treatment of obesity and type 2 diabetes.[3][4][5]
This guide offers a comparative study of this compound and other PrRP analogs, summarizing their binding affinities, functional activities, and in vivo efficacy based on available experimental data.
Comparative In Vitro Activity of PrRP Analogs
The in vitro performance of PrRP analogs is primarily assessed by their binding affinity to the PrRP receptor (GPR10) and the neuropeptide FF receptors (NPFFR1 and NPFFR2), as well as their ability to activate downstream signaling pathways. Lipidization has been shown to significantly influence these properties.
| Peptide/Analog | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| PrRP31 (natural) | GPR10 | 1.10 ± 0.10 | 1.80 ± 0.40 |
| NPFF-R1 | 37.0 ± 5.0 | >1000 | |
| NPFF-R2 | 1.40 ± 0.20 | 1.30 ± 0.20 | |
| This compound | GPR10 | 0.38 ± 0.05 | 0.21 ± 0.03 |
| NPFF-R1 | 11.0 ± 2.0 | 250 ± 100 | |
| NPFF-R2 | 1.30 ± 0.20 | 0.50 ± 0.10 | |
| Palm-PrRP31 (N-terminal) | GPR10 | 0.82 ± 0.09 | 0.80 ± 0.20 |
| NPFF-R1 | 1.50 ± 0.20 | 1.90 ± 0.50 | |
| NPFF-R2 | 0.70 ± 0.10 | 0.40 ± 0.10 | |
| Analog 1 (palmitoylated at Lys11 via γ-Glu) | GPR10 | Similar to PrRP31 | Higher than PrRP31 |
| Analog 2 (palmitoylated at Lys11 via PEG) | GPR10 | Similar to PrRP31 | Higher than PrRP31 |
Data compiled from multiple sources.[6][7]
Palmitoylation, particularly at the 11th position (this compound), enhances the binding affinity and functional potency for the GPR10 receptor compared to the natural PrRP31.[7] Interestingly, N-terminal palmitoylation (Palm-PrRP31) leads to a high affinity for both NPFF-R1 and NPFF-R2, making it a potent dual agonist.[7] Studies have shown that dual agonism of GPR10 and NPFFR2 may be crucial for the anti-obesity effects of these analogs.[8][9]
In Vivo Efficacy in Models of Obesity
The true therapeutic potential of PrRP analogs is demonstrated in their in vivo effects on food intake, body weight, and various metabolic parameters in animal models of diet-induced obesity (DIO).
| Analog | Animal Model | Administration | Key Findings |
| Palm-PrRP31 | DIO mice and rats | Subcutaneous (SC) or Intraperitoneal (IP) | Dose-dependently lowered food intake and body weight. Improved glucose tolerance and decreased leptin levels.[3] |
| Myr-PrRP20 | Lean mice | Subcutaneous (SC) | Significantly lowered food intake.[3] |
| This compound | DIO mice | Subcutaneous (SC) | Decreased food intake, body weight, liver weight, and plasma levels of insulin (B600854), leptin, triglycerides, and free fatty acids.[3] Improved glucose intolerance.[10] |
| Analog 1 & 2 (palmitoylated at Lys11) | DIO mice | Subcutaneous (SC) | Decreased body and liver weights, as well as plasma levels of insulin, leptin, triglycerides, cholesterol, and free fatty acids.[11] |
| C18-lipidated PrRP31 analogs | DIO mice | Subcutaneous (SC) | Suppressed food intake and promoted robust and sustained weight loss.[8] |
Lipidated PrRP analogs consistently demonstrate the ability to reduce food intake and body weight in obese rodent models.[3][11][8] These effects are often accompanied by improvements in glucose metabolism and a reduction in circulating lipids.[3][6] The prolonged action of these analogs is attributed to their increased stability in plasma due to binding to serum albumin.[3][4]
Signaling Pathways and Experimental Workflows
The biological effects of PrRP analogs are mediated through the activation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
Caption: Signaling pathways activated by PrRP analogs via GPR10 and NPFFR2.
PrRP analogs, upon binding to GPR10 and NPFF receptors, can activate multiple G proteins, including Gq and Gi.[1][12] This leads to the activation of downstream effectors such as phospholipase C (PLC), resulting in calcium mobilization, and the modulation of adenylyl cyclase activity. Furthermore, these analogs have been shown to stimulate the phosphoinositide-3 kinase (PI3K)/Akt and the extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) signaling pathways, which are crucial for cell survival and metabolic regulation.[13]
The evaluation of these analogs typically follows a structured workflow, from initial in vitro screening to comprehensive in vivo studies.
Caption: A typical experimental workflow for the evaluation of novel PrRP analogs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the study of PrRP analogs.
Competitive Binding Assays
-
Objective: To determine the binding affinity (Ki) of unlabeled PrRP analogs to their receptors.
-
Methodology:
-
Membranes from CHO-K1 cells overexpressing the human GPR10 or NPFF receptors are prepared.
-
A constant concentration of a radiolabeled ligand (e.g., 125I-PrRP or 125I-1DMe) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor PrRP analog are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
The Ki values are calculated from the IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[6][11]
-
Cell-Based Functional Assays (e.g., Beta-Lactamase Reporter Assay)
-
Objective: To determine the functional potency (EC50) of PrRP analogs in activating receptor-mediated signaling.
-
Methodology:
-
CHO-K1 cells stably expressing the target receptor (e.g., GPR10) and a beta-lactamase reporter gene under the control of a response element (e.g., CRE) are used.
-
Cells are plated in microtiter plates and incubated.
-
Increasing concentrations of the PrRP analog are added to the cells.
-
After an incubation period, a fluorescent beta-lactamase substrate is added.
-
The cleavage of the substrate by beta-lactamase, which is produced upon receptor activation, results in a change in fluorescence.
-
The fluorescence is measured, and the EC50 values are determined by non-linear regression analysis of the dose-response curves.[14]
-
In Vivo Studies in Diet-Induced Obese (DIO) Mice
-
Objective: To evaluate the long-term effects of PrRP analogs on body weight, food intake, and metabolic parameters.
-
Methodology:
-
Mice are fed a high-fat diet for an extended period to induce obesity and a prediabetic state.
-
The DIO mice are then treated with the PrRP analog (e.g., via subcutaneous injection) or a vehicle control, typically once daily for several weeks.
-
Body weight and food intake are monitored regularly throughout the treatment period.
-
At the end of the study, blood samples are collected to measure plasma levels of glucose, insulin, leptin, triglycerides, and other metabolic markers.
-
Tissues such as the liver and adipose tissue may be collected for further analysis (e.g., weight, gene expression).
-
Glucose tolerance tests may be performed to assess insulin sensitivity.[6][11]
-
Conclusion
The development of lipidized PrRP analogs, such as this compound, represents a significant advancement in the pursuit of effective treatments for obesity and related metabolic disorders. These analogs exhibit improved pharmacokinetic profiles and potent anorexigenic and anti-diabetic effects in preclinical models. The comparative data presented in this guide highlight the promising therapeutic potential of these compounds. Further research, particularly focusing on the dual agonism of GPR10 and NPFF receptors and long-term safety profiles, is warranted to translate these findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]
- 3. avcr.cz [avcr.cz]
- 4. Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidized neuropeptide as a strong anti-obesity and antidiabetic agent [uochb.cz]
- 6. Impact of novel palmitoylated prolactin-releasing peptide analogs on metabolic changes in mice with diet-induced obesity | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. gubra.dk [gubra.dk]
- 9. 2024.febscongress.org [2024.febscongress.org]
- 10. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of novel palmitoylated prolactin-releasing peptide analogs on metabolic changes in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into prolactin-releasing peptide receptor signaling and G-protein coupling selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
confirming the neuroprotective effects of palm11-PrRP31 in different models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of palm11-PrRP31 with alternative therapeutic agents. The data presented is collated from various preclinical studies, offering a side-by-side view of efficacy in diverse models of neurodegeneration.
The novel palmitoylated prolactin-releasing peptide analog, this compound, has emerged as a promising candidate for the treatment of neurodegenerative diseases. Its multifaceted mechanism of action, encompassing the enhancement of synaptic plasticity, reduction of neuroinflammation, and modulation of key cellular signaling pathways, positions it as a significant area of interest in neuropharmacology. This guide synthesizes available data to facilitate an objective comparison with other neuroprotective agents, including the GLP-1 receptor agonist Liraglutide, and the established Alzheimer's disease medications, Donepezil and Memantine (B1676192).
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative outcomes of this compound and its comparators in various experimental models.
Table 1: Effects on Amyloid-β Pathology and Tauopathy
| Compound | Model | Key Finding | Quantitative Result |
| This compound | APP/PS1 mice (Aβ pathology) | Reduced Aβ plaque load in the hippocampus. | Data not specified in terms of percentage reduction.[1] |
| THY-Tau22 mice (Tauopathy) | Attenuated Tau phosphorylation at Thr231, Ser396, and Ser404. | Significant decrease in phosphorylation, specific percentages not provided.[2][3] | |
| Liraglutide | APP/PS1 mice (Aβ pathology) | Reduced Aβ plaque load in the hippocampus. | Data not specified in terms of percentage reduction.[1] |
| Donepezil | APP23 mice (Aβ pathology) | Dose-dependent reductions in brain amyloid-β. | Specific percentages not provided. |
| Memantine | Tg2576 mice (Aβ pathology) | Significant decrease in Aβ plaque deposition at 5 mg/kg. | Specific percentages not provided.[4][5] |
Table 2: Effects on Neuroinflammation
| Compound | Model | Key Finding | Quantitative Result |
| This compound | APP/PS1 mice | Significantly reduced hippocampal microgliosis. | Specific percentages not provided.[1] |
| LPS-induced inflammation in rats | Suppressed the production of proinflammatory cytokines (IL-6 and TNFα) and chemokines (CXCL10 and CCL2). | Specific fold changes not provided.[6] | |
| Liraglutide | APP/PS1 mice | Reduced cortical astrocytosis. | Similar effect to this compound.[1] |
| Memantine | LPS-induced neurotoxicity in vitro | Reduced LPS-induced loss of dopaminergic neurons in a dose-dependent fashion. | Specific percentages not provided.[7] |
Table 3: Effects on Synaptic Plasticity and Cognition
| Compound | Model | Key Finding | Quantitative Result |
| This compound | APP/PS1 mice | Increased protein levels of the pre-synaptic marker synaptophysin. | Specific fold increase not provided.[1] |
| fa/fa rats with leptin signaling disturbance | Ameliorated synaptogenesis in the hippocampus. | Specific markers and quantification not detailed.[8] | |
| Liraglutide | Mild Alzheimer's patients | 18% slower decline in cognitive function over one year compared to placebo. | 18% slower decline. |
| Donepezil | SAMP8 AD model mice | Significantly attenuated cognitive dysfunction. | Escape latency in Morris Water Maze was significantly decreased.[7] |
| Memantine | Tg2576 mice | Significantly increased synaptic density at all tested doses (5, 10, and 20 mg/kg). | Specific percentage increase not provided.[4][5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the cited studies.
Western Blot Analysis for Synaptophysin
This protocol is a standard method for quantifying the expression of the presynaptic protein synaptophysin in brain tissue, as performed in studies assessing the neuroprotective effects of this compound.
-
Tissue Preparation: Hippocampal tissue is dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated on a 10% or 12% sodium dodecyl sulfate-polyacrylamide gel.
-
Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against synaptophysin (e.g., rabbit anti-synaptophysin, 1:1000 dilution).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.[9][10][11][12][13]
Immunohistochemistry for Iba1 (Microglia Marker)
This protocol is used to visualize and quantify microglial activation in brain tissue, a key indicator of neuroinflammation.
-
Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose (B13894) solution. 30-40 µm thick sections are cut using a cryostat.
-
Antigen Retrieval: For some antibodies, heat-induced antigen retrieval in citrate (B86180) buffer (pH 6.0) may be necessary.
-
Permeabilization and Blocking: Sections are permeabilized with 0.3% Triton X-100 in phosphate-buffered saline (PBS) and then blocked for 1-2 hours in a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against Iba1 (e.g., rabbit anti-Iba1, 1:500-1:1000 dilution).
-
Secondary Antibody Incubation: After washing, sections are incubated for 1-2 hours at room temperature with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
Mounting and Imaging: Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a confocal or fluorescence microscope.
-
Analysis: The number and morphology of Iba1-positive cells are quantified using image analysis software.[14][15][16][17][18]
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are mediated through the activation of specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Signaling cascade of this compound.
Caption: Liraglide's neuroprotective signaling.
Caption: Typical experimental workflow.
References
- 1. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of memantine on neuronal structure and conditioned fear in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Memantine on Neuronal Structure and Conditioned Fear in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synaptophysin depletion and intraneuronal Aβ in organotypic hippocampal slice cultures from huAPP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential expression levels of synaptophysin through developmental stages in hippocampal region of mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 15. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microglia Immunohistochemical Staining and Analysis [bio-protocol.org]
Unraveling the Molecular Journey of palm11-PrRP31: A Comparative Guide to its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanism of action of palm11-PrRP31, a promising therapeutic peptide, with relevant alternatives. The information is supported by experimental data and detailed protocols to facilitate a comprehensive understanding of its physiological and cellular effects.
The prolactin-releasing peptide (PrRP) analog, this compound, has emerged as a significant candidate in the treatment of obesity, type 2 diabetes, and neurodegenerative disorders. Its efficacy stems from a lipid modification—the attachment of a palmitoyl (B13399708) group—which enhances its stability and allows it to act centrally after peripheral administration. This guide delves into the intricate signaling pathways activated by this compound and presents a comparative analysis with other therapeutic agents, supported by experimental evidence.
Mechanism of Action: GPR10 Receptor and Downstream Signaling
This compound primarily exerts its effects by acting as an agonist for the G-protein coupled receptor 10 (GPR10).[1][2] The native ligand for this receptor is the prolactin-releasing peptide (PrRP).[1] The binding of this compound to GPR10 initiates a cascade of intracellular signaling events that are central to its therapeutic effects.
Key signaling pathways activated by this compound include:
-
PI3K-PKB/Akt Pathway: This pathway is crucial for cell survival, growth, and metabolism. Activation of this pathway by this compound has been shown to have neuroprotective effects.[3]
-
ERK-CREB Pathway: The extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway is involved in learning, memory, and neuronal plasticity. This compound has been demonstrated to significantly upregulate this pathway, suggesting its potential in mitigating neurodegenerative conditions.[3]
-
MAPK Signaling: In the context of inflammation, this compound has been shown to attenuate the protein levels of members of the MAPK signaling pathway in the liver.[4]
The following diagram illustrates the primary signaling cascade initiated by this compound upon binding to the GPR10 receptor.
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Palm11-PrRP31 for its Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding selectivity of Palm11-PrRP31, a synthetic analog of prolactin-releasing peptide (PrRP31), for its primary receptor, the G-protein coupled receptor 10 (GPR10), versus other potential off-target receptors. The information presented is compiled from published experimental data to aid in the evaluation of this compound for therapeutic development.
Executive Summary
This compound is a modified version of the endogenous neuropeptide PrRP31, developed to enhance its stability and ability to cross the blood-brain barrier.[1][2][3] While it demonstrates high affinity for its cognate receptor, GPR10 (also known as PrRPR), it also interacts with other receptors, notably the neuropeptide FF (NPFF) receptors NPFF-R1 and NPFF-R2.[4][5] This guide presents a quantitative analysis of its binding affinities and functional activities to provide a clear assessment of its selectivity profile. Data indicates that while this compound is a potent agonist at GPR10 and NPFF-R2, it exhibits a degree of cross-reactivity that is important to consider in the context of its physiological and potential therapeutic effects.[4][5]
Comparative Binding Affinity
The selectivity of a ligand is quantitatively defined by its relative affinity for different receptors. The following table summarizes the binding affinities (Ki in nM) of this compound and the natural PrRP31 for their primary target GPR10 and key off-target receptors. A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| This compound | GPR10 | 1.3 ± 0.2 |
| NPFF-R2 | 2.5 ± 0.5 | |
| NPFF-R1 | 15.3 ± 2.1 | |
| Y1 Receptor | > 1000 | |
| Y2 Receptor | > 1000 | |
| Y5 Receptor | > 1000 | |
| Ghrelin Receptor (GHSR) | > 1000 | |
| Kappa-Opioid Receptor (KOR) | > 1000 | |
| PrRP31 (Natural) | GPR10 | 3.8 ± 0.6 |
| NPFF-R2 | 10.2 ± 1.5 | |
| NPFF-R1 | > 1000 |
Data compiled from Karnošová et al., 2021.[4]
As the data indicates, palmitoylation of PrRP31 at the 11th position to create this compound increases its binding affinity for both GPR10 and NPFF-R2 compared to the natural peptide.[4][5] Notably, this compound shows a higher affinity for GPR10 than for NPFF-R2 and a significantly lower affinity for NPFF-R1.[4] Importantly, its affinity for other receptors involved in energy homeostasis, such as the neuropeptide Y (Y1, Y2, Y5), ghrelin (GHSR), and kappa-opioid (KOR) receptors, is negligible, highlighting its selectivity over these targets.[4][5]
Signaling Pathway Selectivity
Beyond binding affinity, the functional consequence of receptor activation reveals another layer of selectivity. This compound activates downstream signaling pathways upon binding to GPR10 and NPFF receptors. The prolactin-releasing peptide receptor (PrRPR) is known to couple to Gq/11 and Gi/o proteins.[6][7] Activation of these pathways by PrRP and its analogs stimulates calcium mobilization and the phosphorylation of key signaling molecules like extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and cAMP-responsive element-binding protein (CREB).[4][5][8]
A study by Karnošová et al. (2021) demonstrated that while this compound significantly increased the phosphorylation of ERK, Akt, and CREB in cells expressing GPR10 or NPFF-R2, it did not activate the c-Jun N-terminal kinase (JNK) or p38 pathways in cells expressing the NPFF-R1 receptor.[4][5] This differential activation of signaling cascades indicates a functional selectivity of this compound, which may translate to distinct physiological outcomes depending on the receptor-expressing cell type.
Caption: Simplified signaling pathway of this compound at the GPR10 receptor.
Experimental Protocols
The assessment of ligand selectivity relies on robust and standardized experimental procedures. Below are outlines of the key methodologies used to generate the data presented in this guide.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the receptor of interest (e.g., GPR10, NPFF-R1, NPFF-R2) are cultured and harvested. The cell membranes are then isolated through centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [125I]-PrRP31) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Separation and Counting: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the unbound. The radioactivity retained on the filter is then measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: General experimental workflow for assessing ligand selectivity.
Functional Assays (Phosphorylation of Signaling Proteins)
These assays measure the biological response following receptor activation to determine the potency (EC50) and efficacy of a ligand.
-
Cell Culture and Stimulation: CHO-K1 cells expressing the receptor of interest are seeded in multi-well plates. After reaching confluency, the cells are stimulated with varying concentrations of the ligand (e.g., this compound) for a specific time.
-
Cell Lysis: The cells are lysed to release the intracellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Western Blotting or ELISA: The levels of phosphorylated signaling proteins (e.g., p-ERK, p-Akt, p-CREB) are measured using specific antibodies, typically via Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The dose-response curves are generated, and the EC50 value (the concentration of the ligand that produces 50% of the maximal response) is calculated using non-linear regression.
Conclusion
The available data demonstrates that this compound is a potent agonist for the GPR10 receptor with a high binding affinity. While it also displays significant affinity for the NPFF-R2 receptor, its selectivity over the NPFF-R1 receptor and a panel of other metabolically relevant GPCRs is substantial. The differential activation of intracellular signaling pathways further underscores its functional selectivity. For drug development professionals, this profile suggests that while this compound holds promise as a selective GPR10 agonist, its activity at NPFF-R2 should be considered in the evaluation of its overall pharmacological effects and potential therapeutic applications. Further in vivo studies are warranted to fully elucidate the physiological consequences of its dual agonism.
References
- 1. An analogue of the Prolactin Releasing Peptide reduces obesity and promotes adult neurogenesis | EMBO Reports [link.springer.com]
- 2. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into prolactin-releasing peptide receptor signaling and G-protein coupling selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation of Palm11-PrRP31's Anorexigenic Effects in Leptin-Deficient Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global rise in obesity and associated metabolic disorders has intensified the search for effective therapeutic interventions. Leptin, a key hormone in regulating energy balance, is often dysfunctional in obese individuals, leading to a state of leptin resistance. This guide provides a comprehensive comparison of the novel anorexigenic peptide, Palm11-PrRP31, with other alternatives in preclinical leptin-deficient models, offering valuable insights for researchers and drug development professionals.
This compound: A Promising Candidate for Obesity Treatment
This compound is a lipidized analog of prolactin-releasing peptide (PrRP) that has demonstrated significant anti-obesity and antidiabetic effects in various rodent models.[1] Its unique properties, including the ability to cross the blood-brain barrier after peripheral administration, make it a compelling candidate for further investigation.[1]
Anorexigenic Effects in Leptin-Deficient and Resistant Models
Studies in leptin-deficient ob/ob mice have shown that this compound can partially compensate for the absence of leptin, leading to a reduction in food intake and body weight.[2][3] Notably, the combination of this compound with a subthreshold dose of leptin resulted in a synergistic effect on body weight reduction, suggesting a potential for combination therapies.[2] However, in models with disrupted leptin signaling, such as Zucker diabetic fatty (ZDF) rats and fa/fa rats, the anti-obesity effects of this compound are diminished, indicating that intact leptin signaling is crucial for its full anorexigenic activity.[4][5][6] Interestingly, the beneficial effects of this compound on glucose metabolism appear to be independent of leptin signaling.[4][5]
Comparison with Alternative Anorexigenic Agents
Several other classes of anorexigenic agents have been investigated for their potential to treat obesity. This section compares the performance of this compound with key alternatives in the context of leptin-deficient models.
GLP-1 Receptor Agonists (e.g., Liraglutide)
Glucagon-like peptide-1 (GLP-1) receptor agonists are established anti-obesity and antidiabetic drugs.[7] Studies comparing this compound with liraglutide (B1674861) in diet-induced obese rats showed that both compounds significantly decreased body weight and food intake.[3] However, the anorexigenic effects of GLP-1 receptor agonists can be attenuated in the absence of functional leptin signaling, suggesting a complex interplay between the two pathways.[2][4]
Melanocortin Receptor Agonists
The melanocortin system is a critical downstream pathway for leptin's anorexigenic effects.[8] Melanocortin-4 receptor (MC4R) agonists have been shown to reduce food intake in obese db/db mice, which lack functional leptin receptors.[9] However, mice deficient in MC4R do not respond to the anorexigenic effects of MTII, a potent melanocortin agonist, highlighting the receptor's essential role.[10]
Peptide YY (PYY) Analogs
Peptide YY (PYY) is a gut hormone that reduces appetite. Chronic administration of PYY3-36 has been shown to decrease food intake and body weight in leptin-deficient ob/ob mice.[11] The anorexigenic effects of PYY are thought to be mediated, at least in part, independently of the melanocortin system.[10]
Cholecystokinin (B1591339) (CCK) Analogs
Cholecystokinin (CCK) is a satiety hormone released from the gut. The anorexigenic effect of peripherally applied this compound has been shown to be partially attenuated by a CCK1 receptor antagonist, suggesting an interaction between the CCK and PrRP systems.[12] Leptin can also enhance the satiety effects of CCK.[13] However, the long-term efficacy of CCK receptor agonists for weight management remains limited.[14]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and its alternatives on key metabolic parameters in leptin-deficient and diet-induced obese models.
| Compound | Animal Model | Duration of Treatment | Change in Body Weight | Change in Food Intake | Reference |
| This compound | ob/ob mice | 2 or 8 weeks | Decreased | Decreased | [2] |
| This compound + Leptin | ob/ob mice | 2 or 8 weeks | Synergistic Decrease | Synergistic Decrease | [2] |
| This compound | Diet-induced obese WKY rats | 6 weeks | Decreased | Decreased | [3] |
| Liraglutide | Diet-induced obese WKY rats | 6 weeks | Decreased | Decreased | [3] |
| PYY3-36 | ob/ob mice | Chronic infusion | Decreased | Decreased | [11] |
| MC4R Agonist (Ro27-3225) | db/db mice | Acute | Not reported | Dose-dependent decrease | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following table outlines the experimental protocols for key studies cited in this guide.
| Parameter | Study of this compound in ob/ob mice[2] | Study of this compound vs. Liraglutide in DIO rats[3] |
| Animal Model | 8- or 16-week-old male ob/ob mice | 60-week-old male Wistar Kyoto (WKY) rats on a high-fat diet |
| Housing | Individually housed, 12h light/dark cycle | Not specified |
| Drug Administration | Subcutaneous injection twice daily | Intraperitoneal injection daily |
| Dosage | This compound: 5 mg/kg; Leptin: 5 or 10 µg/kg | This compound: 5 mg/kg; Liraglutide: 0.2 mg/kg |
| Treatment Duration | 2 or 8 weeks | 6 weeks |
| Primary Outcome Measures | Body weight, food intake, liver weight, blood glucose | Body weight, food intake, plasma leptin, glucose tolerance |
| Statistical Analysis | Two-way ANOVA with Tukey post hoc test | Two-way ANOVA with Bonferroni's post hoc test |
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication. The following diagrams, created using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucagon-Like Peptide 1 Interacts with Ghrelin and Leptin to Regulate Glucose Metabolism and Food Intake through Vagal Afferent Neuron Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with a GLP-1 receptor agonist diminishes the decrease in free plasma leptin during maintenance of weight loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anorexigenic effects of GLP-1 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anorectic and aversive effects of GLP-1 receptor agonism are mediated by brainstem cholecystokinin neurons, and modulated by GIP receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences | Journal of Neuroscience [jneurosci.org]
- 10. Response of melanocortin-4 receptor-deficient mice to anorectic and orexigenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Cholecystokinin system is involved in the anorexigenic effect of peripherally applied palmitoylated prolactin-releasing peptide in fasted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic interaction between leptin and cholecystokinin to reduce short-term food intake in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of cholecystokinin in appetite control and body weight regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of palm11-PrRP31's Effect on Gene Expression: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the synthetic peptide palm11-PrRP31 and its effects on gene expression, benchmarked against its native counterpart, Prolactin-Releasing Peptide (PrRP31), and other therapeutic alternatives such as liraglutide (B1674861) and leptin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these molecules in metabolic and inflammatory diseases.
Introduction
This compound is a lipidized analog of the endogenous neuropeptide PrRP31. The addition of a palmitoyl (B13399708) group at the 11th position enhances its stability and allows for peripheral administration with central nervous system effects. This modification has generated significant interest in its potential as a therapeutic agent for obesity, type 2 diabetes, and neurodegenerative disorders. This guide summarizes the current understanding of how this compound modulates gene expression in key metabolic tissues and compares its efficacy with that of PrRP31, the GLP-1 receptor agonist liraglutide, and the adipokine leptin.
Data Presentation: Comparative Effects on Gene Expression
The following tables summarize the quantitative effects of this compound and its comparators on the mRNA expression of key genes involved in lipogenesis, glucose metabolism, and inflammation in various tissues.
Table 1: Comparative Effects on Hepatic Gene Expression in Rodent Models of Diet-Induced Obesity (DIO)
| Gene | Molecule | Animal Model | Change in mRNA Expression | Reference |
| Lipogenesis | ||||
| Acaca (Acetyl-CoA Carboxylase Alpha) | This compound | DIO WKY Rats | ↓ Significantly attenuated | [1][2] |
| Liraglutide | DIO WKY Rats | ↓ No significant change | [1][2] | |
| Leptin + this compound | ob/ob Mice | ↓ Attenuated | [3] | |
| Fasn (Fatty Acid Synthase) | This compound | DIO WKY Rats | ↓ Significantly attenuated | [1][2] |
| Liraglutide | DIO WKY Rats | ↓ No significant change | [1][2] | |
| Leptin + this compound | ob/ob Mice | ↓ Attenuated | [3] | |
| Scd-1 (Stearoyl-CoA Desaturase 1) | This compound | DIO WKY Rats | ↓ Significantly attenuated | [1][2] |
| Liraglutide | DIO WKY Rats | ↓ Decreased | [1][2] | |
| Srebf-1 (Sterol Regulatory Element-Binding Protein 1) | This compound | DIO WKY Rats | ↓ No significant change | [1][2] |
| Liraglutide | DIO WKY Rats | ↓ No significant change | [1][2] | |
| Leptin + this compound | ob/ob Mice | No significant change | [3] | |
| Glucose Metabolism | ||||
| Fgf21 (Fibroblast Growth Factor 21) | This compound | DIO WKY Rats | ↓ No significant change | [1] |
| Liraglide | DIO WKY Rats | ↓ Significantly decreased | [1] | |
| G6pc (Glucose-6-Phosphatase Catalytic Subunit) | Leptin + this compound | ob/ob Mice | ↓ Attenuated | [3] |
| Inflammation | ||||
| Tlr4 (Toll-like receptor 4) | This compound | LPS-induced inflammation in rats | ↓ Attenuated expression of signaling components | [4] |
| Tnf-α (Tumor Necrosis Factor Alpha) | This compound | LPS-induced inflammation in rats | ↓ Reduced | [4] |
| Il-6 (Interleukin 6) | This compound | LPS-induced inflammation in rats | ↓ Decreased | [4] |
Table 2: Comparative Effects on Gene and Protein Expression in Adipose Tissue and Hypothalamus
| Tissue | Gene/Protein | Molecule | Animal Model | Change in Expression | Reference |
| Epididymal White Adipose Tissue (eWAT) | |||||
| Glut4 (Glucose Transporter Type 4) - mRNA | This compound | DIO WKY Rats | ↑ Increased | [1] | |
| Irs1 (Insulin Receptor Substrate 1) - mRNA | This compound | DIO WKY Rats | ↑ Increased | [1] | |
| Hypothalamus | |||||
| c-Fos | This compound | Fasted Mice | ↑ Significantly enhanced immunoreactivity | [5] | |
| c-Fos | PrRP31 | Fasted Mice | No significant change in immunoreactivity | [5] | |
| NPY (Neuropeptide Y) - mRNA | Leptin | Calorie-restricted Rats | ↓ Reversed upregulation | [6] | |
| AgRP (Agouti-related peptide) - mRNA | Leptin | Calorie-restricted Rats | ↓ Reversed upregulation | [6] | |
| PrRP (Prolactin-releasing peptide) - mRNA | STZ-induced diabetic rats | ↓ Significantly reduced | [7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the comparative analysis.
Animal Models and Treatments
-
Diet-Induced Obesity (DIO) Models: Male Wistar Kyoto (WKY) or Sprague-Dawley rats, and C57BL/6J mice are commonly used. Obesity is induced by feeding a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-52 weeks).
-
Genetic Models: Leptin-deficient ob/ob mice and Zucker diabetic fatty (fa/fa) rats with leptin signaling disturbances are utilized to study leptin-dependent and -independent effects.
-
Inflammation Models: Acute inflammation is induced in rats via intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli.
-
Drug Administration:
-
This compound: Typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at doses ranging from 1 to 5 mg/kg body weight, once or twice daily. For chronic studies, osmotic pumps are also used for continuous infusion.
-
Liraglutide: Administered s.c. at doses around 0.2-0.6 mg/kg/day.
-
Leptin: Administered s.c. or intracerebroventricularly (i.c.v.) at varying doses depending on the study design.
-
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues (e.g., liver, eWAT, hypothalamus) using standard methods like TRIzol reagent. First-strand cDNA is synthesized from the total RNA using reverse transcriptase kits.
-
qPCR: Real-time PCR is performed using a thermal cycler with SYBR Green or TaqMan probe-based chemistry. Relative mRNA expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., Gapdh, Actb, 18S rRNA) for normalization.
-
Representative Primer Sequences (Rat):
-
Fasn : Forward: 5'-GCGATGAAGAGCATGGTTTAG-3', Reverse: 5'-GGCTCAAGGGTTCCATGTT-3'
-
Acaca : Forward: 5'-CCTCCGTCAGCTCAGATACA-3', Reverse: 5'-TTTACTAGGTGCAAGCCAGACA-3'
-
Scd1 : Forward: 5'-CTGTACGGGATCATACTGGTTC-3', Reverse: 5'-GCCGTGCCTTGTAAGTTCTG-3'
-
Protein Expression Analysis (Western Blotting)
-
Protein Extraction and Quantification: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-ERK1/2, total ERK1/2). After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).
-
Representative Antibodies:
-
Phospho-Akt (Ser473): Rabbit pAb (e.g., Cell Signaling Technology, Cat# 9271) or Mouse mAb (e.g., Cell Signaling Technology, Cat# 4051).
-
Total Akt: Rabbit mAb (e.g., Cell Signaling Technology, Cat# 4691).
-
Phospho-ERK1/2 (Thr202/Tyr204): Rabbit pAb (e.g., Invitrogen, Cat# 36-8800).
-
Total ERK1/2: Rabbit pAb.
-
Signaling Pathways
The effects of this compound and its alternatives on gene expression are mediated by distinct signaling pathways.
This compound Signaling
This compound primarily acts through the G-protein coupled receptor GPR10. Its downstream signaling involves the activation of the PI3K-Akt and MAPK/ERK pathways.
Liraglutide Signaling
Liraglutide is an agonist of the GLP-1 receptor (GLP-1R), a G-protein coupled receptor that primarily signals through the adenylyl cyclase/cAMP/PKA pathway, which in turn can influence gene expression.
Leptin Signaling
Leptin binds to the long form of the leptin receptor (LepRb), activating the JAK-STAT pathway, which is a primary mechanism for its regulation of gene expression in the hypothalamus.
Conclusion
This compound demonstrates potent effects on gene expression, particularly in the regulation of lipogenesis and glucose metabolism, which are often more pronounced than those of its native counterpart, PrRP31. When compared to liraglutide, this compound shows a distinct profile in its impact on hepatic gene expression in DIO models. Furthermore, its ability to act synergistically with leptin highlights its potential in overcoming leptin resistance, a common feature of obesity. The detailed experimental data and elucidated signaling pathways presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound. The provided protocols offer a starting point for the design of future studies aimed at further characterizing the molecular mechanisms of this promising therapeutic candidate.
References
- 1. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avcr.cz [avcr.cz]
- 6. Daily changes in hypothalamic gene expression of neuropeptide Y, galanin, proopiomelanocortin, and adipocyte leptin gene expression and secretion: effects of food restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Downregulation of prolactin-releasing peptide gene expression in the hypothalamus and brainstem of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Properties of palm11-PrRP31 Across Different Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of palm11-PrRP31, a novel palmitoylated prolactin-releasing peptide analogue. It objectively assesses its performance against a relevant alternative and presents supporting experimental data from preclinical studies. The information is intended to aid researchers and professionals in the fields of pharmacology and drug development in evaluating the therapeutic potential of this compound for inflammatory disorders.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects in a rat model of lipopolysaccharide (LPS)-induced acute inflammation.[1][2] Its mechanism of action involves the suppression of pro-inflammatory cytokines and chemokines through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] Notably, these anti-inflammatory effects are specific to the modified peptide, as the natural form of prolactin-releasing peptide (PrRP31) showed minimal impact in the same model.[1][2] While extensive anti-inflammatory data in other species is still emerging, studies in mice have shown its efficacy in treating obesity and related metabolic complications, suggesting its biological activity is not limited to rats.[3][4] This guide will delve into the available data, comparing the effects of this compound with the GLP-1 receptor agonist, liraglutide (B1674861), another agent with known anti-inflammatory properties.
Comparative Performance of this compound
The anti-inflammatory efficacy of this compound has been primarily evaluated in a well-established model of LPS-induced endotoxemia in rats. The data presented below summarizes the key findings from these studies, with liraglutide included as a comparator due to its use in related metabolic and inflammatory research.
Quantitative Analysis of Anti-inflammatory Effects
The following tables summarize the quantitative data on the modulation of key inflammatory mediators by this compound in comparison to control groups in a rat model of LPS-induced inflammation.
Table 1: Effect of this compound on Plasma Cytokine and Chemokine Levels in LPS-Treated Rats
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | CXCL10 (pg/mL) | CCL2 (pg/mL) |
| Saline + Saline | Undetectable | Undetectable | Undetectable | Undetectable |
| Saline + LPS | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound + LPS | Significantly Decreased vs. Saline + LPS | Significantly Decreased vs. Saline + LPS | Significantly Decreased vs. Saline + LPS | Significantly Decreased vs. Saline + LPS |
Data adapted from studies on LPS-induced inflammation in rats.[1]
Table 2: Effect of this compound on Liver Cytokine and Chemokine Levels in LPS-Treated Rats
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | CXCL10 (pg/mg protein) | CCL2 (pg/mg protein) |
| Saline + Saline | Baseline | Baseline | Baseline | Baseline |
| Saline + LPS | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound + LPS | Significantly Decreased vs. Saline + LPS | Significantly Decreased vs. Saline + LPS | Significantly Decreased vs. Saline + LPS | Significantly Decreased vs. Saline + LPS |
Data adapted from studies on LPS-induced inflammation in rats.[1]
Table 3: Comparative Anti-inflammatory Effects of Liraglutide in LPS-Induced Models
| Species | Model | Key Findings |
| Rat | LPS-induced fever | Reduced IL-6 levels in female rats.[5] |
| Mouse | LPS-induced acute lung injury | Reduced levels of TNF-α, IL-6, and IL-1β in bronchoalveolar lavage fluid.[6] |
Experimental Protocols
The following is a detailed methodology for a key experiment cited in this guide, providing a framework for the validation of the anti-inflammatory properties of this compound.
LPS-Induced Acute Inflammation Model in Rats
Objective: To evaluate the anti-inflammatory potential of this compound in a rat model of acute systemic inflammation induced by lipopolysaccharide (LPS).
Animals: Male Sprague-Dawley rats are used for this model.
Materials:
-
This compound (dissolved in saline)
-
Lipopolysaccharide (LPS) from Escherichia coli (dissolved in saline)
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
ELISA kits for rat TNF-α, IL-6, IL-1β, CXCL10, and CCL2
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are randomly assigned to the following groups:
-
Control Group: Saline + Saline
-
LPS Group: Saline + LPS
-
Treatment Group: this compound + LPS
-
-
Administration:
-
The treatment group receives an intraperitoneal (i.p.) injection of this compound at a dose of 5 mg/kg.
-
The control and LPS groups receive an equivalent volume of saline i.p.
-
Thirty minutes after the initial injection, the LPS and treatment groups receive an i.p. injection of LPS at a dose of 1 mg/kg. The control group receives a second saline injection.
-
-
Sample Collection:
-
Four hours after the LPS administration, animals are anesthetized.
-
Blood samples are collected via cardiac puncture.
-
Liver tissue is excised and immediately snap-frozen in liquid nitrogen.
-
-
Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
Liver tissue is homogenized.
-
Concentrations of TNF-α, IL-6, IL-1β, CXCL10, and CCL2 in the plasma and liver homogenates are quantified using specific ELISA kits according to the manufacturer's instructions.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4. The binding of LPS to TLR4 initiates a downstream signaling cascade that results in the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines. This compound has been shown to attenuate the expression levels of TLR4 signaling components in the liver, suggesting it interferes with the initial stages of the inflammatory response.[1][2]
Caption: Proposed mechanism of this compound's anti-inflammatory action via TLR4 signaling inhibition.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the anti-inflammatory properties of a test compound in an LPS-induced inflammation model.
Caption: A generalized workflow for in vivo testing of anti-inflammatory compounds.
Conclusion
The available evidence strongly supports the anti-inflammatory properties of this compound in a rat model of acute inflammation. Its ability to significantly reduce key pro-inflammatory mediators through the suppression of the TLR4 signaling pathway highlights its potential as a therapeutic agent for inflammatory conditions. While direct comparative data with classical anti-inflammatory drugs and extensive studies across multiple species are still needed to fully elucidate its therapeutic window and efficacy, the current findings are promising. The comparison with liraglutide suggests that this compound possesses potent anti-inflammatory effects that are at least comparable to other metabolically-targeted drugs with known immunomodulatory actions. Further research is warranted to explore the full spectrum of its anti-inflammatory capabilities and to translate these preclinical findings into clinical applications.
References
- 1. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. avcr.cz [avcr.cz]
- 5. The GLP-1 Analog Liraglutide Reduces Fever Through Sex-Dependent Neuroinflammatory Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLP-1 Analogue Liraglutide Enhances SP-A Expression in LPS-Induced Acute Lung Injury through the TTF-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data Validation: A Comparative Guide to palm11-PrRP31
This guide provides an objective comparison of the preclinical performance of palm11-PrRP31, a lipidized analog of Prolactin-Releasing Peptide (PrRP), against relevant alternatives. The data herein is compiled from various preclinical studies in rodent models, offering insights for researchers, scientists, and drug development professionals in the fields of obesity, type 2 diabetes, and neurodegenerative disorders.
Mechanism of Action and Signaling
Prolactin-Releasing Peptide (PrRP) is a neuropeptide that plays a significant role in regulating food intake and energy expenditure.[1] Its biological effects are mediated primarily through the G protein-coupled receptor GPR10.[1][2] The native forms, PrRP31 and PrRP20, act as anorexigenic compounds in brain nuclei associated with energy balance.[3]
Lipidization of PrRP31, as seen in this compound, enhances the peptide's stability and enables it to act centrally after peripheral administration.[4][5][6] This modification also increases its binding affinity for GPR10 and the neuropeptide FF receptor 2 (NPFF-R2), another receptor involved in anorexigenic pathways.[7][8] Upon binding, this compound activates key intracellular signaling pathways, including the phosphoinositide-3 kinase-protein kinase B/Akt (PI3K-PKB/Akt) and the extracellular signal-regulated kinase/cAMP response element-binding protein (ERK-CREB) pathways, which are crucial for promoting cell survival and growth.[3][8]
Comparative Performance Data
Anti-Obesity and Metabolic Effects
This compound has demonstrated significant anti-obesity and glucose-lowering effects in various rodent models of diet-induced obesity (DIO).[7][9] Its efficacy is often compared to native PrRP31, other lipidized analogs like palm-PrRP31, and established treatments such as liraglutide.
Table 1: Effects of this compound on Body Weight and Food Intake in DIO Rodents
| Parameter | Animal Model | Treatment Group | Dosage/Duration | Outcome vs. Control | Reference |
|---|---|---|---|---|---|
| Body Weight | DIO C57BL/6 Mice | This compound | Twice daily SC / 2 weeks | Significantly decreased | [9] |
| DIO Wistar Rats | palm-PrRP31 | Twice daily SC / 2 weeks | Significantly decreased | [9] | |
| DIO WKY Rats | This compound | 6 weeks | Significantly decreased | [6][10] | |
| DIO WKY Rats | Liraglutide | 6 weeks | Significantly decreased | [6][10] | |
| Cumulative Food Intake | DIO C57BL/6 Mice | palm-PrRP31 | Twice daily SC / 2 weeks | Significantly decreased | [9] |
| | DIO Wistar Rats | palm-PrRP31 | Twice daily SC / 2 weeks | Significantly decreased |[9] |
Table 2: Glycemic Control in Rodent Models of Obesity and Diabetes
| Parameter | Animal Model | Treatment Group | Duration | Outcome vs. Control | Reference |
|---|---|---|---|---|---|
| Glucose Tolerance (OGTT) | DIO Wistar Rats | palm-PrRP31 & this compound | 2 weeks | Significantly improved | [9] |
| SHROB Rats | This compound | 3 weeks | Significantly improved | [7][9][11] | |
| DIO WKY Rats | This compound | 3 weeks | Significantly improved | [11] | |
| Old DIO WKY Rats | This compound | 6 weeks | Attenuated glucose intolerance | [6][10] | |
| Old DIO WKY Rats | Liraglutide | 6 weeks | No effect | [6][10] |
| Insulin (B600854) Signaling | SHROB Rats | this compound | 3 weeks | Increased in hypothalamus & fat |[7] |
Notably, the beneficial effects of palmitoylated PrRP analogs on glucose metabolism appear to be independent of leptin signaling, as improvements were observed in leptin receptor-deficient SHROB rats.[7][8]
Neuroprotective and Anti-Inflammatory Effects
Beyond its metabolic benefits, this compound has shown potential neuroprotective and anti-inflammatory properties.
Table 3: Neuroprotective and Anti-inflammatory Effects of this compound
| Effect | Model | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Neuroprotection | SH-SY5Y cells (in vitro) | This compound | Increased cell viability, reduced apoptosis | [3] |
| fa/fa rats (leptin signaling disruption) | This compound | Displayed neuroprotective effects | [5] | |
| APP/PS1 mice | This compound | Reduced pathological gangliosides in the brain | [7] | |
| Anti-inflammatory | LPS-induced inflammation (rats) | This compound | Suppressed proinflammatory cytokines (TNFα, IL-6) | [5] |
| LPS-induced inflammation (rats) | This compound | Attenuated TLR4 signaling pathway in the liver | [5][12] |
| | LPS-induced inflammation (rats) | Natural PrRP31 | Minimal anti-inflammatory impact |[5][12] |
Experimental Protocols
Diet-Induced Obesity (DIO) Animal Models
-
Animals: Male C57BL/6 mice or Wistar Kyoto (WKY) rats, typically 8 weeks of age at the start of the diet.[9][11]
-
Diet: Animals are fed a high-fat (HF) diet (e.g., containing 60% kcal from fat) for a period of 11 to 52 weeks to induce obesity, glucose intolerance, and insulin resistance.[6][9][10] A low-fat diet group serves as a control.
-
Treatment Administration: Peptides (this compound, liraglutide) or vehicle (saline) are administered, for example, subcutaneously (SC) or intraperitoneally (IP) once or twice daily for a duration ranging from 2 to 6 weeks.[5][6][9] A common dose for this compound is 5 mg/kg.[5]
References
- 1. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. avcr.cz [avcr.cz]
- 8. researchgate.net [researchgate.net]
- 9. Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidized neuropeptide as a strong anti-obesity and antidiabetic agent [uochb.cz]
- 11. Frontiers | Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Unraveling the Metabolic Effects of palm11-PrRP31: A Comparative Guide Across Rodent Strains
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic effects of therapeutic candidates across different preclinical models is paramount. This guide provides an objective comparison of the metabolic effects of palm11-PrRP31, a promising lipidized analog of prolactin-releasing peptide, in various rodent strains. The data presented is compiled from multiple preclinical studies, offering a comprehensive overview of its anti-obesity and anti-diabetic potential.
The novel anorexigenic neuropeptide analog, this compound, has demonstrated significant potential in combating obesity and type 2 diabetes mellitus in preclinical trials.[1] Its efficacy, however, appears to be influenced by the specific genetic background and metabolic state of the rodent model, highlighting the importance of comparative analysis. This guide synthesizes key findings on its effects on body weight, food intake, and glucose metabolism across several commonly used mouse and rat strains.
Comparative Analysis of Metabolic Effects
The following tables summarize the quantitative data on the metabolic effects of this compound administration in different rodent strains.
Effects on Body Weight and Food Intake
| Rodent Strain | Model | Treatment Details | Key Findings on Body Weight & Food Intake |
| C57BL/6J Mice | Diet-Induced Obesity (DIO) | Subcutaneous (SC) injection, twice daily for 2 weeks | Significantly decreased cumulative food intake and body weight. The reduction in body weight was primarily due to a loss of body fat and liver weight.[2] |
| Sprague-Dawley Rats | Diet-Induced Obesity (DIO) | Intraperitoneal (IP) administration for 2 weeks | Lowered food intake and body weight.[3] |
| Wistar Kyoto (WKY) Rats | High-Fat (HF) Diet-Induced Obesity | Intraperitoneal (IP) injection, once daily for 6 weeks | Significantly lowered food intake and decreased body weight.[4] |
| Spontaneously Hypertensive Rats (SHR) | Lean, Hypertensive | Intraperitoneal (IP) injection, once daily for 3 weeks | Progressively decreased body weight.[5][6] |
| Spontaneously Hypertensive Obese Rats (SHROB) | Obese, Hypertensive, Leptin Receptor Dysfunction | Intraperitoneal (IP) injection, once daily for 3 weeks | No significant change in body weight.[5][6] |
| Zucker Diabetic Fatty (ZDF) Rats | Leptin Receptor-Deficient | Intraperitoneal (IP) administration for 2 weeks | Lowered food intake but did not decrease body weight.[3][6] |
| fa/fa Rats | Leptin Signaling Disruption | Continuous infusion via osmotic pumps for 2 months | Did not lower body weight.[1] |
| ob/ob Mice | Leptin-Deficient | Co-administered with leptin | Synergistically lowered body weight when combined with leptin; no significant effect alone.[3] |
Effects on Glucose Metabolism
| Rodent Strain | Model | Treatment Details | Key Findings on Glucose Metabolism |
| Wistar Kyoto (WKY) Rats | High-Fat (HF) Diet-Induced Obesity | Intraperitoneal (IP) injection, once daily for 6 weeks | Significantly improved glucose tolerance, as demonstrated by a lowered glucose area under the curve in an oral glucose tolerance test (OGTT).[4][7] |
| Spontaneously Hypertensive Rats (SHR) | Lean, Hypertensive | Intraperitoneal (IP) injection, once daily for 3 weeks | Markedly improved glucose tolerance.[5][6] |
| Spontaneously Hypertensive Obese Rats (SHROB) | Obese, Hypertensive, Leptin Receptor Dysfunction | Intraperitoneal (IP) injection, once daily for 3 weeks | Markedly improved glucose tolerance. Ameliorated the HOMA index and insulin/glucagon ratio.[5][6] |
| Zucker Diabetic Fatty (ZDF) Rats | Leptin Receptor-Deficient | Intraperitoneal (IP) administration for 2 weeks | Improved glucose tolerance.[3] |
| fa/fa Rats | Leptin Signaling Disruption | Continuous infusion via osmotic pumps for 2 months | Did not attenuate glucose tolerance.[1] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for accurate interpretation of the data.
Animal Models and Diet-Induced Obesity Protocols
-
C57BL/6J Mice: Male mice were fed a high-fat diet for a specified period to induce obesity before treatment.[2]
-
Sprague-Dawley and Wistar Kyoto Rats: These strains were fed a high-fat diet to induce obesity and metabolic syndrome-like conditions.[3][7]
-
Genetically Modified Strains: SHROB, ZDF, fa/fa rats, and ob/ob mice possess genetic mutations leading to obesity and diabetes, providing models of metabolic disease with specific pathway disruptions.[1][3][5]
Drug Administration
-
This compound Synthesis: The peptide analog was synthesized with the sequence SRTHRHSMEIK(N-γ-E(N-palmitoyl))TPDINPAWYASRGIRPVGRF-NH2.[4]
-
Administration Routes: The most common routes of administration were subcutaneous (SC) and intraperitoneal (IP) injections.[2][3][4] In some long-term studies, continuous infusion via osmotic pumps was utilized.[1]
-
Dosage: A typical dose for IP administration was 5 mg/kg.[4][5]
Metabolic Assays
-
Food Intake and Body Weight: Monitored regularly throughout the treatment period.[4][5]
-
Oral Glucose Tolerance Test (OGTT): Performed after an overnight fast to assess glucose metabolism. Blood samples were collected at various time points after a glucose challenge.[4][6]
-
Biochemical Parameters: Plasma levels of glucose, insulin, leptin, triglycerides, and cholesterol were measured from blood samples.[2][6]
Visualizing the Mechanisms
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound action.
Caption: General experimental workflow for assessing metabolic effects.
Conclusion
The lipidized PrRP analog, this compound, demonstrates robust anti-obesity and glucose-lowering effects across multiple rodent strains, particularly in models of diet-induced obesity.[8][9] Notably, its efficacy in reducing body weight and food intake appears to be dependent on intact leptin signaling, as evidenced by the diminished or absent effects in leptin receptor-deficient models like SHROB and ZDF rats.[1][3][6][10] Conversely, the beneficial effects of this compound on glucose tolerance seem to be at least partially independent of leptin signaling, as improvements were observed in SHROB and ZDF rats despite the lack of significant weight loss.[3][5][6][10] These findings underscore the complex and multifaceted mechanism of action of this compound and highlight the importance of selecting appropriate animal models to investigate specific aspects of its therapeutic potential. Further research is warranted to fully elucidate the signaling pathways involved in its leptin-independent effects on glucose metabolism.
References
- 1. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avcr.cz [avcr.cz]
- 4. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipidized prolactin-releasing peptide improved glucose tolerance in metabolic syndrome: Koletsky and spontaneously hypertensive rat study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lipidized neuropeptide as a strong anti-obesity and antidiabetic agent [uochb.cz]
- 9. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of palm11-PrRP31
For immediate reference, treat palm11-PrRP31 as a standard laboratory chemical waste and follow all institutional and local regulations for hazardous material disposal. Since specific safety data for this compound is not publicly available, a conservative approach based on the handling of similar synthetic, modified peptides is required to ensure the safety of laboratory personnel and the environment.
Researchers and drug development professionals must handle this compound, a palmitoylated form of Prolactin-Releasing Peptide (PrRP), with care. Synthetic peptides, while often non-hazardous, should always be managed under controlled laboratory conditions.[1][2] All waste generated, including unused solutions, contaminated personal protective equipment (PPE), and empty vials, must be disposed of as chemical waste.[3] Never discard peptide solutions down the drain or in regular trash.[1][3]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including chemical-resistant nitrile gloves, safety glasses or goggles, and a lab coat.[1] If handling the lyophilized powder form, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
-
Waste Segregation: At the point of generation, separate waste containing this compound from other waste streams.[4] Use designated, clearly labeled, and chemically compatible hazardous waste containers.[5] Containers must have secure, leak-proof closures.[4]
-
Liquid Waste:
-
Collect all unused or waste solutions of this compound in a dedicated chemical waste container.[3]
-
Do not mix with incompatible chemicals. While specific incompatibilities for this compound are unknown, it is best practice to avoid mixing with strong oxidizing agents.[2]
-
If the peptide was dissolved in a solvent such as DMSO or acetonitrile, the container should be appropriate for flammable organic waste.
-
-
Solid Waste:
-
Place all contaminated disposables, including gloves, pipette tips, wipes, and empty vials, into a designated biohazard or chemical waste bag or container.[3]
-
Empty vials that once held this compound should be treated as chemical waste. For containers that held acutely hazardous materials, triple rinsing with a suitable solvent may be required by local regulations before the container can be disposed of as regular trash; however, as the specific hazard level of this compound is unknown, it is safest to dispose of the container as hazardous waste.[6]
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," any solvents present, and the accumulation start date.[5]
-
Store waste containers in a designated satellite accumulation area within the laboratory, ensuring it is at or near the point of generation.[7]
-
Maintain secondary containment to prevent spills.[4]
-
-
Final Disposal:
-
Coordinate with your institution's Environmental Health and Safety (EH&S) department for the collection and disposal of the hazardous waste.[1] Do not attempt to transport hazardous waste yourself.[6]
-
Ensure all documentation related to waste generation and disposal is completed as required by your institution and regulatory bodies like the RCRA.[4][5]
-
Quantitative Data and Storage Recommendations
While no specific quantitative disposal thresholds exist for this compound, general regulatory limits for laboratory waste accumulation must be followed.
| Parameter | Guideline | Citation |
| Waste Accumulation Limit | Max. 55 gallons of hazardous waste per satellite area. | [8] |
| Acutely Toxic Waste Limit | Max. 1 quart of liquid or 1 kg of solid (if applicable). | [7] |
| Storage Time Limit | Opened containers should be disposed of within 6 months. | [6] |
| Peptide Storage (Pre-Use) | Lyophilized powder: ≤ -20°C. Reconstituted solution: Aliquot and freeze at -20°C to avoid freeze-thaw cycles. | [2][3] |
Disposal Workflow Diagram
The following diagram outlines the mandatory step-by-step process for the safe disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. peptide24.store [peptide24.store]
- 2. abcepta.com [abcepta.com]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Operational Protocols for Handling palm11-PrRP31
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount when handling novel compounds like palm11-PrRP31. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this bioactive peptide.
Understanding this compound
This compound is a synthetic, palmitoylated analog of the prolactin-releasing peptide (PrRP).[1][2][3][4] This modification enhances the peptide's stability and allows it to act centrally after peripheral administration.[1][3][4] It has demonstrated potential anti-obesity, anti-diabetic, and neuroprotective properties in preclinical studies.[1][2][3][5][6] As a bioactive peptide, it should be handled with care to ensure both personal safety and the integrity of the compound for experimental use.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure when handling this compound, particularly in its lyophilized powder form, is the consistent use of appropriate Personal Protective Equipment (PPE).[7]
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Nitrile is a common choice for its chemical resistance.[7][8][9] |
| Eye Protection | Safety glasses or goggles | Protects eyes from accidental splashes, especially during the reconstitution of the lyophilized powder.[7][8] |
| Body Protection | Laboratory coat or gown | Shields skin and personal clothing from contamination.[7][8] |
| Respiratory Protection | Use of a fume hood or biosafety cabinet | Recommended when handling the lyophilized powder to prevent inhalation, as fine powders can easily become airborne.[7] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of this compound.
Receiving and Storage:
-
Upon receipt, the lyophilized peptide should be stored at -20°C or colder, away from bright light.[10] For long-term storage, -80°C is preferable.[10][11]
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[10]
Reconstitution:
-
There is no universal solvent for all peptides.[10] For this compound, studies have shown it can be dissolved in saline for in vivo experiments.[1][4][12]
-
For other applications, if the peptide is hydrophobic, a small amount of an organic solvent like DMSO or DMF may be used for initial dissolution, followed by dilution with an aqueous buffer.[11]
-
It is advisable to test the solubility of a small portion of the peptide first.[10]
Handling Solutions:
-
To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to store reconstituted solutions in single-use aliquots.[7]
-
If solutions need to be stored, they should be kept refrigerated for short-term use or frozen for longer-term storage.[7]
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Should be disposed of as hazardous chemical waste. Do not discard in regular trash or down the drain.[7] |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated, properly labeled hazardous waste container.[7] |
| Contaminated PPE (e.g., gloves, lab coat) | Place in a designated hazardous waste container.[7] |
Consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines and to schedule waste pickup.[7]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First Aid Measure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[13][14] |
| Skin Contact | Wash the affected area thoroughly with soap and copious amounts of water. If irritation persists, seek medical attention.[13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[13] |
| Ingestion | If the person is conscious, wash out their mouth with water. Seek medical attention.[13] |
Caption: The logical relationship between handling this compound and the necessary safety and disposal protocols.
References
- 1. Anti-inflammatory effects of this compound in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidized neuropeptide as a strong anti-obesity and antidiabetic agent [uochb.cz]
- 3. mdpi.com [mdpi.com]
- 4. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide24.store [peptide24.store]
- 8. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 9. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lifetein.com [lifetein.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. abcepta.com [abcepta.com]
- 14. peptide.co.jp [peptide.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
